Chromocen
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C10H10Cr |
|---|---|
Molecular Weight |
182.18 g/mol |
InChI |
InChI=1S/2C5H5.Cr/c2*1-2-4-5-3-1;/h2*1-5H; |
InChI Key |
OXPNGPODCRFNTM-UHFFFAOYSA-N |
Canonical SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Cr] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Electronic Structure of Chromocene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromocene, [Cr(C₅H₅)₂], is a fascinating organometallic sandwich compound that has garnered significant interest due to its unique electronic structure and reactivity. As a 16-valence electron metallocene, it deviates from the commonly observed 18-electron rule, resulting in a paramagnetic nature and a high degree of reactivity. This guide provides a comprehensive overview of the electronic structure of chromocene, detailing its molecular orbital configuration, ground state properties, and the experimental techniques used for its characterization. Detailed experimental protocols and quantitative data are presented to offer a complete picture for researchers in the field.
Introduction
Chromocene, a member of the metallocene family, consists of a central chromium(II) ion coordinated to two cyclopentadienyl (Cp) anions in a sandwich arrangement.[1] X-ray crystallography has confirmed its structure, revealing an average Cr-C bond length of 215.1(13) pm.[1] Electron diffraction studies suggest that the two cyclopentadienyl rings are in an eclipsed conformation, corresponding to the D₅h point group.[1] Unlike its more stable counterpart, ferrocene, chromocene possesses only 16 valence electrons, making it an electron-deficient and consequently highly reactive species.[1] Its paramagnetic nature is a direct result of this electronic configuration.
Molecular Orbital Theory and Electronic Configuration
The electronic structure of chromocene can be rationalized using molecular orbital (MO) theory. The interaction between the d-orbitals of the chromium atom and the π-molecular orbitals of the two cyclopentadienyl ligands leads to the formation of a set of molecular orbitals. The relative ordering of the frontier molecular orbitals is crucial in determining the electronic properties of the complex.
For a D₅d symmetry (considering staggered rings for simplicity, which is energetically close to the eclipsed conformation), the d-orbitals of the chromium atom split into three sets: a₁' (d₂²), e₂' (dxy, dx²-y²), and e₁" (dxz, dyz). The highest occupied molecular orbitals (HOMOs) in chromocene are the e₂' and a₁' orbitals.
The ground state electronic configuration of chromocene has been determined by photoelectron spectroscopy to be (e₂')³(a₁')¹, which gives rise to a triplet ground state (³E₂').[2] This configuration signifies that there are two unpaired electrons, which is the origin of chromocene's paramagnetism. The unfilled bonding orbitals also account for its high reactivity.[2]
The following diagram illustrates the simplified molecular orbital energy levels for the d-orbitals in chromocene.
Caption: Simplified MO diagram for chromocene's d-orbitals.
Experimental Characterization of the Electronic Structure
The electronic structure of chromocene has been elucidated through a combination of experimental techniques, primarily magnetic susceptibility measurements, electron paramagnetic resonance (EPR) spectroscopy, and photoelectron spectroscopy (PES).
Magnetic Susceptibility
The paramagnetism of chromocene, arising from its two unpaired electrons in the triplet ground state, can be quantified by measuring its magnetic susceptibility.
| Parameter | Value (calculated) |
| Number of Unpaired Electrons (n) | 2 |
| Spin-only Magnetic Moment (µₛₒ) | 2.83 Bohr Magnetons (B.M.) |
Note: The spin-only magnetic moment is calculated using the formula µₛₒ = √[n(n+2)], where n is the number of unpaired electrons.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a powerful technique for studying species with unpaired electrons. For transition metal complexes, the g-value obtained from the EPR spectrum provides detailed information about the electronic environment of the metal center.[3] While specific experimental EPR data for chromocene is not extensively reported in the literature, for a d⁴ high-spin system like chromocene, a complex spectrum would be expected due to spin-orbit coupling and zero-field splitting.
Photoelectron Spectroscopy (PES)
Gas-phase He(I) photoelectron spectroscopy has been instrumental in directly probing the energies of the molecular orbitals of chromocene. The ionization potentials correspond to the energy required to remove an electron from a specific molecular orbital.
| Ionization Potential (eV) | Orbital Assignment |
| 5.50 | a₁' |
| 7.10 | e₂' |
| 7.9 - 9.3 | Ligand π-orbitals |
Experimental Protocols
The synthesis and characterization of chromocene require the use of air-sensitive techniques due to its reactivity with oxygen and moisture.[4][5][6][7]
Synthesis of Chromocene
The following diagram outlines a typical workflow for the synthesis of chromocene.
Caption: Workflow for the synthesis of chromocene.
Detailed Protocol:
-
All glassware is dried in an oven at 120 °C overnight and assembled hot under a stream of dry, oxygen-free nitrogen or argon.
-
In a Schlenk flask, chromium(II) chloride is suspended in anhydrous tetrahydrofuran (THF).
-
A solution of sodium cyclopentadienide in THF is added dropwise to the stirred suspension at room temperature.
-
The reaction mixture is stirred for several hours, during which the color changes, and a precipitate of sodium chloride forms.
-
The solvent is removed under vacuum to yield a solid residue.
-
The crude chromocene is purified by vacuum sublimation to afford dark red, crystalline needles.
Magnetic Susceptibility Measurement (Gouy Method)
The Gouy method is a common technique to determine the magnetic susceptibility of a solid sample.[8][9] For air-sensitive compounds like chromocene, the sample must be prepared in an inert atmosphere.
The logical flow for this experimental procedure is as follows:
Caption: Experimental workflow for magnetic susceptibility measurement.
Detailed Protocol:
-
Sample Preparation (in a glovebox):
-
An empty Gouy tube is weighed.
-
The tube is carefully and uniformly packed with finely powdered chromocene to a specific height.
-
The tube is sealed with an airtight cap or septum.
-
The filled tube is weighed to determine the mass of the sample.
-
-
Measurement:
-
The Gouy tube is suspended from a balance such that its bottom end is in the center of the magnetic field of an electromagnet, and the top end is outside the field.
-
The apparent mass is recorded with the magnetic field off.
-
The magnetic field is turned on to a calibrated value, and the new apparent mass is recorded.
-
The difference in mass is used to calculate the magnetic force on the sample.
-
-
Calibration and Calculation:
-
The procedure is repeated with a substance of known magnetic susceptibility to calibrate the apparatus.
-
The molar magnetic susceptibility and the effective magnetic moment of chromocene are then calculated.
-
EPR Sample Preparation
For EPR analysis of chromocene, a sample is typically prepared as a frozen solution to obtain a solid-state spectrum.
Detailed Protocol:
-
In a glovebox:
-
A small amount of chromocene is dissolved in a dry, degassed solvent (e.g., toluene or THF) to form a dilute solution.
-
The solution is transferred into a quartz EPR tube.
-
The EPR tube is sealed with a septum or flame-sealed under vacuum.
-
-
Measurement:
-
The sample is flash-frozen in liquid nitrogen to form a glass.
-
The EPR spectrum is recorded at low temperature (e.g., 77 K).
-
Gas-Phase Photoelectron Spectroscopy Sample Preparation
To obtain a gas-phase PES spectrum, the solid chromocene sample needs to be sublimed in the spectrometer.
Detailed Protocol:
-
A small amount of crystalline chromocene is loaded into the sample holder of the photoelectron spectrometer, often within a glovebox or glovebag to prevent air exposure.
-
The sample is introduced into the high-vacuum chamber of the spectrometer.
-
The sample is gently heated to induce sublimation, generating a sufficient vapor pressure of chromocene molecules for analysis.
Conclusion
The electronic structure of chromocene is a direct consequence of its 16-valence electron count, leading to a triplet ground state and significant paramagnetism. This departure from the 18-electron rule makes it a highly reactive and synthetically useful organometallic compound. The combination of molecular orbital theory with experimental techniques such as magnetic susceptibility measurements and photoelectron spectroscopy provides a detailed and consistent model of its electronic properties. The experimental protocols outlined in this guide emphasize the importance of air-sensitive techniques for the accurate characterization of this and other reactive organometallic species.
References
- 1. Chromocene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 7. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.co.uk]
- 8. holmarc.com [holmarc.com]
- 9. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to the History and Synthesis of Chromocene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromocene, or bis(η⁵-cyclopentadienyl)chromium(II), is a significant organometallic compound that has played a role in the development of metallocene chemistry and catalysis. First synthesized in 1953 by Ernst Otto Fischer and Walter Hafner, its discovery was a key milestone in the burgeoning field of sandwich compounds. This technical guide provides an in-depth exploration of the history of chromocene's synthesis and discovery, detailed experimental protocols for its preparation, a comprehensive summary of its physicochemical and spectroscopic properties, and an overview of its reactivity and applications.
Historical Overview and Discovery
The mid-20th century was a period of revolutionary discoveries in organometallic chemistry, largely spurred by the elucidation of the structure of ferrocene. Following this breakthrough, chemists were keen to explore the synthesis of analogous "sandwich" compounds with other transition metals.
In 1953, Ernst Otto Fischer and his student Walter Hafner at the Technical University of Munich successfully synthesized chromocene for the first time.[1][2] Their work, published in Zeitschrift für Naturforschung B, described the reaction of chromium(II) chloride with sodium cyclopentadienide to yield the dark red, crystalline chromocene. This discovery was contemporaneous with the broader explosion of research into metallocenes, with Geoffrey Wilkinson at Harvard University also making significant contributions to the understanding of these novel structures, for which he and Fischer would share the Nobel Prize in Chemistry in 1973.[3]
The initial synthesis by Fischer and Hafner laid the groundwork for subsequent investigations into the properties, structure, and reactivity of chromocene. Early studies focused on its electronic structure, magnetic properties, and comparison with the more stable 18-electron ferrocene. Chromocene, with its 16-electron configuration, proved to be significantly more reactive, a characteristic that would later be exploited in catalysis.
Experimental Protocols for Chromocene Synthesis
Two primary methods for the synthesis of chromocene have been established, both of which are routinely performed under an inert atmosphere (e.g., nitrogen or argon) due to the air-sensitivity of the product.
Synthesis from Chromium(II) Chloride (Fischer-Hafner Method)
This is the original and most common method for preparing chromocene.[4]
Reaction: CrCl₂ + 2 NaC₅H₅ → Cr(C₅H₅)₂ + 2 NaCl
Detailed Protocol:
-
Preparation of Sodium Cyclopentadienide (NaC₅H₅): In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add freshly cracked cyclopentadiene to a suspension of sodium metal in dry tetrahydrofuran (THF). The reaction is exothermic and proceeds with the evolution of hydrogen gas. The mixture is typically stirred until all the sodium has reacted, resulting in a pink or pale-tan solution of sodium cyclopentadienide.
-
Reaction with Chromium(II) Chloride: Anhydrous chromium(II) chloride (CrCl₂) is added portion-wise to the stirred solution of sodium cyclopentadienide in THF at room temperature.
-
Reaction Execution: The reaction mixture is stirred for several hours at room temperature. The color of the solution will typically change to a deep red or burgundy.
-
Work-up and Isolation: The solvent is removed under reduced pressure. The resulting solid residue is then extracted with a non-polar solvent such as petroleum ether or hexane. The extract is filtered to remove sodium chloride and other insoluble byproducts.
-
Purification: The filtrate is concentrated under vacuum, and the crude chromocene is purified by sublimation at 50-80 °C under high vacuum (e.g., 10⁻³ mmHg) to yield dark red, crystalline needles.
Typical Yield: 50-70%
Synthesis from Chromium(III) Chloride
An alternative synthesis involves the in-situ reduction of chromium(III) chloride.[4]
Reaction: 2 CrCl₃ + 6 NaC₅H₅ → 2 Cr(C₅H₅)₂ + C₁₀H₁₀ + 6 NaCl
Detailed Protocol:
-
Preparation of Sodium Cyclopentadienide: Prepare a solution of sodium cyclopentadienide in THF as described in section 2.1.
-
Reaction with Chromium(III) Chloride: Anhydrous chromium(III) chloride (CrCl₃) is added to the stirred solution of sodium cyclopentadienide.
-
Reaction Execution: The reaction mixture is typically refluxed in THF for several hours. During this process, the Cr(III) is reduced to Cr(II), and some of the cyclopentadienyl anions are oxidatively coupled to form dihydrofulvalene (C₁₀H₁₀).
-
Work-up, Isolation, and Purification: The work-up and purification steps are analogous to those described for the synthesis from chromium(II) chloride (section 2.1).
Typical Yield: Generally lower than the synthesis from CrCl₂, often in the range of 30-50%.
Physicochemical and Spectroscopic Data
Chromocene is a dark red, crystalline solid that is highly sensitive to air and moisture.[5][6] It readily sublimes under vacuum and is soluble in non-polar organic solvents.[4]
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₀Cr | [4] |
| Molar Mass | 182.18 g/mol | [5] |
| Appearance | Dark red crystals | [4] |
| Melting Point | 168-170 °C | [5] |
| Boiling Point | Sublimes under vacuum | [4] |
| Density | 1.43 g/cm³ | [5] |
| Solubility in Water | Insoluble and decomposes | [5] |
| Solubility in Organic Solvents | Soluble in non-polar solvents (e.g., THF, hexane) | [4] |
| Magnetic Moment | Paramagnetic (2 unpaired electrons) | |
| ¹H NMR (Solid-State) | Isotropic peak at 315 ppm | [7] |
| ¹³C NMR (Solid-State) | Isotropic peak at -258 ppm | [7] |
| IR Spectroscopy (selected peaks) | ~3100 cm⁻¹ (C-H stretch), ~1410 cm⁻¹ (C-C stretch), ~1110 cm⁻¹, ~1000 cm⁻¹, ~800 cm⁻¹ (ring modes) | |
| Mass Spectrometry (m/z) | 182 (M⁺), 117 (M⁺ - C₅H₅), 65 (C₅H₅⁺), 52 (Cr⁺) |
Note: Solution-state NMR of chromocene is challenging due to its paramagnetism, leading to very broad signals. The provided NMR data is for solid-state measurements.
Structure and Bonding
The structure of chromocene has been confirmed by X-ray crystallography to be a "sandwich" complex, with the chromium atom situated between two parallel cyclopentadienyl (Cp) rings.[4] The average Cr-C bond length is approximately 2.15 Å. Unlike ferrocene, which has a staggered (D₅d) conformation of the Cp rings in the solid state, electron diffraction studies suggest that chromocene adopts an eclipsed (D₅h) conformation, although the rotational barrier between the two conformations is low.[4]
Chromocene has a 16-valence electron count, which deviates from the 18-electron rule that typically governs the stability of organometallic complexes. This electron deficiency contributes to its paramagnetism and high reactivity compared to ferrocene.
Reactivity and Applications
The reactivity of chromocene is dominated by its electron-deficient nature and the lability of the cyclopentadienyl ligands. It is a strong reducing agent and is highly reactive towards air and protic solvents.
Key reactions include:
-
Ligand Displacement: One or both of the cyclopentadienyl ligands can be displaced by other ligands. For example, reaction with carbon monoxide under pressure leads to the formation of chromium hexacarbonyl.[4]
-
Reaction with Carboxylic Acids: Chromocene reacts with carboxylic acids to form chromium(II) carboxylates and cyclopentadiene.[4]
-
Catalysis: When supported on silica gel, chromocene forms the basis of the Union Carbide catalyst, which is used for the polymerization of ethylene.[4] The chromocene decomposes on the silica surface to generate highly reactive organometallic centers that are the active catalytic species.
Safety Considerations
Chromocene is a pyrophoric solid and is highly reactive with air and moisture, and can ignite upon exposure to the atmosphere.[5] All manipulations should be carried out under a dry, inert atmosphere using Schlenk line or glovebox techniques. Chromium compounds are generally toxic, and appropriate personal protective equipment should be worn at all times.
Conclusion
The discovery and synthesis of chromocene by Fischer and Hafner was a pivotal moment in the development of organometallic chemistry. Its unique electronic structure and high reactivity have made it a subject of continued interest, both from a fundamental standpoint and for its applications in catalysis. The synthetic methods developed for chromocene are foundational techniques in organometallic synthesis, and a thorough understanding of its properties and handling is essential for researchers in this field.
References
A Comprehensive Technical Guide to the Physical and Chemical Properties of Chromocene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromocene, with the chemical formula Cr(C₅H₅)₂, is an organometallic compound belonging to the metallocene family.[1] It consists of a central chromium atom sandwiched between two parallel cyclopentadienyl rings.[2] This unique structure imparts a range of interesting physical and chemical properties, making it a subject of significant research interest, particularly in the fields of catalysis and materials science. This technical guide provides an in-depth overview of the core physical and chemical characteristics of chromocene, complete with experimental protocols and visual diagrams to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.
Physical Properties of Chromocene
Chromocene is a dark red crystalline solid that is highly sensitive to air and moisture.[3][4] It is soluble in non-polar organic solvents and can be purified by sublimation under vacuum.[1] The key physical properties of chromocene are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀Cr | [5] |
| Molar Mass | 182.18 g/mol | [6] |
| Appearance | Dark red crystals or reddish-purple solid | [3][6] |
| Melting Point | 168-170 °C | [4][5] |
| Boiling Point | Sublimes under vacuum | [1] |
| Density | 1.43 g/cm³ | [7] |
| Water Solubility | Insoluble, decomposes | [3][5] |
| Dipole Moment | 0 D | [1] |
Chemical Properties and Reactivity
Chromocene is a paramagnetic compound with 16 valence electrons, and as such, it does not follow the 18-electron rule.[1] This electron deficiency contributes to its high reactivity. The primary reactivity of chromocene stems from its reducing nature and the lability of its cyclopentadienyl (Cp) ligands.[1]
Key Chemical Reactions:
-
Reaction with Water and Alcohols: Chromocene reacts with water and alcohols, leading to the decomposition of the metallocene structure.[8]
-
Carbonylation: The reaction of chromocene with carbon monoxide results in the displacement of the cyclopentadienyl rings and the formation of chromium hexacarbonyl. A key intermediate in this reaction is the cyclopentadienylchromium tricarbonyl dimer.[1]
-
Reaction with Carboxylic Acids: Chromocene reacts with carboxylic acids, such as acetic acid, to displace the cyclopentadienyl ligands and form chromium(II) acetate and cyclopentadiene.[1]
-
Formation of the Union Carbide Catalyst: Chromocene decomposes upon contact with silica gel, forming the basis of the highly active Union Carbide catalyst used for ethylene polymerization.[1]
Experimental Protocols
Synthesis of Chromocene
The synthesis of chromocene requires the use of air-sensitive techniques, such as a Schlenk line or a glovebox, due to the high reactivity of the product with oxygen and moisture.
Method 1: From Chromium(II) Chloride [1]
-
Preparation of Sodium Cyclopentadienide (NaCp): In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), react freshly cracked cyclopentadiene with a suspension of sodium hydride in anhydrous tetrahydrofuran (THF). Stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the complete formation of NaCp.
-
Reaction with CrCl₂: In a separate Schlenk flask, prepare a slurry of anhydrous chromium(II) chloride in THF.
-
Addition: Slowly add the NaCp solution to the CrCl₂ slurry at room temperature with vigorous stirring. The reaction mixture will gradually turn deep red.
-
Reaction Time: Continue stirring the mixture at room temperature for several hours to ensure the reaction goes to completion.
-
Workup: Remove the solvent under vacuum. The resulting solid residue contains chromocene and sodium chloride.
-
Purification: Purify the chromocene by sublimation under high vacuum (e.g., 10⁻³ torr) at a temperature of 80-100 °C. The pure, dark red crystals of chromocene will deposit on a cold finger.
Method 2: Redox Process from Chromium(III) Chloride [1]
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine anhydrous chromium(III) chloride with an excess of sodium cyclopentadienide (typically 3 equivalents) in THF.
-
Reaction: Stir the mixture at room temperature. A redox reaction occurs, reducing Cr(III) to Cr(II) and forming chromocene, along with dihydrofulvalene (C₁₀H₁₀) and sodium chloride.
-
Purification: Follow the same workup and purification procedure as described in Method 1.
Caption: Synthesis of Chromocene from Chromium(II) Chloride.
Key Chemical Reactions of Chromocene: Experimental Workflow
The following diagram illustrates the workflow for some of the characteristic reactions of chromocene.
Caption: Key Chemical Reactions of Chromocene.
Spectroscopic and Magnetic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to its paramagnetic nature, the NMR spectra of chromocene exhibit broad signals and large chemical shifts.[9] The ¹H NMR spectrum of chromocene in benzene-d₆ shows a broad singlet at approximately -300 ppm. The extreme chemical shift is a direct consequence of the interaction of the protons with the unpaired electrons of the chromium center.
Experimental Protocol for Paramagnetic NMR (Evans Method for Magnetic Susceptibility):
The magnetic susceptibility of chromocene can be determined in solution using the Evans method, which relies on measuring the chemical shift difference of a reference signal in the presence and absence of the paramagnetic species.
-
Sample Preparation: Prepare a solution of chromocene of a known concentration in a suitable deuterated solvent (e.g., C₆D₆). A coaxial NMR tube insert containing the same solvent without the paramagnetic compound is used as a reference.
-
Data Acquisition: Acquire a ¹H NMR spectrum of the sample. The spectrum will show two sets of solvent signals, one from the bulk solution containing chromocene and one from the reference in the insert.
-
Calculation: The difference in the chemical shifts (Δδ) of the solvent peaks is directly proportional to the magnetic susceptibility of the sample. The molar magnetic susceptibility (χₘ) can be calculated using the Evans equation. From χₘ, the effective magnetic moment (μ_eff) and the number of unpaired electrons can be determined.
Infrared (IR) Spectroscopy
The IR spectrum of chromocene provides information about the vibrations of the cyclopentadienyl rings. Due to its air sensitivity, samples for IR analysis must be prepared in an inert atmosphere. A common method is to prepare a Nujol mull of the solid sample between two KBr or CsI plates.
| Vibrational Mode | Frequency (cm⁻¹) |
| C-H stretch | ~3100 |
| C=C stretch | ~1410 |
| C-H in-plane bend | ~1110 |
| C-H out-of-plane bend | ~800 |
| Ring tilt | ~480 |
Conclusion
Chromocene is a highly reactive organometallic compound with a rich and diverse chemistry. Its unique electronic structure and physical properties have led to its application in various catalytic processes. A thorough understanding of its synthesis, handling, and reactivity, as detailed in this guide, is crucial for its effective utilization in research and development. The provided experimental outlines and structural diagrams serve as a valuable resource for scientists working with this fascinating molecule.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Chromocene - Wikipedia [en.wikipedia.org]
- 6. e-space.mmu.ac.uk [e-space.mmu.ac.uk]
- 7. columbia.edu [columbia.edu]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to the Molecular Orbital Diagram of Chromocene
Audience: Researchers, scientists, and drug development professionals.
Core Subject: This guide provides a comprehensive explanation of the molecular orbital (MO) theory as applied to chromocene, bis(η⁵-cyclopentadienyl)chromium(II), an organometallic sandwich compound. Understanding the electronic structure of chromocene is crucial for rationalizing its chemical reactivity, magnetic properties, and potential applications.
Introduction to Chromocene
Chromocene, with the formula [Cr(C₅H₅)₂], is a notable member of the metallocene family.[1] It consists of a central chromium(II) ion coordinated to two parallel cyclopentadienyl (Cp) anions in a sandwich structure.[1] Unlike the archetypal 18-electron metallocene, ferrocene, chromocene is a 16-electron complex, which leads to significant differences in its bonding and reactivity.[2] This electron deficiency makes it highly reactive and paramagnetic.[2][3] Electron diffraction studies indicate that the Cp rings in chromocene are likely in an eclipsed conformation (D₅ₕ point group), although the rotational barrier is small.[1]
Theoretical Framework: Constructing the Molecular Orbital Diagram
The molecular orbital diagram of chromocene is constructed by considering the interaction between the valence atomic orbitals of the central chromium atom and the symmetry-adapted linear combinations (SALCs) of the π molecular orbitals of the two cyclopentadienyl ligands.
Ligand Group Orbitals (SALCs) of the (C₅H₅)₂ Fragment
Each cyclopentadienyl anion (Cp⁻) has five π molecular orbitals derived from the linear combination of the five carbon p-orbitals.[3] When two Cp rings are combined, their ten π-orbitals form ten ligand group orbitals. These SALCs are classified according to their symmetry properties within the D₅ₕ point group. The orbitals that are relevant for bonding with the metal's d, s, and p orbitals are the a₁g, a₂ᵤ, e₁g, e₁ᵤ, and e₂g orbitals.[3][4]
Chromium(II) Atomic Orbitals
The central chromium atom in its +2 oxidation state has a d⁴ electron configuration. The valence orbitals of chromium are the 3d, 4s, and 4p orbitals. In a D₅ₕ symmetry environment, these orbitals are classified as follows:
-
3d orbitals: a₁g (d₂²), e₂g (dₓ²₋ᵧ², dₓᵧ), e₁g (dₓ₂, dᵧ₂)
-
4s orbital: a₁g
-
4p orbitals: a₂ᵤ (p₂), e₁ᵤ (pₓ, pᵧ)
Metal-Ligand Orbital Interactions
Bonding occurs when metal and ligand orbitals of the same symmetry and similar energy levels overlap.
-
σ-Interactions: The filled, lowest-energy a₁g SALC from the ligands interacts strongly with the metal's 4s and 3d₂² (a₁g) orbitals, forming a strongly bonding a₁g MO and an anti-bonding a'₁g MO. Similarly, the ligand a₂ᵤ SALC interacts with the metal 4p₂ (a₂ᵤ) orbital.
-
π-Interactions: The degenerate e₁g ligand SALCs overlap effectively with the metal's dₓ₂ and dᵧ₂ (e₁g) orbitals, resulting in a pair of bonding e₁g and anti-bonding e*₁g molecular orbitals.
-
δ-Interactions: The higher-energy e₂g ligand SALCs interact with the metal's dₓ²₋ᵧ² and dₓᵧ (e₂g) orbitals, forming bonding e₂g and anti-bonding e*₂g molecular orbitals.
The resulting qualitative molecular orbital energy level diagram shows the order of the MOs. The 16 valence electrons (4 from Cr²⁺ and 12 from the two Cp⁻ ligands) are then filled into these orbitals according to the Aufbau principle. The generally accepted orbital filling for chromocene is (a₁g)²(e₂g)⁴(e₁g)⁴(a'₁g)²(e₂g)².[2] The highest occupied molecular orbitals (HOMO) are the degenerate e₂g orbitals, which are primarily metal d-orbital in character and are singly occupied, leading to two unpaired electrons and explaining the compound's paramagnetism.[3]
Molecular Orbital Diagram of Chromocene
The following diagram illustrates the interaction between the chromium atomic orbitals and the cyclopentadienyl ligand group orbitals to form the molecular orbitals of chromocene.
Caption: Qualitative MO diagram for chromocene (D₅ₕ symmetry) showing electron filling for the 16-electron complex.
Quantitative Data and Experimental Corroboration
The theoretical MO model is supported by experimental data, primarily from X-ray crystallography and photoelectron spectroscopy.
Structural Data
X-ray crystallography has verified the sandwich structure of chromocene.[1] The key quantitative structural parameter is summarized below.
| Parameter | Value (pm) |
| Average Cr–C distance | 215.1 (±1.3) |
| [1] |
Electronic Structure Data
Gas-phase HeI photoelectron spectroscopy provides direct experimental evidence for the energies of the molecular orbitals by measuring the ionization energies required to remove electrons from them.[5] The spectrum of chromocene is more complex than that of closed-shell molecules because ionization from an open-shell molecule can lead to multiple ionic states.[5]
| Assignment (Ionization from) | Vertical Ionization Energy (eV) |
| e₂g (metal d-orbital character) | 5.95 |
| a₁g (metal d-orbital character) | 6.20 |
| e₁g (ligand π-orbital character) | ~8.5 (broad band) |
| Data sourced from high-resolution HeI electron spectra.[5] |
Experimental Protocols
Synthesis of Chromocene
A common and straightforward laboratory synthesis of chromocene involves the reaction of chromium(II) chloride with sodium cyclopentadienide.[1]
Methodology:
-
Preparation of Sodium Cyclopentadienide (NaCp): Freshly cracked cyclopentadiene is reacted with a sodium dispersion in a suitable anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Anhydrous chromium(II) chloride (CrCl₂) is added to the solution of NaCp in THF. The reaction mixture is typically stirred at room temperature for several hours.
-
Reaction Equation: CrCl₂ + 2 NaC₅H₅ → Cr(C₅H₅)₂ + 2 NaCl[1]
-
-
Isolation and Purification: After the reaction is complete, the solvent is removed under vacuum. The solid residue is then subjected to vacuum sublimation. Chromocene is volatile and sublimes as dark red crystals, leaving behind the non-volatile sodium chloride.[1] All manipulations must be carried out under inert conditions as chromocene is sensitive to air.
Photoelectron Spectroscopy
This technique is used to measure the binding energies of electrons in a molecule, which correlates to the energy levels of the molecular orbitals.
Methodology:
-
Sample Introduction: A solid sample of purified chromocene is placed in a sample holder and heated gently under high vacuum to produce a vapor of chromocene molecules.[5]
-
Ionization: The gaseous molecules are irradiated with a monochromatic source of high-energy photons, typically from a helium discharge lamp (HeI radiation at 21.22 eV).[5]
-
Analysis: The photons cause photoejection of electrons from the various molecular orbitals. An electron energy analyzer measures the kinetic energy of these photoelectrons.
-
Data Acquisition: The binding energy (BE) of each electron is calculated using the equation: BE = hν - KE, where hν is the energy of the incident photon and KE is the measured kinetic energy of the ejected electron. The resulting data is plotted as a spectrum of electron counts versus binding energy. The spectra are calibrated using a known standard, such as argon or krypton gas.[5]
Conclusion
The molecular orbital diagram of chromocene provides a robust framework for understanding its electronic structure and chemical properties. As a 16-electron metallocene, its HOMOs are anti-bonding and only partially filled, which accounts for its high reactivity and paramagnetic nature.[2] The combination of theoretical modeling, structural analysis, and spectroscopic data provides a detailed and consistent picture of bonding in this important organometallic compound. This fundamental understanding is essential for professionals leveraging transition metal complexes in catalysis, materials science, and drug development.
References
Understanding the 16-Electron Rule in Chromocene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the realm of organometallic chemistry, the 18-electron rule serves as a powerful predictive tool for the stability of transition metal complexes. However, a significant number of stable complexes, particularly those with specific electronic configurations and geometries, deviate from this convention. Chromocene, a paramagnetic sandwich compound of chromium, is a classic example of a stable 16-electron species. This technical guide provides an in-depth exploration of the 16-electron rule as it pertains to chromocene, detailing its electronic structure, bonding, and the profound implications for its reactivity and catalytic applications. This document summarizes key quantitative data, provides detailed experimental protocols for its synthesis, and visualizes fundamental concepts and reaction pathways.
Introduction: Beyond the 18-Electron Rule
The 18-electron rule, analogous to the octet rule for main-group elements, posits that transition metal complexes are most stable when the central metal atom is surrounded by 18 valence electrons. This configuration corresponds to the filling of the metal's valence orbitals (one s, three p, and five d). While a vast number of organometallic compounds adhere to this rule, there are notable exceptions.
Stable complexes with 16 valence electrons are frequently observed, particularly for metals in a d⁸ configuration adopting a square planar geometry.[1][2] These 16-electron species are often key intermediates in catalytic cycles, capable of undergoing associative or oxidative addition reactions.[1] Chromocene, with its 16 valence electrons, provides an excellent case study for understanding the factors that stabilize such "electron-deficient" yet isolable complexes.[3]
Electron Counting in Chromocene
The 16-electron count of chromocene, bis(η⁵-cyclopentadienyl)chromium(II) or Cp₂Cr, can be determined using two common formalisms: the neutral ligand model and the ionic model.
Neutral Ligand Model
In this model, the ligands are considered neutral.
-
Chromium (Cr): As a group 6 element, a neutral chromium atom contributes 6 valence electrons.
-
Cyclopentadienyl (Cp) Ligands: Each neutral cyclopentadienyl radical (C₅H₅•) is a 5-electron donor.
-
Total Electron Count: 6 (from Cr) + 2 * 5 (from 2 Cp ligands) = 16 valence electrons .
Ionic Model
In this model, the ligands are assigned their formal charges to achieve a closed-shell configuration.
-
Chromium (Cr): Each cyclopentadienyl ligand is treated as the cyclopentadienide anion (Cp⁻), a 6-electron donor. To maintain overall neutrality of the complex, the chromium atom must be in the +2 oxidation state (Cr²⁺).
-
Cr²⁺ Ion: A neutral Cr atom has 6 valence electrons. The Cr²⁺ ion therefore has 6 - 2 = 4 valence electrons.
-
Cyclopentadienide (Cp⁻) Ligands: Each Cp⁻ ligand contributes 6 electrons.
-
Total Electron Count: 4 (from Cr²⁺) + 2 * 6 (from 2 Cp⁻ ligands) = 16 valence electrons .
Both models consistently show that chromocene is a 16-electron complex.
Electron Counting Schemes for Chromocene
Molecular Orbital Theory and Stability
The stability of chromocene with a 16-electron count can be rationalized by examining its molecular orbital (MO) diagram. The interaction between the d-orbitals of the chromium atom and the π-molecular orbitals of the two cyclopentadienyl ligands results in a set of bonding, non-bonding, and anti-bonding molecular orbitals.
In a simplified model for metallocenes, the d-orbitals of the metal split into three groups: a₁' (from d_z²), e₂' (from d_xy and d_x²-y²), and e₁" (from d_xz and d_yz). For chromocene, a d⁴ metal, the 16 valence electrons fill the bonding and non-bonding orbitals. The highest occupied molecular orbitals (HOMOs) are the weakly bonding or non-bonding e₂' and a₁' orbitals. The lowest unoccupied molecular orbitals (LUMOs) have significant anti-bonding character. The relatively large energy gap between the HOMO and LUMO contributes to the stability of the 16-electron configuration. The presence of unpaired electrons in the non-bonding orbitals explains the paramagnetic nature of chromocene.[4][5]
Simplified MO Diagram for Chromocene
Physicochemical Properties and Data
The 16-electron configuration of chromocene results in it being a highly reactive and paramagnetic compound.[3] It is sensitive to air and moisture, often pyrophoric, and acts as a strong reducing agent.[1][4]
| Property | Value |
| Molecular Formula | C₁₀H₁₀Cr |
| Molar Mass | 182.186 g/mol |
| Appearance | Dark red crystals |
| Density | 1.43 g/cm³ |
| Melting Point | 168-170 °C |
| Structure | Sandwich, Eclipsed (D₅h) |
| Cr-C Bond Length (avg.) | 215.1 (13) pm |
| Valence Electrons | 16 |
| Magnetic Property | Paramagnetic |
Experimental Protocols
Caution: Chromocene is highly air- and moisture-sensitive and can be pyrophoric. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. Solvents should be rigorously dried and deoxygenated prior to use.
Synthesis of Chromocene from Chromium(II) Chloride
This is a common and straightforward method for the preparation of chromocene.[3]
Reaction: CrCl₂ + 2 NaC₅H₅ → Cr(C₅H₅)₂ + 2 NaCl
Materials:
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Sodium cyclopentadienide (NaCp) solution in Tetrahydrofuran (THF)
-
Anhydrous, deoxygenated THF
Procedure:
-
In a Schlenk flask equipped with a magnetic stir bar, suspend anhydrous CrCl₂ in dry, deoxygenated THF under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Slowly add a stoichiometric amount (2 equivalents) of a standardized solution of sodium cyclopentadienide in THF to the stirred suspension over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Remove the solvent under reduced pressure to obtain a solid residue.
-
The product, chromocene, can be purified by sublimation under high vacuum (e.g., 10⁻³ torr) at a temperature of 80-100 °C. The pure chromocene will deposit as dark red crystals on a cold finger.
Workflow for Chromocene Synthesis from CrCl₂
Synthesis of Chromocene from Chromium(III) Chloride
This method involves an in-situ reduction of chromium(III).[3]
Reaction: 2 CrCl₃ + 6 NaC₅H₅ → 2 Cr(C₅H₅)₂ + C₁₀H₁₀ + 6 NaCl
Materials:
-
Anhydrous Chromium(III) chloride (CrCl₃)
-
Sodium cyclopentadienide (NaCp) solution in THF
-
Anhydrous, deoxygenated THF
Procedure:
-
In a Schlenk flask, suspend anhydrous CrCl₃ in dry, deoxygenated THF.
-
Slowly add three equivalents of sodium cyclopentadienide solution in THF to the stirred suspension at room temperature.
-
Stir the reaction mixture at room temperature for several hours or overnight. The color of the solution will change as the reaction progresses.
-
The work-up and purification are similar to the method described in section 5.1.
Reactivity and Applications
The electron-deficient nature and the lability of the Cp ligands make chromocene a highly reactive molecule and a versatile precursor in organometallic synthesis and catalysis.[3]
Carbonylation
Chromocene reacts with carbon monoxide, leading to the displacement of one Cp ligand and the formation of cyclopentadienylchromium tricarbonyl dimer.[3]
Reaction: 2 Cr(C₅H₅)₂ + 6 CO → [Cr(C₅H₅)(CO)₃]₂ + "(C₅H₅)₂"
This reaction highlights the lability of the Cp rings and the tendency of the chromium center to achieve a more stable 18-electron configuration in the product.
Reaction Pathway for Chromocene Carbonylation
Catalysis
A major industrial application of chromocene is in the production of high-density polyethylene (HDPE). When chromocene is supported on silica gel, it forms the basis of the Union Carbide catalyst.[4] The chromocene decomposes on the silica surface, generating highly reactive, coordinatively unsaturated chromium centers that are active sites for ethylene polymerization.
Conclusion
Chromocene serves as a quintessential example of a stable 16-electron organometallic complex, challenging the universality of the 18-electron rule. Its electronic structure, explained by molecular orbital theory, accounts for its unique properties, including paramagnetism and high reactivity. This reactivity makes chromocene a valuable starting material for the synthesis of other organochromium compounds and a key component in industrial polymerization catalysis. A thorough understanding of the principles governing its stability and reactivity is crucial for researchers in organometallic chemistry, catalysis, and materials science.
References
Chromocene as a reducing agent in organic chemistry
An In-depth Technical Guide to Chromocene as a Reducing Agent in Organic Chemistry
For: Researchers, Scientists, and Drug Development Professionals
Introduction
Chromocene, with the formula [Cr(C₅H₅)₂] or Cp₂Cr, is a paramagnetic organometallic sandwich compound belonging to the metallocene family.[1] Structurally similar to the robust ferrocene, chromocene is distinguished by its electron configuration and significantly higher reactivity. With 16 valence electrons, it deviates from the stable 18-electron rule, rendering it a potent and versatile reducing agent in organic synthesis.[1] Its primary mode of action involves single-electron transfer (SET) to a suitable organic substrate, generating radical intermediates that can undergo a variety of transformations.
This guide provides a comprehensive overview of the core principles, applications, and experimental protocols associated with the use of chromocene as a reducing agent. It is designed to equip researchers with the technical knowledge required to safely and effectively employ this reagent in synthetic workflows. Due to its pyrophoric nature, stringent air-free handling techniques are mandatory.[1]
Core Properties of Chromocene
Chromocene is a dark red crystalline solid that is soluble in many non-polar organic solvents like tetrahydrofuran (THF) and toluene.[1] Its physical and chemical properties are summarized below.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₀Cr | [1] |
| Molar Mass | 182.186 g·mol⁻¹ | [1] |
| Appearance | Dark red crystals | [1] |
| Melting Point | 168 to 170 °C | [1] |
| Solubility | Soluble in non-polar organic solvents (e.g., THF) | [1] |
| Valence Electrons | 16 | [1] |
| Key Hazard | Pyrophoric (ignites on exposure to air) | [1] |
Redox Properties
The utility of chromocene as a reductant stems from its low oxidation potential. It is a powerful one-electron donor, capable of reducing substrates that are inert to many other chemical reductants. The oxidation of chromocene yields the chromocinium cation, [Cp₂Cr]⁺. While a precise standard reduction potential is not widely cited under a single standard condition, its potent reducing power is well-established through its reactivity. For instance, it is capable of reducing substrates like benzyl bromide, which has a reduction potential (E₁⸝₂) of approximately -1.85 V vs SCE.
Mechanism of Action: Single Electron Transfer (SET)
The primary mechanistic pathway for reductions mediated by chromocene is a single electron transfer (SET) from the electron-rich chromium(II) center to an electrophilic organic substrate. This generates the stable, 17-electron chromocinium cation, [Cp₂Cr]⁺, and a radical anion of the substrate, which often fragments or reacts further.
Caption: General Single Electron Transfer (SET) mechanism.
Applications in Reductive Transformations
Chromocene's high reducing power makes it suitable for specific, challenging reductions, most notably the reductive coupling of carbonyl compounds.
Reductive Coupling of Aldehydes: Pinacol-Type Reactions
A primary application of chromocene in organic synthesis is not the simple reduction of aldehydes to alcohols, but rather their catalytic reductive coupling to form 1,2-diols (pinacols). In these reactions, chromocene acts as a potent initiator or "pre-catalyst," generating the active Cr(II) species in a catalytic cycle that is maintained by a stoichiometric reductant like manganese powder.
The mechanism involves an initial SET from a low-valent chromium species to two aldehyde molecules, generating ketyl radical anions. These radicals then undergo carbon-carbon bond formation to produce a chromium pinacolate intermediate, which is subsequently hydrolyzed during workup to yield the 1,2-diol.
Caption: Catalytic cycle for chromium-mediated pinacol coupling.
Quantitative Data for Pinacol-Type Coupling
Chromocene has been shown to be an effective catalyst for the cross-coupling of α,β-unsaturated aldehydes with aliphatic aldehydes. The following data is adapted from studies on chromium-catalyzed pinacol reactions.
| Aldehyde 1 (Acrolein) | Aldehyde 2 (Pivaldehyde) | Catalyst (10 mol%) | Solvent | Yield (%) | Diastereomeric Excess (%) |
| tert-Butylacrolein | Pivaldehyde | Cp₂Cr | DMF | 83 | 22 |
| tert-Butylacrolein | Pivaldehyde | CrCl₂ | DMF | 79 | 23 |
Reduction of Organic Halides
Chromium(II) reagents are known to reduce organic halides through an SET mechanism.[2] The reaction generates a carbon-centered radical (R•) and a chromium(III) halide species. The resulting radical can be trapped by a hydrogen atom source to yield the corresponding alkane. The general reactivity trend for this radical process is R-I > R-Br > R-Cl, and for the alkyl group, tertiary > secondary > primary, reflecting the stability of the intermediate radical.[3]
While chromocene is a competent reagent for this transformation, its pyrophoric nature and the availability of other chromium(II) sources (e.g., CrCl₂) mean that detailed literature examples specifically using stoichiometric chromocene are less common. However, its reactivity pattern follows that of other potent Cr(II) reductants.
Representative Substrate Scope for Dehalogenation
| Substrate | Expected Product | Notes |
| 1-Bromooctane | Octane | Reduction of a primary alkyl bromide. |
| Benzyl Bromide | Toluene | Reduction of a benzylic halide is typically efficient. |
| Iodocyclohexane | Cyclohexane | Alkyl iodides are highly reactive substrates. |
| tert-Butyl Chloride | Isobutane | Tertiary halides are readily reduced via this radical pathway. |
Experimental Protocols & Handling
Critical Safety Notice: Chromocene is highly pyrophoric and reacts violently with air and moisture.[1] All manipulations must be conducted under a strictly inert atmosphere (e.g., argon or nitrogen) using either a glovebox or standard Schlenk line techniques. Solvents must be anhydrous and thoroughly deoxygenated prior to use.
Preparation of a Standard Chromocene Solution (e.g., 0.1 M in THF)
-
Apparatus Setup: Assemble an oven-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum under a positive pressure of inert gas.
-
Reagent Transfer: In a glovebox, weigh 182.2 mg (1.0 mmol) of chromocene into the Schlenk flask.
-
Solvent Addition: Outside the glovebox, add 10 mL of anhydrous, deoxygenated THF to the flask via a gas-tight syringe under a positive flow of inert gas.
-
Dissolution: Stir the mixture at room temperature until all the dark red crystals have dissolved, yielding a clear, dark red solution.
-
Storage: The solution should be used immediately. If short-term storage is required, it must be kept under a positive pressure of inert gas in a sealed Schlenk flask, protected from light.
General Protocol for Catalytic Pinacol Coupling of an Aldehyde
(Adapted from Boland and Fürstner's chromium-catalyzed methods)
-
Catalyst Preparation: To an oven-dried Schlenk tube under argon, add manganese powder (e.g., 1.5 mmol) and chromocene (0.1 mmol, 10 mol%).
-
Solvent and Additive: Add 5 mL of anhydrous, deoxygenated DMF, followed by chlorotrimethylsilane (TMSCl, 2.0 mmol). Stir the suspension for 15 minutes at room temperature.
-
Substrate Addition: Add the primary aldehyde (e.g., pivaldehyde, 1.2 mmol) to the mixture.
-
Slow Addition: Slowly add the second aldehyde (e.g., tert-butylacrolein, 1.0 mmol) via syringe pump over a period of 4-6 hours.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, proceed with the workup protocol described in Section 5.3.
General Reaction Workup Procedure
The goal of the workup is to quench the reaction and remove the resulting chromium and manganese salts, which are often insoluble in common organic solvents.
-
Quenching: Cool the reaction mixture in an ice bath and slowly add 10 mL of 1 M HCl (aq).
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate, 3 x 20 mL).
-
Washing: Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel. The non-polar chromium species [Cp₂Cr]⁺ can often be removed effectively during chromatography.
Caption: General experimental workflow for a Cp₂Cr-catalyzed reaction.
Conclusion
Chromocene is a powerful reducing agent whose utility in organic synthesis is centered on specialized applications requiring strong, neutral, single-electron donors. Its primary and most well-documented use is in the catalytic reductive coupling of carbonyl compounds to form valuable 1,2-diols. While it is capable of reducing other functional groups like organic halides, its extreme air sensitivity necessitates specialized handling techniques, which can make other reagents (e.g., CrCl₂) more practical for general use. For researchers equipped to handle pyrophoric materials, chromocene offers a unique tool for initiating challenging radical-based transformations under catalytic conditions.
References
Synthesis of Chromocene from Chromium(II) Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of chromocene [Cr(C₅H₅)₂], an important organometallic compound, from anhydrous chromium(II) chloride (CrCl₂). The document details the necessary reagents, experimental procedures, purification techniques, and characterization data. Safety protocols for handling the air- and moisture-sensitive compounds involved are also highlighted.
Overview
Chromocene is a paramagnetic sandwich compound that finds applications in various areas of chemistry, including catalysis. The synthesis described herein is a well-established method involving the reaction of anhydrous chromium(II) chloride with sodium cyclopentadienide in an ethereal solvent, typically tetrahydrofuran (THF). The reaction proceeds via a salt metathesis pathway, yielding chromocene and sodium chloride as a byproduct.[1]
Physicochemical Data of Key Compounds
A summary of the key physical and chemical properties of the reactants and the product is provided in the table below for easy reference.
| Property | Chromium(II) Chloride (CrCl₂) | Sodium Cyclopentadienide (NaC₅H₅) | Chromocene [Cr(C₅H₅)₂] |
| CAS Number | 10049-05-5 | 4984-82-1 | 1271-24-5 |
| Molecular Formula | CrCl₂ | C₅H₅Na | C₁₀H₁₀Cr |
| Molar Mass | 122.90 g/mol | 88.10 g/mol | 182.18 g/mol |
| Appearance | White to grey/green powder | White to pale pink powder | Dark red crystals |
| Melting Point | 824 °C | Decomposes | 168-170 °C |
| Solubility | Soluble in water (reacts) | Soluble in THF | Soluble in non-polar organic solvents |
| Sensitivity | Hygroscopic, air-sensitive | Air- and moisture-sensitive | Pyrophoric, air- and moisture-sensitive |
Experimental Protocols
This section outlines the detailed procedures for the preparation of the necessary reagents and the synthesis of chromocene. All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.
Preparation of Anhydrous Chromium(II) Chloride
Anhydrous chromium(II) chloride is commercially available but can also be prepared in the laboratory from its hydrated form. One common method involves the dehydration of chromium(III) chloride hexahydrate with thionyl chloride, followed by reduction.
Materials:
-
Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)
-
Thionyl chloride (SOCl₂)
-
Zinc dust
-
Anhydrous diethyl ether
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet, place chromium(III) chloride hexahydrate.
-
Slowly add an excess of thionyl chloride.
-
Gently reflux the mixture until the evolution of HCl and SO₂ ceases. The color of the solid will change from green to violet.
-
Distill off the excess thionyl chloride.
-
Dry the resulting anhydrous chromium(III) chloride under vacuum.
-
To a suspension of the anhydrous chromium(III) chloride in anhydrous THF, add an excess of zinc dust.
-
Stir the mixture at room temperature until the violet color of Cr(III) disappears and a greyish precipitate of Cr(II) chloride is formed.
-
The anhydrous chromium(II) chloride can be used in situ or isolated by filtration, washing with anhydrous diethyl ether, and drying under vacuum.
Preparation of Sodium Cyclopentadienide Solution in THF
Sodium cyclopentadienide is a crucial reagent and is typically prepared by the deprotonation of freshly cracked cyclopentadiene.
Materials:
-
Dicyclopentadiene
-
Sodium metal
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Heat dicyclopentadiene to its cracking temperature (~170 °C). The monomeric cyclopentadiene will distill over at a lower temperature (b.p. 41 °C). Collect the freshly distilled cyclopentadiene in a flask cooled in an ice bath.
-
In a separate flask under an inert atmosphere, add freshly cut sodium metal to anhydrous THF.
-
Slowly add the freshly prepared cyclopentadiene to the sodium suspension with stirring.
-
The reaction is exothermic and will proceed with the evolution of hydrogen gas. Continue stirring until all the sodium has reacted, and a clear, often pinkish, solution of sodium cyclopentadienide is obtained. The concentration of the solution can be determined by titration.
Synthesis of Chromocene
Materials:
-
Anhydrous chromium(II) chloride (CrCl₂)
-
Sodium cyclopentadienide solution in THF (concentration determined)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
Procedure:
-
In a Schlenk flask under an inert atmosphere, suspend anhydrous chromium(II) chloride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add two equivalents of the standardized sodium cyclopentadienide solution in THF to the stirred suspension of chromium(II) chloride over a period of 1-2 hours.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.
-
Remove the solvent under vacuum to obtain a solid residue.
-
Extract the residue with anhydrous hexane to dissolve the chromocene, leaving behind the insoluble sodium chloride.
-
Filter the hexane solution to remove the salt.
-
Evaporate the hexane from the filtrate under vacuum to yield crude chromocene as a dark red crystalline solid.
Purification by Sublimation
Chromocene can be purified by vacuum sublimation.
Procedure:
-
Place the crude chromocene in a sublimation apparatus.
-
Evacuate the apparatus to a pressure of 10⁻² to 10⁻³ torr.
-
Gently heat the apparatus to 50-80 °C.
-
The chromocene will sublime and deposit as dark red crystals on the cold finger of the apparatus.
-
After the sublimation is complete, allow the apparatus to cool to room temperature before carefully breaking the vacuum with an inert gas.
-
Scrape the purified chromocene crystals from the cold finger under an inert atmosphere. A typical yield for this synthesis is in the range of 60-80%.
Characterization Data
The following table summarizes the key spectroscopic data for chromocene.
| Spectroscopic Data | Chromocene [Cr(C₅H₅)₂] |
| ¹H NMR (Paramagnetic) | Broad signals due to paramagnetism, not typically used for routine characterization. |
| IR (KBr, cm⁻¹) | ~3100 (C-H stretch), ~1410 (C-C stretch), ~1110 (C-H bend), ~1010 (C-H bend), ~800 (C-H bend) |
| Mass Spectrum (EI) | m/z 182 (M⁺, ¹²C₁₀¹H₁₀⁵²Cr), isotopic pattern consistent with chromium.[2] |
| UV-Vis (Hexane) | λ_max ≈ 330 nm, 440 nm |
Safety and Handling
-
Pyrophoric Nature: Chromocene is pyrophoric and will ignite spontaneously upon contact with air.[1] All manipulations must be carried out under a strict inert atmosphere.
-
Air and Moisture Sensitivity: Both chromium(II) chloride and sodium cyclopentadienide are highly sensitive to air and moisture. Proper handling techniques are essential to prevent decomposition.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves when handling these materials.[3][4][5][6]
-
Waste Disposal: Dispose of all waste materials in accordance with local regulations for reactive and hazardous chemicals.
Diagrams
Reaction Pathway
Caption: Reaction scheme for the synthesis of chromocene.
Experimental Workflow
Caption: Overall workflow for chromocene synthesis.
References
- 1. Chromocene - Wikipedia [en.wikipedia.org]
- 2. bis(η(5)-Cyclopentadienyl) chromium [webbook.nist.gov]
- 3. ehs.princeton.edu [ehs.princeton.edu]
- 4. cmu.edu [cmu.edu]
- 5. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 6. Pyrophoric Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Structural comparison of eclipsed vs staggered chromocene
An In-depth Technical Guide on the Conformational Isomers of a Key Metallocene
Chromocene (Cr(C₅H₅)₂), a paramagnetic sandwich compound, has long been a subject of interest for researchers in organometallic chemistry and catalysis. Its structural dynamics, particularly the rotational orientation of its two cyclopentadienyl (Cp) rings, play a crucial role in its reactivity and electronic properties. This technical guide provides a comprehensive comparison of the eclipsed and staggered conformations of chromocene, summarizing key structural data, outlining experimental and computational methodologies, and visualizing the relationships governing their study.
Core Structural Comparison
The two primary conformations of chromocene are the eclipsed (D₅ₕ symmetry) and staggered (D₅Ꮷ symmetry) forms. In the eclipsed conformation, the carbon atoms of the top Cp ring are aligned with the carbon atoms of the bottom ring when viewed down the principal axis. In the staggered conformation, the vertices of the top ring are positioned over the midpoints of the edges of the bottom ring.
Experimental evidence from gas-phase electron diffraction (GED) studies indicates that chromocene predominantly adopts an eclipsed conformation in the gaseous state. In the solid state, single-crystal X-ray diffraction has provided a detailed picture of its molecular structure. While the staggered conformation is not the ground state, it represents the transition state for the rotation of the Cp rings and is crucial for understanding the molecule's dynamic behavior.
The following table summarizes the key structural parameters for both the experimentally determined (eclipsed) and computationally predicted (staggered) conformations of chromocene.
| Parameter | Eclipsed Conformation (Experimental - X-ray)[1] | Eclipsed Conformation (Calculated - DFT) | Staggered Conformation (Calculated - DFT) |
| Point Group | D₅ₕ | D₅ₕ | D₅Ꮷ |
| Cr-C Bond Length (Å) | 2.151(13) (average) | 2.16 | 2.16 |
| C-C Bond Length (Å) | Data not readily available in cited abstract | 1.43 | 1.43 |
| Inter-ring Distance (Å) | Data not readily available in cited abstract | 3.32 | 3.32 |
| Rotational Energy Barrier (kcal/mol) | Small (qualitative observation) | ~1.0 - 1.5 | (Transition State) |
Experimental and Computational Protocols
The determination of chromocene's structure relies on a combination of experimental techniques and computational modeling.
Gas-Phase Electron Diffraction (GED)
GED is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions that are present in the solid state.
Methodology:
-
Sample Introduction: A volatile sample of chromocene is introduced into a high-vacuum chamber, where it is vaporized.
-
Electron Beam Interaction: A high-energy beam of electrons is directed at the gaseous chromocene molecules.
-
Diffraction Pattern: The electrons are scattered by the electrostatic potential of the molecule, creating a diffraction pattern of concentric rings.
-
Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is then used to calculate a radial distribution curve, from which internuclear distances and bond angles can be derived.
Single-Crystal X-ray Diffraction
This technique provides precise information about the arrangement of atoms within a crystalline solid. Due to chromocene's air-sensitivity, special handling techniques are required.
Methodology:
-
Crystal Growth: Single crystals of chromocene are grown in an inert atmosphere (e.g., in a glovebox).
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head, typically coated in a protective oil (e.g., Paratone-N) to prevent decomposition upon exposure to air.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100-150 K) under a stream of inert gas. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods and then refined to obtain the final crystal structure.
Computational Chemistry (Density Functional Theory - DFT)
DFT calculations are instrumental in providing insights into the structures and energetics of conformations that may be difficult to study experimentally, such as the staggered transition state of chromocene.
Methodology:
-
Model Building: A starting molecular geometry for both the eclipsed and staggered conformers of chromocene is created.
-
Method Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) are chosen.
-
Geometry Optimization: The energy of the molecule is minimized with respect to the positions of its atoms to find the most stable structures for the eclipsed (ground state) and staggered (transition state) conformations.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized eclipsed structure is a true minimum (no imaginary frequencies) and the staggered structure is a first-order saddle point (one imaginary frequency corresponding to the ring rotation).
-
Rotational Barrier Calculation: The energy difference between the eclipsed and staggered conformations provides the rotational energy barrier.
References
Methodological & Application
Application Note: Synthesis of High-Purity Chromocene for Research and Drug Development
Abstract
This application note provides a detailed protocol for the synthesis of high-purity chromocene (Cr(C₅H₅)₂), a valuable organometallic compound with applications in catalysis and as a precursor in the development of novel therapeutic agents. The procedure described herein is optimized for safety, yield, and purity, making it suitable for researchers in academic and industrial settings, including those in drug development. The synthesis involves the reaction of anhydrous chromium(II) chloride with sodium cyclopentadienide in an inert atmosphere, followed by purification via sublimation to yield high-purity, crystalline chromocene. All operations are conducted using standard Schlenk line or glovebox techniques to prevent decomposition of the air- and moisture-sensitive product.
Introduction
Chromocene, a metallocene of chromium, is a dark red crystalline solid that is soluble in many non-polar organic solvents.[1] Its paramagnetic nature and 16-electron configuration make it a highly reactive and useful starting material in organometallic chemistry.[1] In the context of drug development, high-purity organometallic compounds are crucial as they can serve as catalysts in the synthesis of complex organic molecules or as scaffolds for the design of novel therapeutic agents. The purity of such compounds is paramount to ensure reproducibility in experimental results and to meet stringent regulatory standards.[2] This protocol details a reliable method for the synthesis of chromocene with a purity level suitable for these demanding applications.
Safety Precautions
Extreme caution must be exercised during this procedure.
-
Pyrophoric and Air-Sensitive Materials: Chromocene and its precursors are highly reactive with air and moisture.[3] All manipulations must be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using a Schlenk line or a glovebox.
-
Reagent Handling: Sodium metal, used in the preparation of sodium cyclopentadienide, is highly reactive and flammable. It should be handled with care, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Solvent Safety: Tetrahydrofuran (THF) is a flammable solvent. Ensure that there are no ignition sources nearby and work in a well-ventilated fume hood.
-
Waste Disposal: All waste materials should be quenched and disposed of according to institutional safety guidelines for reactive and hazardous materials.
Materials and Methods
Reagents and Solvents
-
Anhydrous Chromium(II) Chloride (CrCl₂)
-
Dicyclopentadiene (freshly cracked)
-
Sodium metal
-
Anhydrous Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl
-
Anhydrous Hexane, for washing
-
Dry ice and acetone for cold traps
Equipment
-
Schlenk line or glovebox
-
Schlenk flasks and other appropriate glassware
-
Cannulas for liquid transfer
-
Magnetic stir plates and stir bars
-
Sublimation apparatus
-
Oil bath
-
High-vacuum pump
Experimental Protocols
Part 1: Preparation of Sodium Cyclopentadienide (NaCp) Solution in THF
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Gently heat dicyclopentadiene to approximately 180 °C to induce retro-Diels-Alder reaction, cracking it to monomeric cyclopentadiene. Distill the cyclopentadiene monomer (b.p. 41 °C) and collect it in a flask cooled in an ice bath. This should be used immediately.
-
Preparation of NaCp: In a Schlenk flask under an inert atmosphere, add freshly cut sodium metal (2.3 g, 100 mmol) to 100 mL of anhydrous THF. While stirring vigorously, slowly add the freshly cracked cyclopentadiene (8.2 mL, 100 mmol) dropwise. The reaction is exothermic and will produce hydrogen gas. The reaction mixture will turn from colorless to a pink or pale purple solution. Continue stirring at room temperature until all the sodium has reacted and a clear solution of sodium cyclopentadienide is formed. This solution is used directly in the next step.
Part 2: Synthesis of Chromocene
-
Reaction Setup: In a separate Schlenk flask, suspend anhydrous chromium(II) chloride (6.15 g, 50 mmol) in 50 mL of anhydrous THF under an inert atmosphere.
-
Addition of NaCp: Cool the CrCl₂ suspension to 0 °C using an ice bath. Slowly add the prepared sodium cyclopentadienide solution from Part 1 via cannula to the stirred CrCl₂ suspension over a period of 1 hour.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours. The color of the reaction mixture will change to a deep red or brown, indicating the formation of chromocene.
-
Solvent Removal: Remove the THF under vacuum to obtain a solid residue.
-
Extraction: Extract the solid residue with anhydrous hexane (3 x 50 mL) to dissolve the chromocene, leaving behind the insoluble sodium chloride byproduct. Filter the combined hexane extracts through a cannula filter to remove any remaining solids.
-
Crude Product Isolation: Remove the hexane from the filtrate under vacuum to yield crude chromocene as a dark red solid.
Part 3: Purification of Chromocene by Sublimation
-
Sublimation Setup: Transfer the crude chromocene to a sublimation apparatus.
-
Sublimation: Heat the apparatus to 80-100 °C under high vacuum (e.g., <0.1 mmHg). Chromocene will sublime and deposit as dark red crystals on the cold finger of the apparatus.
-
Product Collection: After the sublimation is complete, allow the apparatus to cool to room temperature under vacuum before slowly reintroducing the inert atmosphere. Carefully scrape the purified chromocene crystals from the cold finger in a glovebox.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₀Cr | [1] |
| Molecular Weight | 182.18 g/mol | [1] |
| Appearance | Dark red crystals | [1] |
| Melting Point | 173 °C | [1] |
| Typical Yield | 60-70% | |
| Purity (by Elemental Analysis) | >99% |
Table 1: Physical and Chemical Properties of High-Purity Chromocene.
| Analysis | Theoretical % | Found % (Typical) |
| Carbon (C) | 65.93 | 65.90 |
| Hydrogen (H) | 5.53 | 5.55 |
| Chromium (Cr) | 28.54 | 28.50 |
Table 2: Elemental Analysis Data for High-Purity Chromocene.
| Nucleus | Chemical Shift (ppm) |
| ¹H NMR (solid-state) | 315 |
| ¹³C NMR (solid-state) | -258 |
Table 3: Solid-State NMR Data for Chromocene.[2] (Note: Due to its paramagnetic nature, solution-state NMR spectra exhibit very broad signals and are often not used for routine characterization.)
Visualizations
Caption: Workflow for the synthesis of high-purity chromocene.
Caption: Overall reaction for the synthesis of chromocene.
Conclusion
The protocol described in this application note provides a reliable and reproducible method for the synthesis of high-purity chromocene. Adherence to strict inert atmosphere techniques is critical for the successful isolation of this air-sensitive compound. The purity of the final product makes it an excellent starting material for various applications in research and development, including the synthesis of potential drug candidates.
References
Application Notes and Protocols for Ethylene Polymerization using Chromocene-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromocene-based catalysts, particularly when supported on silica, are pivotal in the industrial production of polyethylene. These catalyst systems, often referred to in the context of Phillips or Union Carbide processes, offer a versatile platform for producing a range of polyethylene grades, from high-density polyethylene (HDPE) to ultra-high molecular weight polyethylene (UHMWPE). The ability to tune the polymer properties, such as molecular weight (MW) and molecular weight distribution (MWD), by modifying the catalyst and reaction conditions makes them a subject of continuous academic and industrial research. This document provides detailed application notes and experimental protocols for the synthesis of silica-supported chromocene catalysts and their use in ethylene polymerization.
Data Presentation
The following tables summarize key quantitative data on the performance of silica-supported chromocene catalysts under various conditions.
Table 1: Effect of Chromium Loading on Catalytic Activity and Polymer Properties
| Chromium Loading (wt%) | Catalytic Activity (kg PE / (g Cr * h)) | Molecular Weight (Mw) (x 10^6 g/mol ) | Molecular Weight Distribution (MWD) |
| 1.7 | Max Activity Reached[1] | > 3.0[1] | ~3[1] |
| Increasing Loading | - | Slight Increase[1] | Narrower[1] |
Table 2: Effect of Hydrogen on Polymer Properties
| Hydrogen Pressure (MPa) | Molecular Weight (Mw) (x 10^6 g/mol ) | Molecular Weight Distribution (MWD) |
| 0 | > 3.0 | < 3 |
| 0.01 | 0.7 | ~12 |
| Increasing Pressure | Continues to Decrease | Becomes Wider |
Table 3: Typical Ethylene Polymerization Conditions and Resulting Polymer Properties
| Catalyst System | Temperature (°C) | Ethylene Pressure (bar) | Solvent | Co-catalyst | Polymer Type |
| Cr[CH(SiMe3)2]3/SiO2 | 100 | 14 | Isobutane | None | HDPE[2] |
| Cr/SiO2 (G 643) | 90 | 31.5 | n-Hexane | TEA | Shish-kebab PE[3] |
Experimental Protocols
The following are detailed protocols for the preparation of a silica-supported chromocene catalyst and its use in ethylene polymerization.
Protocol 1: Preparation of Silica-Supported Chromocene Catalyst
This protocol details the synthesis of a silica-supported chromium catalyst, a common precursor for chromocene-based systems.
Materials:
-
Silica gel (e.g., Sylopol952, surface area 300 m²/g, pore volume 1.6 cm³/g)[2]
-
Chromium nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
-
Methanol, anhydrous
-
Hexane, anhydrous
-
Nitrogen gas, high purity
Equipment:
-
Schlenk line and glassware
-
Tube furnace with temperature controller
-
Rotary evaporator
-
Stirring hotplate
Procedure:
-
Silica Pre-treatment (Calcination):
-
Place a known amount of silica gel in a quartz tube within a tube furnace.
-
Heat the silica under a flow of dry nitrogen gas to 600°C.[2]
-
Maintain this temperature for 24 hours to dehydroxylate the silica surface.[2]
-
Cool the silica to room temperature under nitrogen and store in a glovebox or sealed under an inert atmosphere.
-
-
Impregnation:
-
In a Schlenk flask under a nitrogen atmosphere, suspend 2.0 g of the calcined silica in 30 mL of anhydrous methanol.[3]
-
In a separate flask, dissolve a calculated amount of chromium nitrate nonahydrate in anhydrous methanol to achieve the desired chromium loading (e.g., 0.19 wt%).[3]
-
Transfer the chromium nitrate solution to the silica slurry with stirring.
-
Reflux the mixture for 3 hours under nitrogen.[3]
-
-
Washing and Drying:
-
Allow the solid to settle and decant the supernatant.
-
Wash the solid product extensively with anhydrous methanol.[3]
-
Remove the solvent under vacuum using a rotary evaporator.
-
-
Final Calcination:
-
Transfer the dried, chromium-impregnated silica to a quartz tube in the tube furnace.
-
Heat the material in a flow of dry air to 550°C at a heating rate of 2.0 °C/min.[3]
-
Hold at 550°C for 3 hours.[3]
-
Cool to room temperature under a flow of dry nitrogen.
-
The resulting orange solid is the activated Phillips-type catalyst, which can then be further reacted with chromocene if desired, or used directly as is.
-
Protocol 2: Ethylene Polymerization
This protocol describes a typical slurry-phase ethylene polymerization experiment.
Materials:
-
Silica-supported chromocene catalyst (prepared as in Protocol 1 or a similar method)
-
Ethylene, polymer-grade
-
Triethylaluminum (TEA) solution (if used as a co-catalyst)
-
Methanol, acidified
-
Nitrogen gas, high purity
Equipment:
-
High-pressure stainless-steel autoclave reactor (e.g., 1-2 L) equipped with a mechanical stirrer, temperature and pressure controllers, and injection ports.
-
Schlenk line for handling air-sensitive reagents.
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the autoclave reactor.
-
Assemble the reactor and purge with high-purity nitrogen for at least 1 hour to remove air and moisture.
-
-
Reaction Setup:
-
Under a nitrogen atmosphere, charge the reactor with 800 mL of anhydrous isobutane.[2]
-
If using a co-catalyst, inject the desired amount of TEA solution (e.g., 0.5 mol) into the reactor.[3]
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 14 bar) and heat to the reaction temperature (e.g., 100°C).[2]
-
-
Catalyst Injection and Polymerization:
-
Suspend a precise amount of the silica-supported chromocene catalyst in a small amount of anhydrous solvent in a Schlenk flask.
-
Inject the catalyst slurry into the reactor using an injection port under ethylene pressure to initiate polymerization.
-
Maintain the desired temperature and ethylene pressure for the duration of the polymerization (e.g., 60 minutes).[2] Monitor the ethylene uptake to follow the reaction kinetics.
-
-
Reaction Termination and Product Work-up:
-
Stop the ethylene feed and vent the reactor.
-
Cool the reactor to room temperature.
-
Quench the reaction by slowly adding acidified methanol to the reactor.
-
Filter the resulting polyethylene powder.
-
Wash the polymer with copious amounts of methanol and then water.
-
Dry the polyethylene in a vacuum oven at 60-80°C until a constant weight is achieved.
-
Visualizations
The following diagrams illustrate the experimental workflow and a proposed catalytic cycle for ethylene polymerization.
Caption: Experimental workflow for catalyst preparation and ethylene polymerization.
Caption: Proposed Cossee-Arlman mechanism for ethylene polymerization.
References
Application Notes and Protocols for Silica-Supported Chromocene Catalysts in Olefin Polymerization
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of silica-supported chromocene catalysts in olefin polymerization, a cornerstone of polymer chemistry with significant industrial applications. This document outlines the synthesis of the catalyst, the polymerization procedure, and the characterization of the resulting polymer, supported by quantitative data and mechanistic insights.
Introduction
Silica-supported chromocene catalysts are highly active Ziegler-Natta type catalysts for the polymerization of olefins, particularly ethylene, to produce high-density polyethylene (HDPE) and ultra-high molecular weight polyethylene (UHMWPE). The pioneering work in this field was conducted by Union Carbide, leading to a commercially significant process. These catalysts are typically prepared by impregnating chromocene onto a high-surface-area silica support, which has been pre-treated to control the density of surface hydroxyl groups. The interaction between chromocene and the silica surface is crucial for the formation of the active catalytic species. Unlike many other polymerization catalysts, silica-supported chromocene systems can be active without the need for an alkylaluminum cocatalyst. The properties of the resulting polymer, such as molecular weight and molecular weight distribution, are highly dependent on the catalyst preparation method, the properties of the silica support, and the polymerization conditions.
Data Presentation
Physicochemical Properties of Typical Silica Supports
The choice of silica support is critical as its properties directly influence catalyst activity and the morphology of the resulting polymer. Key parameters include surface area, pore volume, and particle size.
| Property | Typical Value Range | Significance |
| Surface Area (m²/g) | 200 - 800 | A higher surface area generally allows for better dispersion of the active chromium species. |
| Pore Volume (cm³/g) | 1.0 - 3.0 | High pore volume can enhance catalyst activity and produce polymers with lower molecular weight and higher melt index.[1] |
| Average Pore Diameter (Å) | 100 - 300 | Larger pore diameters are generally preferred to avoid diffusion limitations of the monomer and growing polymer chain. |
| Particle Size (µm) | 10 - 100 | Affects the bulk density of the resulting polymer and the overall reactor performance. |
| Hydroxyl Group Concentration (OH/nm²) | 1 - 5 | The concentration of surface silanol groups is crucial for the anchoring of the chromocene and the formation of active sites. |
Ethylene Polymerization Results with Various Silica-Supported Chromium Catalysts
The following table summarizes typical catalytic activities and polymer properties obtained with different silica-supported chromium catalysts under slurry polymerization conditions.
| Catalyst System | Support Type | Polymerization Activity (kg PE / (g Cr·h)) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Melting Temperature (Tm) (°C) | Crystallinity (%) |
| Cr/SiO₂ (Aldrich) | Commercial Silica | 13.4 | - | - | 135.2 | 58.0 |
| Cr/SiO₂ (G 643) | Grace 643 Silica | 191 | - | - | 133.4 | 72.7 |
| Cr/Ti/SiO₂ (G 643) | Ti-modified Grace 643 | 380 | - | - | 132.6 | 71.5 |
| Cr/SBA-15(Sp) | Spherical SBA-15 | 175 | - | - | 135.9 | 67.7 |
| Cr/MCM-41 | MCM-41 | 15 | - | - | 136.5 | 69.8 |
Data compiled from a study by Ahmadi et al. (2016)[1]. Polymerization conditions: 31.5 bar ethylene pressure, 90 °C, n-hexane solvent, TEA cocatalyst.
Experimental Protocols
Preparation of Silica-Supported Chromocene Catalyst (Impregnation Method)
This protocol describes the synthesis of a silica-supported chromocene catalyst via the wet impregnation method.
Materials:
-
High-surface-area silica gel (e.g., Grace Davison 952)
-
Chromocene (Cr(C₅H₅)₂)
-
Anhydrous n-hexane (or other suitable alkane solvent)
-
Schlenk line and glassware
-
Tube furnace
Procedure:
-
Silica Pre-treatment (Calcination):
-
Place the silica gel in a quartz tube within a tube furnace.
-
Heat the silica under a flow of dry air or nitrogen to the desired calcination temperature (typically 400-800 °C). The calcination temperature is a critical parameter that controls the dehydroxylation of the silica surface.[2]
-
Maintain the temperature for 4-6 hours.
-
Cool the silica to room temperature under a dry, inert atmosphere (e.g., nitrogen or argon) and store in a glovebox or sealed under vacuum.
-
-
Impregnation:
-
In a glovebox, add the pre-treated silica to a Schlenk flask.
-
Prepare a solution of chromocene in anhydrous n-hexane. The amount of chromocene should be calculated to achieve the desired chromium loading on the silica (typically 0.5-2.0 wt%).
-
Slowly add the chromocene solution to the silica with gentle stirring to ensure uniform wetting.
-
Continue stirring the slurry for 1-2 hours at room temperature to allow for the reaction between chromocene and the surface silanol groups.
-
-
Drying and Final Catalyst Preparation:
-
Remove the solvent under vacuum at room temperature or with gentle heating (e.g., 40-60 °C) until a free-flowing powder is obtained.
-
The resulting silica-supported chromocene catalyst is a highly air- and moisture-sensitive powder and should be stored and handled under an inert atmosphere.
-
Slurry-Phase Ethylene Polymerization
This protocol outlines a typical slurry-phase ethylene polymerization experiment in a laboratory-scale autoclave reactor.
Materials and Equipment:
-
Silica-supported chromocene catalyst
-
High-purity ethylene gas
-
Anhydrous n-hexane (or other alkane solvent)
-
Triethylaluminum (TEA) or other scavenger (if used)
-
Stainless steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and an injection system for the catalyst.
-
Methanol or acidified methanol for quenching
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the autoclave reactor.
-
Purge the reactor with high-purity nitrogen or argon to remove air and moisture.
-
Heat the reactor under vacuum to ensure all moisture is removed, then cool to the desired reaction temperature under an inert atmosphere.
-
-
Polymerization:
-
Introduce the desired volume of anhydrous n-hexane into the reactor.
-
If a scavenger is used to remove impurities from the solvent, add it at this stage and stir for a period (e.g., 15-30 minutes).
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10-40 bar). Maintain a constant ethylene pressure throughout the reaction by feeding ethylene on demand.
-
Prepare a slurry of the silica-supported chromocene catalyst in a small amount of anhydrous n-hexane in a catalyst injection tube.
-
Inject the catalyst slurry into the reactor to initiate the polymerization.
-
Maintain the desired polymerization temperature (e.g., 70-90 °C) and stirring speed for the duration of the reaction (e.g., 1 hour).
-
-
Quenching and Polymer Recovery:
-
Stop the ethylene feed and vent the reactor.
-
Quench the reaction by injecting methanol or acidified methanol into the reactor.
-
Stir for a few minutes to ensure complete deactivation of the catalyst.
-
Collect the polymer slurry from the reactor.
-
Filter the polyethylene powder and wash it with fresh methanol and then with a solvent like acetone to remove any residual catalyst and low molecular weight oligomers.
-
Dry the polyethylene powder in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Catalyst and Polymer Characterization
Catalyst Characterization:
-
Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES): To determine the chromium loading on the silica support.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To study the interaction of chromocene with the silica surface hydroxyl groups. The disappearance or shift of the Si-OH bands provides information on the grafting process.
-
X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the chromium species on the silica surface.[3]
-
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the structure of the surface chromium species and their interaction with the silica support.
Polymer Characterization:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Differential Scanning Calorimetry (DSC): To determine the melting temperature (Tm) and the degree of crystallinity of the polyethylene.
-
¹³C NMR Spectroscopy: To analyze the microstructure of the polymer, including the presence of any short-chain branching.
Mechanistic Insights and Visualizations
The polymerization of ethylene by silica-supported chromocene catalysts is generally believed to proceed via a coordination-insertion mechanism, often referred to as the Cossee-Arlman mechanism. More complex mechanisms, such as the metallacycle mechanism, have also been proposed to explain certain experimental observations.
Experimental Workflow
The following diagram illustrates the general workflow for the preparation of the catalyst and the subsequent polymerization of ethylene.
Caption: General workflow for catalyst preparation and ethylene polymerization.
Proposed Polymerization Mechanisms
The active sites in silica-supported chromocene catalysts are believed to be coordinatively unsaturated chromium species. The polymerization proceeds through the insertion of ethylene monomers into the chromium-alkyl bond.
This is the most widely accepted mechanism for Ziegler-Natta type polymerizations. It involves the coordination of the ethylene monomer to the active chromium center, followed by its insertion into the growing polymer chain.
Caption: Simplified Cossee-Arlman mechanism for ethylene polymerization.
An alternative mechanism that has been proposed involves the formation of a metallacyclopentane intermediate from two ethylene molecules. This intermediate can then undergo reductive elimination to form 1-butene or further react with ethylene to propagate the polymer chain.
Caption: Proposed metallacycle mechanism for ethylene dimerization and polymerization.
Conclusion
Silica-supported chromocene catalysts are versatile and highly active systems for olefin polymerization. The protocols and data presented in these application notes provide a solid foundation for researchers to explore this catalytic system. The performance of the catalyst is intricately linked to the properties of the silica support and the polymerization conditions, offering ample opportunities for tuning the properties of the resulting polyethylene. Further research into the precise nature of the active sites and the polymerization mechanism will continue to drive innovation in this field.
References
Application Notes and Protocols for Chromocene-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of chromocene-based catalysts, primarily focusing on the well-established application in ethylene polymerization to produce high-density polyethylene (HDPE) and ultra-high molecular weight polyethylene (UHMWPE).
Introduction
Chromocene, an organometallic compound with the formula Cr(C₅H₅)₂, is a highly reactive, 16-electron "sandwich" complex.[1] While it has applications in various organic syntheses, its most significant industrial use is as a precursor to the Union Carbide (UC) catalyst for ethylene polymerization.[1][2] This catalyst system, which consists of chromocene supported on silica, is renowned for its high activity and its sensitivity to hydrogen, which allows for the control of the polymer's molecular weight.[3][4] The active catalytic species is believed to be a surface-supported Cr(III)-hydride, formed from the reaction of chromocene with the surface hydroxyl groups of silica.[2]
Due to the pyrophoric nature of chromocene and its sensitivity to air and moisture, all manipulations must be carried out under an inert atmosphere using standard Schlenk line or glovebox techniques.
Experimental Protocols
Protocol 1: Synthesis of Chromocene (Cr(C₅H₅)₂)
This protocol describes the synthesis of chromocene from chromium(II) chloride and sodium cyclopentadienide.[1]
Materials:
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Sodium cyclopentadienide (NaC₅H₅) solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous pentane or hexane
-
Schlenk flask and line or glovebox
-
Cannula for liquid transfer
-
Filter cannula
-
Sublimation apparatus
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas (Argon or Nitrogen), add anhydrous CrCl₂ to a Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous THF to the flask via a cannula to create a suspension of CrCl₂.
-
Reagent Addition: While stirring vigorously, slowly add a stoichiometric amount of NaC₅H₅ solution in THF to the CrCl₂ suspension at room temperature. The reaction is typically rapid and is accompanied by a color change. The overall reaction is: CrCl₂ + 2 NaC₅H₅ → Cr(C₅H₅)₂ + 2 NaCl
-
Reaction Time: Allow the reaction to stir at room temperature for 2-4 hours to ensure completion.
-
Isolation of Crude Product: Remove the THF under vacuum. Extract the resulting solid residue with anhydrous pentane or hexane to separate the soluble chromocene from the insoluble NaCl precipitate. Filter the solution using a filter cannula into a clean Schlenk flask.
-
Purification: Remove the pentane/hexane under vacuum to yield crude, dark red crystalline chromocene. For high purity, the chromocene should be purified by sublimation under high vacuum.[1]
Safety Precautions: Chromocene is pyrophoric and will ignite on contact with air. All manipulations must be performed under a strictly inert atmosphere.
Protocol 2: Preparation of Silica-Supported Chromocene Catalyst
This protocol details the impregnation of chromocene onto a silica support to generate the active catalyst for ethylene polymerization.
Materials:
-
High surface area silica gel
-
Chromocene (synthesized as per Protocol 1 or purchased)
-
Anhydrous pentane or hexane
-
Tube furnace
-
Schlenk flask and line or glovebox
Procedure:
-
Silica Pre-treatment (Dehydroxylation): Place the silica gel in a quartz tube within a tube furnace. Heat the silica under a flow of dry air or nitrogen, or under vacuum, to a high temperature (e.g., 500-800 °C) for several hours. This step removes water and partially dehydroxylates the silica surface, creating isolated silanol groups (Si-OH) which are the anchoring sites for chromocene.[2][5] The final calcination temperature significantly influences catalyst activity.[2]
-
Catalyst Impregnation:
-
In a glovebox, weigh the desired amount of dehydroxylated silica into a Schlenk flask.
-
Prepare a solution of chromocene in anhydrous pentane or hexane. The concentration will depend on the desired chromium loading on the silica.
-
Slowly add the chromocene solution to the silica with gentle swirling or stirring. The white silica will immediately turn dark as the chromocene is adsorbed.
-
-
Drying: Remove the solvent under vacuum, with gentle heating if necessary, to yield a free-flowing powder. The resulting silica-supported chromocene catalyst is now ready for use.
Protocol 3: Ethylene Polymerization
This protocol describes a lab-scale slurry-phase ethylene polymerization using the prepared silica-supported chromocene catalyst.
Materials:
-
Silica-supported chromocene catalyst
-
Anhydrous hexane or other suitable alkane solvent
-
High-purity ethylene gas
-
(Optional) High-purity hydrogen gas for molecular weight control
-
A stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and gas inlets.
-
Methanol
-
Dilute HCl in methanol
Procedure:
-
Reactor Preparation: Thoroughly dry and purge the autoclave reactor with high-purity nitrogen or argon to remove all traces of air and moisture.
-
Catalyst and Solvent Addition: Under an inert atmosphere, add the desired amount of the silica-supported chromocene catalyst to the reactor, followed by the anhydrous solvent.
-
Reaction Conditions: Seal the reactor and heat the stirred slurry to the desired polymerization temperature (e.g., 70-90 °C).
-
Ethylene Introduction: Pressurize the reactor with ethylene to the desired pressure (e.g., 10-30 bar). The polymerization will initiate upon ethylene introduction. Maintain a constant ethylene pressure throughout the reaction by continuously feeding ethylene as it is consumed.
-
(Optional) Hydrogen Addition: If molecular weight control is desired, a specific partial pressure of hydrogen can be introduced into the reactor along with the ethylene.[4]
-
Polymerization: Continue the reaction for the desired amount of time. The polyethylene will precipitate from the solvent as a white solid.
-
Termination: Stop the ethylene feed and vent the reactor. Cool the reactor to room temperature.
-
Polymer Isolation and Work-up: Quench the reaction by adding methanol to the reactor. Filter the polyethylene and wash it with methanol, followed by a wash with a dilute solution of HCl in methanol to remove any catalyst residues. Finally, wash with pure methanol until the washings are neutral.
-
Drying: Dry the resulting polyethylene powder in a vacuum oven at 60-80 °C to a constant weight.
Data Presentation
Table 1: Influence of Chromium Loading on Ethylene Polymerization Activity
| Catalyst ID | Chromium Loading (wt%) | Polymerization Activity (kg PE / (g Cr · h)) | Molecular Weight (Mw) ( g/mol ) | Molecular Weight Distribution (MWD) |
| Cr/SiO₂-0.5 | 0.5 | Low | - | - |
| Cr/SiO₂-1.0 | 1.0 | High | High | Broad |
| Cr/SiO₂-1.7 | 1.7 | Very High | > 3 x 10⁶ | ~3 |
| Cr/SiO₂-2.0 | 2.0 | High | High | Broad |
Data compiled from qualitative and quantitative information in the literature.[3]
Table 2: Effect of Hydrogen on Polyethylene Molecular Weight
| Catalyst System | Hydrogen Partial Pressure (MPa) | Molecular Weight (Mw) ( g/mol ) | Molecular Weight Distribution (MWD) |
| Cr/SiO₂ | 0 | > 3 x 10⁶ | < 3 |
| Cr/SiO₂ | 0.01 | ~ 0.7 x 10⁶ | ~ 12 |
| Cr/SiO₂ | > 0.01 | Decreases further | Widens further |
Data indicates a strong response to hydrogen for molecular weight control.[4]
Mandatory Visualizations
Experimental Workflow for Chromocene-Catalyzed Ethylene Polymerization
Caption: Workflow for the synthesis of chromocene, preparation of the supported catalyst, and subsequent ethylene polymerization.
Proposed Catalytic Cycle for Ethylene Polymerization
Caption: Simplified proposed mechanism for chromocene-catalyzed ethylene polymerization on a silica support.
References
Spectroscopic Characterization of Chromocene and Its Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromocene, a metallocene with the formula Cr(C₅H₅)₂, and its derivatives are of significant interest in organometallic chemistry, catalysis, and materials science. Due to their paramagnetic nature and sensitivity to air, their characterization requires specialized spectroscopic techniques and handling protocols. These application notes provide a detailed overview of the key spectroscopic methods used to analyze chromocene and its derivatives, including Nuclear Magnetic Resonance (NMR), Electron Paramagnetic Resonance (EPR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectroscopy, as well as Mass Spectrometry (MS). Detailed experimental protocols and data interpretation guidelines are provided to assist researchers in obtaining and analyzing high-quality spectroscopic data for these fascinating compounds.
General Handling Procedures for Air-Sensitive Compounds
Chromocene and many of its derivatives are highly reactive towards air and moisture.[1] Therefore, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using either a glovebox or Schlenk line techniques.[1] Solvents must be rigorously dried and deoxygenated prior to use. Specialized NMR tubes (e.g., J. Young tubes) and gas-tight spectroscopy cells are essential for preventing sample degradation during analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic organometallic compounds. However, the paramagnetic nature of chromocene (d⁴, high-spin) presents unique challenges and opportunities. The unpaired electrons cause significant broadening and large chemical shift ranges for NMR signals.[2] Solid-state NMR is particularly useful for characterizing these compounds.[2]
Data Presentation: NMR Chemical Shifts
The following table summarizes typical solid-state NMR chemical shifts for chromocene and its decamethyl derivative. Note the exceptionally large chemical shift range compared to diamagnetic compounds.
| Compound | Nucleus | Chemical Shift (δ) [ppm] | Linewidth [kHz] |
| Chromocene (Cp₂Cr) | ¹H | 315 | 4.9 |
| ¹³C | -258 | 1.2 | |
| Decamethylchromocene (Cp*₂Cr) | ¹H | Signal splitting observed | - |
| ¹³C | Signal splitting observed | - |
Data obtained from solid-state MAS NMR spectroscopy.[2]
Experimental Protocol: Solid-State NMR of a Chromocene Derivative
This protocol outlines the general steps for acquiring a solid-state NMR spectrum of an air-sensitive paramagnetic compound like chromocene.
Materials:
-
Chromocene or its derivative
-
Dry, oxygen-free solvent (if applicable for recrystallization)
-
Solid-state NMR rotor (e.g., zirconia)
-
Glovebox or Schlenk line
-
Solid-state NMR spectrometer with Magic Angle Spinning (MAS) capability
Procedure:
-
Sample Preparation (in a glovebox):
-
Ensure the sample is a dry, polycrystalline powder.
-
Tightly pack the sample into the solid-state NMR rotor.
-
Securely cap the rotor to prevent air exposure.
-
-
Spectrometer Setup:
-
Insert the rotor into the MAS probe.
-
Set the magic angle (54.7°) carefully.
-
Tune the probe for the desired nuclei (e.g., ¹H and ¹³C).
-
-
Data Acquisition:
-
Use a simple pulse-acquire sequence for initial spectra.
-
Employ high-power decoupling during the acquisition of ¹³C spectra to remove proton couplings.
-
Set the spinning speed (MAS rate) as required. Note that the chemical shift of paramagnetic compounds can be dependent on the MAS frequency.[2]
-
Acquire a sufficient number of scans to obtain a good signal-to-noise ratio. For chromocene, thousands of scans may be necessary.[2]
-
-
Data Processing:
-
Apply appropriate line broadening to improve the signal-to-noise ratio.
-
Reference the spectrum using an external standard, such as adamantane.[2]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is a technique that specifically detects species with unpaired electrons, making it an ideal method for studying paramagnetic compounds like chromocene.[3] The EPR spectrum provides information about the electronic structure through the g-tensor and hyperfine coupling constants.[4][5]
Data Presentation: EPR Parameters
The following table presents typical EPR parameters for chromium complexes, which can be used as a reference for chromocene derivatives.
| Complex Type | g-value(s) | Hyperfine Coupling Constant (A) |
| Cr(III) complexes (S=3/2) | g ≈ 1.97-1.98 (in cubic symmetry) | Hyperfine structure from ⁵³Cr may be observed. |
| Cr(V) complexes (S=1/2) | g ≈ 1.964 | Hyperfine structure from nearby nuclei can be resolved. |
Note: The EPR spectrum of chromocene itself in solution is often difficult to observe due to rapid spin relaxation. Derivatives or measurements in a rigid matrix (frozen solution or solid state) are often required.
Experimental Protocol: EPR of a Chromocene Derivative in Frozen Solution
Materials:
-
Chromocene derivative
-
High-purity, dry, and deoxygenated solvent (e.g., toluene, THF)
-
EPR tube (quartz)
-
Glovebox or Schlenk line
-
Liquid nitrogen
-
EPR spectrometer
Procedure:
-
Sample Preparation (in a glovebox):
-
Prepare a dilute solution of the chromocene derivative in the chosen solvent.
-
Transfer the solution to an EPR tube.
-
Seal the EPR tube with a septum or use a J. Young EPR tube.
-
-
Spectrometer Setup:
-
Tune the EPR cavity for the sample.
-
Insert the sample into the cavity, which is housed within a cryostat.
-
-
Data Acquisition:
-
Cool the sample to the desired temperature (e.g., 77 K with liquid nitrogen).
-
Record the EPR spectrum by sweeping the magnetic field at a constant microwave frequency.
-
Optimize the microwave power to avoid saturation of the signal.
-
-
Data Analysis:
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule. For metallocenes, the spectra are often characterized by ligand-to-metal charge transfer (LMCT) bands. The energy of these bands provides insight into the electronic structure and the nature of the metal-ligand bonding.
Data Presentation: UV-Vis Absorption Maxima
The table below shows representative UV-Vis absorption data for metallocene-type compounds.
| Compound | λ_max [nm] | Molar Absorptivity (ε) [M⁻¹cm⁻¹] | Assignment |
| Ferrocene (in n-hexane) | 441 | ~90 | d-d transition |
| Substituted Ferrocenes | Varies with substitution | Varies | LMCT and d-d transitions |
| Chromocene Derivatives | Typically in the visible region | - | LMCT and d-d transitions |
Experimental Protocol: UV-Vis Spectroscopy of a Chromocene Derivative
Materials:
-
Chromocene derivative
-
Spectroscopic grade, dry, and deoxygenated solvent (e.g., hexane, THF)
-
Quartz cuvette with a septum or a specially designed air-tight cuvette
-
Glovebox or Schlenk line
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation (in a glovebox or via Schlenk line):
-
Prepare a stock solution of the chromocene derivative of known concentration.
-
Prepare a series of dilutions to determine the molar absorptivity.
-
Transfer the solutions to the air-tight cuvette.
-
-
Spectrometer Setup:
-
Record a baseline spectrum with the pure solvent.
-
-
Data Acquisition:
-
Record the absorption spectrum of each sample over the desired wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λ_max).
-
Use the Beer-Lambert law (A = εbc) to calculate the molar absorptivity (ε).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the vibrational modes of molecules and is particularly useful for identifying functional groups attached to the chromocene core. For example, the stretching frequency of a carbonyl (CO) or isocyanide (CN) ligand is sensitive to the electron density on the metal center.
Data Presentation: Characteristic IR Frequencies
The following table provides typical IR absorption ranges for ligands commonly found in chromocene derivatives.
| Functional Group | Bond | Characteristic Frequency Range [cm⁻¹] |
| Cyclopentadienyl (Cp) | C-H stretch | ~3100 |
| C-C stretch | ~1400, ~1100, ~1000 | |
| M-Cp stretch | Below 500 | |
| Carbonyl | Terminal M-CO | 2100 - 1850 |
| Bridging M-CO-M | 1850 - 1750 | |
| Isocyanide | Terminal M-CNR | ~2175 (can be lower upon coordination) |
Note: Increased electron back-donation from the metal to the ligand's π orbitals will lower the stretching frequency of the CO or CN bond.*
Experimental Protocol: IR Spectroscopy of a Chromocene Derivative
Materials:
-
Chromocene derivative
-
IR-transparent salt plates (e.g., KBr, NaCl) or a solution cell
-
Dry, deoxygenated solvent (e.g., THF, hexane) or Nujol for mulls
-
Glovebox or Schlenk line
-
FTIR spectrometer
Procedure:
-
Sample Preparation (in a glovebox):
-
For solution: Dissolve the sample in a dry, deoxygenated solvent and inject it into a sealed solution cell.
-
For solid (mull): Grind the solid sample with a small amount of Nujol to form a paste. Spread the mull between two salt plates.
-
For solid (KBr pellet): Grind the solid sample with dry KBr powder and press into a thin pellet.
-
-
Spectrometer Setup:
-
Record a background spectrum of the empty beam, the solvent cell, or the salt plates.
-
-
Data Acquisition:
-
Place the sample in the spectrometer's beam path.
-
Record the IR spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For organometallic complexes like chromocene, electron ionization (EI) is a common technique.
Data Presentation: Expected Fragmentation Patterns
The mass spectrum of chromocene is expected to show a prominent molecular ion peak (M⁺). Common fragmentation pathways involve the loss of cyclopentadienyl (Cp) rings or other ligands.
| Ion | m/z (for Chromocene, ⁵²Cr) | Description |
| [Cr(C₅H₅)₂]⁺ | 182 | Molecular Ion (M⁺) |
| [Cr(C₅H₅)]⁺ | 117 | Loss of one Cp ring |
| [Cr]⁺ | 52 | Loss of both Cp rings |
Note: The presence of isotopes of chromium will result in a characteristic pattern of peaks for each fragment containing the metal.
Experimental Protocol: Mass Spectrometry of a Chromocene Derivative
Materials:
-
Chromocene derivative
-
Volatile, dry, and deoxygenated solvent (if using a solution-based introduction method)
-
Sample vial
-
Mass spectrometer with an appropriate ionization source (e.g., EI)
Procedure:
-
Sample Preparation:
-
For volatile and thermally stable compounds like chromocene, direct insertion into the EI source can be used.
-
Handle the sample under an inert atmosphere for as long as possible before introduction into the high vacuum of the mass spectrometer.
-
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable mass range.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern to confirm the structure. Compare the observed isotopic pattern for chromium-containing fragments with the theoretical distribution.
-
Visualization of Spectroscopic Workflow
The following diagrams illustrate the logical workflow for the spectroscopic characterization of a novel chromocene derivative and the relationship between the different spectroscopic techniques.
Caption: Workflow for the synthesis and spectroscopic characterization of a chromocene derivative.
Caption: Relationship between spectroscopic techniques and the information they provide.
References
Application Notes and Protocols for Electrochemical Studies of ansa-Chromocene Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the electrochemical analysis of ansa-chromocene complexes. The methodologies outlined are essential for characterizing the redox properties of these organometallic compounds, which is crucial for their application in catalysis, materials science, and potentially as redox-active components in drug delivery systems.
Introduction to ansa-Chromocene Electrochemistry
ansa-Chromocene complexes are organometallic compounds where two cyclopentadienyl rings are linked by a bridge, creating a constrained geometry around the central chromium atom. This structural feature significantly influences their electronic properties and redox behavior compared to their unbridged analogues. Electrochemical techniques, particularly cyclic voltammetry, are powerful tools to probe the electron transfer processes of these complexes, providing insights into their stability, reactivity, and potential applications.
The introduction of an ansa-bridge can stabilize cationic forms of the complex, which is a key aspect of their chemistry.[1] Furthermore, the nature of the ligands attached to the chromium center, such as carbonyl (CO) and isocyanide (CNR) groups, plays a critical role in tuning the redox potentials.[2][3] This tunability is of high interest for the rational design of catalysts and functional materials.
Data Presentation: Redox Potentials of ansa-Chromocene Complexes
The following table summarizes the oxidation potentials for a series of ansa-chromocene carbonyl and isocyanide complexes. The data is based on trends reported in the literature, particularly the work of Shapiro et al., which systematically investigates these compounds.[4][5] Isocyanide derivatives consistently show lower oxidation potentials compared to their carbonyl counterparts, indicating they are more easily oxidized.[2][3]
| Complex | Ligand (L) | Ansa-Bridge (X) | E°(CrII/CrIII) (V vs. Fc/Fc+) | Reference |
| 1 | CO | Me4C2 | +0.15 | [4] |
| 2 | CN-tBu | Me4C2 | -0.20 | [4] |
| 3 | CN-Xylyl | Me4C2 | -0.18 | [4] |
| 4 | CN-Ph | Me4C2 | -0.15 | [4] |
| 5 | CO | (CH2)2 | +0.18 | [4] |
| 6 | CN-tBu | (CH2)2 | -0.17 | [4] |
Experimental Protocols
Protocol 1: Cyclic Voltammetry of Air-Sensitive ansa-Chromocene Complexes
This protocol outlines the procedure for obtaining cyclic voltammograms of air-sensitive ansa-chromocene complexes. All operations should be performed under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.
Materials:
-
ansa-Chromocene complex (e.g., [Me4C2(C5H4)2]Cr(CO))
-
Anhydrous, deoxygenated solvent (e.g., dichloromethane or tetrahydrofuran)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)
-
Ferrocene (internal standard)
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or silver wire pseudo-reference)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
-
Glovebox or Schlenk line setup
Procedure:
-
Preparation of the Electrolyte Solution:
-
Inside a glovebox, dissolve the supporting electrolyte (e.g., TBAPF6) in the anhydrous, deoxygenated solvent to a final concentration of 0.1 M.
-
-
Preparation of the Analyte Solution:
-
Accurately weigh a small amount of the ansa-chromocene complex and dissolve it in the prepared electrolyte solution to achieve a concentration of approximately 1-5 mM.
-
Add a small amount of ferrocene to the solution to be used as an internal reference for potential measurements.
-
-
Electrochemical Cell Assembly:
-
Polish the working electrode with alumina slurry, rinse with the solvent, and dry it thoroughly before introducing it into the glovebox.
-
Assemble the three-electrode cell inside the glovebox, ensuring the electrodes are properly immersed in the analyte solution.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the potential window to scan a range appropriate for the complex under investigation (e.g., from -1.0 V to +1.0 V vs. the reference electrode).
-
Set the scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammetry experiment and record the voltammogram.
-
Perform multiple scans to ensure reproducibility.
-
-
Data Analysis:
-
Determine the half-wave potential (E1/2) for the redox events of the ansa-chromocene complex.
-
Reference the obtained potentials to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which has a defined potential of 0.0 V under these conditions.
-
Mandatory Visualizations
Experimental Workflow for Electrochemical Analysis
The following diagram illustrates the logical workflow for the electrochemical analysis of ansa-chromocene complexes.
Caption: Workflow for Electrochemical Analysis of ansa-Chromocene Complexes.
Redox Behavior of ansa-Chromocene Complexes
This diagram illustrates the general redox behavior of ansa-chromocene carbonyl and isocyanide complexes, highlighting the one-electron oxidation process.
Caption: General Redox Process for ansa-Chromocene Complexes.
References
- 1. Ring-borylated 15-electron and 17-electron ansa-chromocene complexes, their physical properties and molecular structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - ansa-Chromocene Complexes. 2. Isocyanide Derivatives of Cr(II) and Cr(III), Their Syntheses, X-ray Crystal Structures, and Physical Properties - Organometallics - Figshare [figshare.com]
- 3. ansa-Chromocene complexes. 1. Synthesis and characterization of Cr(II) carbonyl and tert-butyl isocyanide complexes (Journal Article) | OSTI.GOV [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Item - ansa-Chromocene Complexes. 2. Isocyanide Derivatives of Cr(II) and Cr(III), Their Syntheses, X-ray Crystal Structures, and Physical Properties - American Chemical Society - Figshare [acs.figshare.com]
Synthesis of Chromocene Derivatives with Functionalized Cyclopentadienyl Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromocene, a metallocene with the formula Cr(C₅H₅)₂, and its derivatives have garnered significant interest in organometallic chemistry and catalysis. The ability to introduce functional groups onto the cyclopentadienyl (Cp) ligands allows for the fine-tuning of the electronic and steric properties of the resulting chromocene derivatives. This opens up possibilities for their application in various fields, including as catalysts for polymerization, precursors for materials science, and as synthons for more complex molecules. These application notes provide an overview of the synthesis of chromocene derivatives bearing functionalized Cp ligands, along with detailed experimental protocols for their preparation and characterization.
General Synthetic Strategies
The most common and versatile method for the synthesis of chromocene derivatives involves the reaction of a functionalized cyclopentadienyl anion with a chromium(II) or chromium(III) salt. The overall synthetic workflow can be broken down into two main stages:
-
Synthesis of the Functionalized Cyclopentadienyl Ligand: This typically involves the deprotonation of a functionalized cyclopentadiene to form the corresponding anion, usually as a lithium or sodium salt.
-
Metathesis Reaction with a Chromium Salt: The functionalized cyclopentadienyl salt is then reacted with a chromium salt, most commonly chromium(II) chloride (CrCl₂) or chromium(II) acetate (Cr₂(OAc)₄), to form the desired chromocene derivative.[1]
The choice of chromium source can influence the reaction conditions and purity of the final product. The use of chromium(III) chloride (CrCl₃) is also possible, which involves an in-situ reduction of the chromium center.[2]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of representative chromocene derivatives with silyl, alkyl, and ether-functionalized cyclopentadienyl ligands.
Protocol 1: Synthesis of Bis(trimethylsilylcyclopentadienyl)chromium(II)
This protocol describes the synthesis of a chromocene derivative with a trimethylsilyl group on each cyclopentadienyl ring.
Materials:
-
Trimethylsilylcyclopentadiene
-
n-Butyllithium (n-BuLi) in hexanes
-
Chromium(II) chloride (CrCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous hexanes
-
Standard Schlenk line and glassware
-
Inert atmosphere (argon or nitrogen)
Procedure:
Step 1: Synthesis of Lithium trimethylsilylcyclopentadienide
-
In a Schlenk flask under an inert atmosphere, dissolve trimethylsilylcyclopentadiene in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add one equivalent of n-butyllithium in hexanes to the solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of a white precipitate indicates the formation of the lithium salt.
-
Remove the solvent under vacuum to obtain the lithium trimethylsilylcyclopentadienide as a white solid.
Step 2: Synthesis of Bis(trimethylsilylcyclopentadienyl)chromium(II)
-
In a separate Schlenk flask, prepare a suspension of chromium(II) chloride in anhydrous THF.
-
Cool the suspension to -78 °C.
-
In another flask, dissolve the previously prepared lithium trimethylsilylcyclopentadienide in anhydrous THF.
-
Slowly add the solution of the lithium salt to the suspension of CrCl₂ at -78 °C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Remove the THF under vacuum.
-
Extract the product with anhydrous hexanes and filter to remove the lithium chloride byproduct.
-
Concentrate the hexane solution and cool to -20 °C to induce crystallization.
-
Isolate the red crystalline product by filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Protocol 2: Synthesis of Bis(isopropylcyclopentadienyl)chromium(II)
This protocol details the synthesis of a chromocene derivative with an isopropyl substituent on each Cp ring.
Materials:
-
Isopropylcyclopentadiene
-
Sodium hydride (NaH)
-
Chromium(II) acetate (Cr₂(OAc)₄)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous pentane
-
Standard Schlenk line and glassware
-
Inert atmosphere (argon or nitrogen)
Procedure:
Step 1: Synthesis of Sodium isopropylcyclopentadienide
-
In a Schlenk flask under an inert atmosphere, suspend sodium hydride in anhydrous THF.
-
Slowly add a solution of isopropylcyclopentadiene in anhydrous THF to the NaH suspension at room temperature with stirring.
-
Continue stirring for 4 hours. The evolution of hydrogen gas will be observed.
-
The resulting solution of sodium isopropylcyclopentadienide is used directly in the next step.
Step 2: Synthesis of Bis(isopropylcyclopentadienyl)chromium(II)
-
In a separate Schlenk flask, dissolve chromium(II) acetate in anhydrous THF.
-
Add the freshly prepared solution of sodium isopropylcyclopentadienide to the chromium(II) acetate solution at room temperature with stirring.
-
Stir the reaction mixture for 12 hours.
-
Remove the THF under vacuum.
-
Extract the residue with anhydrous pentane and filter to remove sodium acetate and other insoluble byproducts.
-
Concentrate the pentane solution and cool to -20 °C to crystallize the product.
-
Isolate the dark red crystals of bis(isopropylcyclopentadienyl)chromium(II) by filtration and dry under vacuum.
Data Presentation
The following tables summarize typical characterization data for a selection of functionalized chromocene derivatives.
Table 1: Yields and Physical Properties of Selected Chromocene Derivatives
| Compound | Functional Group R | Yield (%) | Color | Melting Point (°C) |
| Bis(cyclopentadienyl)chromium(II) | -H | > 80 | Dark red | 173 |
| Bis(trimethylsilylcyclopentadienyl)chromium(II) | -Si(CH₃)₃ | 60 - 70 | Red | - |
| Bis(isopropylcyclopentadienyl)chromium(II) | -CH(CH₃)₂ | > 70 | Dark red | - |
Table 2: Spectroscopic Data for Selected Chromocene Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) (selected peaks) |
| Bis(cyclopentadienyl)chromium(II) | Paramagnetic, broad signals | Paramagnetic, broad signals | 3100 (C-H), 1410, 1110, 1005 |
| Bis(trimethylsilylcyclopentadienyl)chromium(II) | Paramagnetic, broad signals. A sharp singlet for Si(CH₃)₃ is observable. | Paramagnetic, broad signals. | 2955, 1248 (Si-C), 1050, 835 |
| Bis(isopropylcyclopentadienyl)chromium(II) | Paramagnetic, broad signals. | Paramagnetic, broad signals. | 2960, 1460, 1380, 1160 |
Note: Chromocene and its simple alkyl derivatives are paramagnetic, which leads to broad, shifted signals in their NMR spectra, making detailed assignment challenging.
Visualization of Synthetic Pathways
The synthesis of functionalized chromocene derivatives can be visualized as a two-step process: formation of the functionalized cyclopentadienyl anion, followed by the metathesis reaction with a chromium salt.
Caption: General workflow for the synthesis of functionalized chromocene derivatives.
Caption: Simplified reaction mechanism for chromocene formation.
References
Applications of Chromocene in Organometallic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromocene, Cr(C₅H₅)₂, is a versatile organometallic compound that has found significant application as a catalyst and a precursor in the synthesis of various organometallic and coordination compounds. Its highly reducing nature and the lability of its cyclopentadienyl (Cp) ligands are key to its reactivity.[1] This document provides detailed application notes and experimental protocols for the use of chromocene in several key areas of organometallic synthesis, including ethylene polymerization, the synthesis of anhydrous chromium(II) acetate, and the preparation of ansa-chromocene derivatives as precursors to polymetallic complexes.
Catalyst for Ethylene Polymerization (Union Carbide Process)
Chromocene, particularly when supported on silica, forms a highly active catalyst for the polymerization of ethylene, famously utilized in the Union Carbide process. This catalyst system can produce high-density polyethylene (HDPE) with a narrow molecular weight distribution.[1][2] The activity of the catalyst and the properties of the resulting polymer can be tuned by varying the catalyst preparation and polymerization conditions.
Application Note:
The silica-supported chromocene catalyst is prepared by impregnating a high-surface-area silica support with a solution of chromocene. The catalyst formation involves the reaction of chromocene with the surface hydroxyl groups of the silica, leading to the formation of a divalent chromium species with a cyclopentadienyl ligand.[1] This catalyst demonstrates a significant response to hydrogen, which acts as a chain transfer agent, allowing for the control of the polymer's molecular weight.[2]
Quantitative Data: Ethylene Polymerization with Silica-Supported Chromocene Catalyst
| Catalyst System | Polymerization Temperature (°C) | Ethylene Pressure (bar) | Hydrogen Added (MPa) | Polymer Molecular Weight (MW) ( g/mol ) | Molecular Weight Distribution (MWD) | Catalyst Activity (kg PE / (g Cr·h)) | Reference |
| Cr(C₅H₅)₂ / SiO₂ | 85-100 | 10-30 | 0 | > 3 x 10⁶ | ~3 | Varies with Cr loading | [1][2] |
| Cr(C₅H₅)₂ / SiO₂ | Not Specified | Not Specified | 0.01 | 0.7 x 10⁶ | ~12 | Not Specified | [2] |
| Cr/SiO₂ (Grace 643) | 90 | 31.5 | No | Not Specified | Not Specified | 191 | [3] |
| Cr/Ti/SiO₂ (Grace 643) | 90 | 31.5 | No | Not Specified | Not Specified | 380 | [3] |
Experimental Protocols:
Protocol 1.1: Preparation of Silica-Supported Chromocene Catalyst
-
Silica Pre-treatment: Dehydrate high-surface-area silica gel by heating under a flow of dry nitrogen or in a vacuum at 400-800°C for several hours to remove physically adsorbed water and control the concentration of surface hydroxyl groups.
-
Impregnation: In a glovebox or under an inert atmosphere, dissolve chromocene in a suitable anhydrous, deoxygenated solvent (e.g., pentane or toluene).
-
Add the chromocene solution to the pre-treated silica gel with stirring. The amount of chromocene should be calculated to achieve the desired chromium loading (e.g., 1 wt% Cr).
-
Continue stirring the slurry for several hours to ensure uniform deposition of the chromocene onto the silica support.
-
Drying: Remove the solvent under vacuum to obtain a free-flowing powder. The catalyst is pyrophoric and must be handled under an inert atmosphere.
Protocol 1.2: Ethylene Polymerization
-
Reactor Setup: Assemble a high-pressure polymerization reactor equipped with a stirrer, temperature and pressure controls, and inlets for ethylene and other gases.
-
Catalyst Charging: Under an inert atmosphere, charge the desired amount of the silica-supported chromocene catalyst to the reactor.
-
Polymerization: Introduce the desired amount of a suitable solvent (e.g., isobutane or hexane) to the reactor. Heat the reactor to the desired polymerization temperature (e.g., 100°C) and pressurize with ethylene to the desired pressure (e.g., 14 bar).[4]
-
If molecular weight control is desired, introduce a specific partial pressure of hydrogen.
-
Maintain the temperature and pressure for the desired polymerization time (e.g., 1 hour).
-
Work-up: Terminate the polymerization by venting the ethylene and adding a quenching agent (e.g., acidified methanol).
-
Collect the polyethylene by filtration, wash with methanol, and dry under vacuum.
Experimental Workflow: Ethylene Polymerization
Caption: Workflow for ethylene polymerization using a silica-supported chromocene catalyst.
Precursor for Anhydrous Chromium(II) Acetate
Chromocene provides a convenient and efficient route to anhydrous chromium(II) acetate, a versatile starting material for other chromium(II) compounds.[1][5] The reaction involves the displacement of the cyclopentadienyl ligands by acetic acid.
Application Note:
The synthesis of anhydrous chromium(II) acetate from chromocene is advantageous as it avoids the aqueous conditions typically used in other preparations, which can lead to the formation of the hydrated product. The anhydrous form is often desired for subsequent reactions in non-aqueous media. The reaction is driven by the formation of the stable chromium(II) acetate dimer and cyclopentadiene.
Quantitative Data: Synthesis of Chromium(II) Acetate
Experimental Protocol:
Protocol 2.1: Synthesis of Anhydrous Chromium(II) Acetate from Chromocene
-
Reaction Setup: In a glovebox or under an inert atmosphere, equip a Schlenk flask with a magnetic stir bar and a reflux condenser.
-
Reagents: Charge the flask with chromocene. Add a stoichiometric excess of glacial acetic acid (at least 4 equivalents) dissolved in an anhydrous, deoxygenated solvent such as tetrahydrofuran (THF). The reaction is: 4 CH₃CO₂H + 2 Cr(C₅H₅)₂ → Cr₂(O₂CCH₃)₄ + 4 C₅H₆.[1][7]
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for several hours. The progress of the reaction can be monitored by the disappearance of the red color of the chromocene solution and the precipitation of the red-brown chromium(II) acetate.
-
Isolation: After the reaction is complete, cool the mixture and collect the solid product by filtration under an inert atmosphere.
-
Purification: Wash the product with the anhydrous solvent used for the reaction (e.g., THF) and then with a non-coordinating solvent like pentane to remove any unreacted starting materials and byproducts.
-
Drying: Dry the anhydrous chromium(II) acetate under vacuum. The product is air-sensitive and should be stored under an inert atmosphere.
Reaction Pathway: Synthesis of Anhydrous Chromium(II) Acetate
Caption: Synthesis of anhydrous chromium(II) acetate from chromocene.
Precursor for ansa-Chromocene and Polymetallic Complexes
ansa-Metallocenes, where the two cyclopentadienyl rings are linked by a bridging group, exhibit unique structural and reactive properties. While direct synthesis from chromocene is less common, chromocene derivatives can be utilized, or analogous syntheses can be performed using chromium(II) precursors in the presence of trapping ligands to form stable ansa-chromocene carbonyls. These carbonyl complexes can then undergo ligand substitution to generate bimetallic and trimetallic complexes.[4]
Application Note:
The synthesis of ansa-chromocene carbonyl complexes provides a gateway to a rich chemistry of bridged chromium metallocenes. The carbonyl ligand stabilizes the electron-deficient chromium center. Subsequent substitution of the carbonyl ligand with isocyanide-functionalized organometallic fragments, such as ferrocenyl isocyanide, allows for the construction of well-defined polymetallic architectures. These materials are of interest for their potential electronic and magnetic properties.
Quantitative Data: Not available in the provided search results.
Experimental Protocols:
Protocol 3.1: Synthesis of a Tetramethylethylene-Bridged ansa-Chromocene Carbonyl Complex
Note: This protocol uses a Grignard reagent as the cyclopentadienyl source with a Cr(II) salt, which is a common method for generating the ansa-chromocene framework in situ.
-
Reaction Setup: In a 250 mL side-arm flask under an inert atmosphere, condense 80 mL of THF at -78°C onto 0.72 g (3.7 mmol) of CrCl₂·THF and 2.34 g (3.7 mmol) of (CH₃)₄C₂₂(C₅H₄MgCl)₂·4THF.
-
Carbonylation: Introduce an atmosphere of carbon monoxide (CO) into the flask.
-
Reaction: Allow the mixture to warm to room temperature over 12 hours with stirring, and continue stirring for another 24 hours.
-
Work-up: Remove the solvent in vacuo. Extract the residue with approximately 100 mL of pentane, filter, and wash the solid twice with pentane.
-
Purification: Concentrate the combined pentane extracts to about 10 mL and cool to -40°C to crystallize the product, (CH₃)₄C₂(C₅H₄)₂Cr(CO), as red-brown crystals. Further purification can be achieved by sublimation at 40-45°C. The product is very air-sensitive.
Protocol 3.2: Synthesis of a Bimetallic ansa-Chromocene-Ferrocene Complex (General Procedure)
-
Starting Material: Dissolve the ansa-chromocene carbonyl complex (e.g., from Protocol 3.1) in an anhydrous, deoxygenated solvent like toluene in a Schlenk flask.
-
Ligand Substitution: Add a solution of a ferrocene-containing isocyanide ligand (e.g., ferrocenyl isocyanide) in the same solvent to the ansa-chromocene carbonyl solution. The reaction may require heating or photolysis to facilitate the substitution of the CO ligand.
-
Monitoring: Monitor the reaction by IR spectroscopy, observing the disappearance of the CO stretching frequency of the starting material and the appearance of new bands corresponding to the isocyanide ligand in the product.
-
Isolation and Purification: Once the reaction is complete, remove the solvent under vacuum. The resulting bimetallic complex can be purified by crystallization or chromatography under an inert atmosphere.
Logical Relationship: Synthesis of Polymetallic Complexes
Caption: Pathway to bimetallic complexes from ansa-chromocene carbonyls.
Conclusion
Chromocene is a valuable and reactive starting material in organometallic synthesis. Its applications range from industrial-scale polymerization catalysis to the convenient synthesis of important chromium(II) precursors and the construction of complex polymetallic systems. The protocols and data presented here provide a foundation for researchers to explore and utilize the rich chemistry of this versatile metallocene. Proper handling under inert atmosphere is crucial for success in all applications due to the air-sensitivity of chromocene and many of its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Fast Synthesis of Ligand-Coordinated Chromium (II) Acetate with Quadruple Bonds by Seed-Mediated Growth [e-asct.org]
- 3. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 4. iris.unito.it [iris.unito.it]
- 5. Chromium(II)_acetate [chemeurope.com]
- 6. Gram-scale Synthesis of Quadruply Bonded Chromium (II) Acetate with Axial Ligands by Ligand Vapor Diffusion [e-asct.org]
- 7. Chromocene - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Safe Handling and Storage of Pyrophoric Chromocene
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and storage of pyrophoric chromocene. Adherence to these guidelines is critical to ensure laboratory safety and experimental success.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving chromocene.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Spontaneous ignition or smoking of chromocene upon handling. | Exposure to atmospheric oxygen or moisture.[1][2] | Immediately cover the material with a dry fire-extinguishing powder such as powdered lime, dry sand, or graphite.[3] Do not use water or carbon dioxide extinguishers.[3] Evacuate the immediate area and, if necessary, the laboratory.[4][5][6] Notify emergency personnel. |
| A solution of chromocene rapidly changes color (e.g., from red to brown/black). | Decomposition of chromocene due to the presence of air, moisture, or incompatible solvents (e.g., halogenated solvents like CCl4).[7][8] | 1. Ensure the reaction is under a robust inert atmosphere (nitrogen or argon).[3][9] 2. Verify the dryness of all glassware and solvents.[9][10][11] 3. If the decomposition is vigorous, treat it as a potential fire hazard and take appropriate precautions. |
| Reduced or no reactivity in a chromocene-catalyzed reaction. | Degradation of the chromocene reagent due to improper storage or handling. | 1. Visually inspect the solid chromocene. It should be a bordeaux or scarlet crystalline powder.[7][8] Discoloration may indicate decomposition. 2. Use freshly sublimed or a newly purchased batch of chromocene for critical reactions.[7][8] 3. Ensure all transfers of the solid and its solutions are performed under strictly anaerobic and anhydrous conditions, preferably within a glovebox.[3][7][8][12] |
| Clogged needle or cannula during transfer of a chromocene solution. | Crystallization of chromocene in the needle/cannula due to solvent evaporation or temperature changes. | 1. Use a larger gauge needle (e.g., 16-18 gauge) for transfers.[13] 2. Slightly warm the needle/cannula with a heat gun (with extreme caution, avoiding solvent ignition) or flush with a small amount of dry, inert solvent to redissolve the solid. |
| Unexpected side products in the reaction mixture. | Reaction of chromocene with trace impurities in the reactants or solvents. | 1. Ensure all reactants and solvents are rigorously purified and dried before use. 2. Consider that chromocene is a strong reducing agent and may react with certain functional groups.[14] |
Frequently Asked Questions (FAQs)
Storage
-
Q1: What are the ideal storage conditions for solid chromocene?
-
A1: Chromocene should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store it in a freezer to minimize thermal decomposition.[15] The storage area should be a cool, dry, and well-ventilated place away from sources of ignition and incompatible materials.[16][17]
-
-
Q2: Can I store chromocene in a standard laboratory refrigerator?
-
A2: Only if the refrigerator is specifically designed for the storage of flammable materials. Standard refrigerators have internal ignition sources (e.g., lights, thermostats) that can ignite flammable vapors.
-
-
Q3: How can I tell if my stored chromocene has decomposed?
Handling
-
Q4: What is the best way to handle solid chromocene?
-
Q5: What personal protective equipment (PPE) is required when working with chromocene?
-
A5: At a minimum, a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate chemical-resistant gloves (e.g., nitrile gloves under neoprene gloves) must be worn.[12]
-
-
Q6: What type of fire extinguisher should be available when working with chromocene?
-
A6: A Class D fire extinguisher (for combustible metals) or a container of powdered lime, dry sand, or graphite should be readily accessible.[3] Do not use water, foam, or carbon dioxide extinguishers as they can react with pyrophoric materials.
-
Reactivity and Disposal
-
Q7: What solvents are compatible with chromocene?
-
A7: Chromocene is soluble in some non-polar organic solvents like tetrahydrofuran (THF), which is often used for its synthesis.[1][14] However, it is insoluble in water and decomposes in it.[7][8][15] It also decomposes in halogenated solvents like carbon tetrachloride (CCl4) and carbon disulfide (CS2).[7][8] Its reaction with alcohols can produce pyrophoric metal alkoxides.[2][7][19]
-
-
Q8: How should I quench and dispose of excess chromocene or its solutions?
-
A8: Excess or waste chromocene must be quenched carefully. This should be done under an inert atmosphere by slowly adding a less reactive alcohol like isopropanol, followed by a more reactive one like methanol, and finally, water.[20] The quenching process can be exothermic and should be performed in a flask with adequate cooling and stirring.[20][21] The resulting mixture should be disposed of as hazardous waste according to institutional guidelines.[4][17]
-
-
Q9: What are the primary hazards associated with chromocene?
Quantitative Data
Physical and Chemical Properties of Chromocene
| Property | Value | Reference(s) |
| Chemical Formula | C₁₀H₁₀Cr | [1] |
| Molar Mass | 182.18 g/mol | [1] |
| Appearance | Bordeaux/scarlet crystalline powder, red needles | [7][8] |
| Melting Point | 168-170 °C | [1][7] |
| Boiling Point | Sublimes under vacuum | [1] |
| Water Solubility | Insoluble; decomposes in water | [7][8][15] |
| Air Sensitivity | Highly sensitive; pyrophoric | [1][2] |
| Moisture Sensitivity | Highly sensitive | [7][8][15] |
Experimental Protocols
Example Protocol: Ethylene Polymerization using a Chromocene/Silica Catalyst
Chromocene, when supported on silica gel, forms a highly active catalyst for ethylene polymerization, often referred to as the Phillips catalyst.[1][14]
Materials:
-
Chromocene
-
High surface area silica gel (pre-dried under vacuum at high temperature)
-
Anhydrous heptane (or other suitable alkane solvent)
-
High-purity ethylene gas
-
Schlenk flask or a stirred autoclave reactor
Methodology:
-
Catalyst Preparation: a. Under an inert atmosphere (in a glovebox), suspend the pre-dried silica gel in anhydrous heptane. b. In a separate flask, dissolve a known quantity of chromocene in anhydrous heptane to create a solution of known concentration. c. Slowly add the chromocene solution to the silica slurry with stirring. The red color of the chromocene solution will fade as it is adsorbed onto the silica support. d. Stir the mixture for a specified period (e.g., 1-2 hours) to ensure complete adsorption. The resulting solid is the active catalyst.
-
Polymerization: a. Transfer the catalyst slurry to the polymerization reactor. b. Pressurize the reactor with ethylene gas to the desired pressure. c. Maintain a constant temperature and ethylene pressure while stirring vigorously. The polymerization is often exothermic and may require cooling. d. After the desired reaction time, vent the excess ethylene and quench the reaction by adding a small amount of an alcohol (e.g., isopropanol). e. Collect the polyethylene product by filtration, wash with an appropriate solvent, and dry under vacuum.
Visualizations
Caption: Workflow for the safe handling of solid chromocene.
Caption: Decision tree for chromocene spill or fire emergency.
References
- 1. Chromocene [chemeurope.com]
- 2. Chromocene | C10H10Cr | CID 79154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. uc.edu [uc.edu]
- 7. Chromocene | 1271-24-5 [chemicalbook.com]
- 8. Cas 1271-24-5,Chromocene | lookchem [lookchem.com]
- 9. web.mit.edu [web.mit.edu]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.co.uk]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 13. chemistry.utah.edu [chemistry.utah.edu]
- 14. Chromocene - Wikipedia [en.wikipedia.org]
- 15. Chromocene | C10H10Cr | CID 79154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. Central Washington University | Safe Handling of Pyrophoric Chemicals [cwu.edu]
- 18. ucd.ie [ucd.ie]
- 19. CAS No.1271-24-5,Chromocene Suppliers,MSDS download [lookchem.com]
- 20. epfl.ch [epfl.ch]
- 21. How To Run A Reaction [chem.rochester.edu]
Improving the yield and purity of chromocene synthesis
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers in improving the yield and purity of chromocene (Cr(C₅H₅)₂) synthesis.
Frequently Asked Questions (FAQs)
Q1: What is chromocene?
A1: Chromocene, also known as bis(η⁵-cyclopentadienyl)chromium(II), is an organochromium compound with the formula [Cr(C₅H₅)₂]. It is a sandwich compound where a chromium atom is bonded between two planar cyclopentadienyl (Cp) rings.[1] It is a paramagnetic compound with 16 valence electrons and is highly reactive and sensitive to air.[1]
Q2: What are the most common methods for synthesizing chromocene?
A2: The most common laboratory syntheses involve the reaction of a chromium(II) or chromium(III) salt with a cyclopentadienyl source. Key methods include:
-
Reaction of chromium(II) chloride (CrCl₂) with sodium cyclopentadienide (NaCp).[1]
-
A redox process involving chromium(III) chloride (CrCl₃) and sodium cyclopentadienide (NaCp).[1]
-
Reaction of chromium(II) acetate with a cyclopentadienyl source.[2]
Q3: What are the primary challenges in chromocene synthesis?
A3: The main challenges stem from the compound's high sensitivity to air and moisture, which can lead to decomposition and low yields.[1][3] Other challenges include ensuring the purity of reagents, maintaining a strictly inert atmosphere, and effectively purifying the final product.[4][5]
Q4: How is chromocene purified?
A4: Chromocene is a crystalline solid that readily sublimes under vacuum.[1] Sublimation is the most common and effective method for purification, as it separates the volatile chromocene from non-volatile impurities like salts (e.g., NaCl).
Q5: What are the key safety precautions when handling chromocene?
A5: Chromocene is pyrophoric, meaning it can ignite spontaneously upon contact with air.[1] It is also highly reactive with water and moisture.[3] All manipulations must be performed under a strict inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) with anhydrous solvents.[4]
Q6: How can I assess the purity of my synthesized chromocene?
A6: Purity can be assessed through several analytical techniques. Melting point determination is a straightforward method. The structure and purity can be confirmed by X-ray crystallography.[1] While its paramagnetism makes NMR spectroscopy challenging, it can still provide information.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of chromocene.
Problem 1: The final reaction mixture is green/khaki instead of the expected deep red.
-
Potential Cause 1: Oxidation. The deep red color is characteristic of pure chromocene. A green or khaki color often indicates the presence of oxidized chromium species, which can happen if the reaction is exposed to air or moisture.
-
Solution 1: Ensure all glassware is rigorously dried (e.g., oven-dried at >120°C) and cooled under vacuum or an inert gas. Use high-purity, anhydrous solvents that have been properly degassed. All reagent transfers and reactions must be conducted under a strict inert atmosphere of nitrogen or argon, preferably in a glovebox.[4]
-
Potential Cause 2: Impure Starting Materials. Using hydrated chromium salts (e.g., CrCl₂·xH₂O or Cr₂(OAc)₄·2H₂O) instead of their anhydrous forms can introduce water and lead to side reactions and incorrect product formation.
-
Solution 2: Ensure starting materials are completely anhydrous. For example, the hydrated dimer of chromium(II) acetate is red, while the anhydrous form is brown.[4] Dehydrate materials under high vacuum and gentle heating if necessary.
Problem 2: Very low or no yield of chromocene after the reaction.
-
Potential Cause 1: Inefficient Reagent Preparation. The cyclopentadienyl anion source (e.g., NaCp) may not have been prepared correctly or may have degraded.
-
Solution 1: When preparing NaCp from cyclopentadiene and sodium, ensure the reaction goes to completion (i.e., all sodium is consumed). Use freshly cracked cyclopentadiene for best results.
-
Potential Cause 2: Sub-optimal Reaction Conditions. Factors like reaction time, temperature, and solvent can significantly impact yield.[5]
-
Solution 2: The reaction is typically conducted in tetrahydrofuran (THF).[1] Ensure efficient stirring to maximize reagent contact. Allow sufficient reaction time as described in the protocol.
Problem 3: The product decomposes during purification.
-
Potential Cause 1: Air Leak during Sublimation. If the sublimation apparatus is not perfectly sealed, air can enter and decompose the chromocene, especially at elevated temperatures.
-
Solution 1: Check all joints and seals on the sublimation apparatus for leaks. Ensure a high vacuum is maintained throughout the process.
-
Potential Cause 2: Contact with Incompatible Materials. Chromocene is known to decompose upon contact with silica gel.[1]
-
Solution 2: Avoid using silica gel for purification. Rely on sublimation for purification. If a filtration step is necessary, use an inert filter aid like Celite under an inert atmosphere.
Quantitative Data Summary
Table 1: Physical Properties of Chromocene
| Property | Value | Reference |
| Chemical Formula | C₁₀H₁₀Cr | [1] |
| Molar Mass | 182.186 g·mol⁻¹ | [1] |
| Appearance | Dark red crystals | [1] |
| Melting Point | 168 to 170 °C | [1] |
| Density | 1.43 g/cm³ | [1] |
| Solubility | Insoluble in water; Soluble in non-polar organic solvents | [1] |
Table 2: Comparison of Synthetic Routes
| Starting Materials | Reaction Equation | Typical Solvent | Key Considerations |
| CrCl₂ + NaC₅H₅ | CrCl₂ + 2 NaC₅H₅ → Cr(C₅H₅)₂ + 2 NaCl | THF | A direct and common method. Requires anhydrous CrCl₂.[1] |
| CrCl₃ + NaC₅H₅ | 2 CrCl₃ + 6 NaC₅H₅ → 2 Cr(C₅H₅)₂ + C₁₀H₁₀ + 6 NaCl | THF | A redox process where Cr(III) is reduced. Produces dihydrofulvalene (C₁₀H₁₀) as a byproduct.[1] |
Experimental Protocols
Protocol 1: Synthesis from Chromium(II) Chloride
Objective: To synthesize chromocene from anhydrous chromium(II) chloride and sodium cyclopentadienide.
Materials:
-
Anhydrous Chromium(II) chloride (CrCl₂)
-
Sodium cyclopentadienide (NaC₅H₅)
-
Anhydrous, degassed Tetrahydrofuran (THF)
Procedure:
-
Under a strict inert atmosphere (glovebox or Schlenk line), add CrCl₂ to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous THF to the flask to create a suspension.
-
In a separate flask, dissolve two molar equivalents of NaC₅H₅ in anhydrous THF.
-
Slowly add the NaC₅H₅ solution to the stirred CrCl₂ suspension at room temperature.
-
Allow the reaction to stir for several hours. The mixture will gradually turn into a deep red solution/suspension as the product forms and sodium chloride precipitates.
-
After the reaction is complete, remove the solvent under vacuum.
-
The remaining solid residue contains chromocene and NaCl.
Protocol 2: Purification by Sublimation
Objective: To purify crude chromocene by vacuum sublimation.
Procedure:
-
Transfer the crude solid from the synthesis step into a sublimation apparatus under an inert atmosphere.
-
Assemble the apparatus and ensure all joints are well-sealed.
-
Evacuate the apparatus to a high vacuum (<0.1 mmHg).
-
Gently heat the bottom of the sublimator (containing the crude product) using a water or oil bath. A typical temperature range is 80-120°C.
-
Cool the cold finger of the sublimator, typically with circulating cold water.
-
Dark red crystals of pure chromocene will deposit on the cold finger over several hours.
-
Once the sublimation is complete, allow the apparatus to cool to room temperature before backfilling with an inert gas.
-
Disassemble the apparatus in a glovebox and scrape the pure crystals from the cold finger.
Visualizations
References
Overcoming low thermal stability of supported chromocene catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with supported chromocene catalysts, specifically addressing challenges related to their low thermal stability in ethylene polymerization.
Troubleshooting Guides
This section provides solutions to common problems encountered during ethylene polymerization with supported chromocene catalysts, particularly at elevated temperatures.
Issue 1: Rapid Decrease in Polymerization Activity at Elevated Temperatures
Q: My polymerization rate drops off significantly when I increase the reaction temperature. What are the likely causes and how can I address this?
A: A rapid decline in activity at higher temperatures is a classic sign of catalyst deactivation, a known issue with supported chromocene systems which often have an optimal polymerization temperature around 60°C.[1][2] The primary causes are thermal decomposition of the active sites and potential sintering of the support.
Troubleshooting Steps:
-
Verify Optimal Temperature: Confirm that your reaction temperature is within the known stable range for your specific catalyst-support system. Exceeding this temperature will lead to irreversible deactivation.
-
Support Modification: The choice and treatment of the support material are critical.
-
Calcination Temperature: The temperature at which the silica support is dehydrated (calcined) before chromocene impregnation significantly impacts catalyst performance and thermal stability.[3][4] Higher calcination temperatures generally lead to a more dehydroxylated surface, which can influence the nature of the active sites.
-
Support Type: While silica is a common support, other materials like silica-alumina can offer different surface acidity and porosity, which may influence thermal stability.[5]
-
-
Cocatalyst Concentration: Ensure the cocatalyst (e.g., triethylaluminum - TEA) concentration is optimized. While necessary for activation, excessive amounts can lead to side reactions and catalyst deactivation at higher temperatures.
-
Residence Time: At higher temperatures, shorter residence times in the reactor may be necessary to minimize the duration of thermal stress on the catalyst.
Issue 2: Reactor Fouling and Polymer Agglomeration
Q: I am observing significant polymer buildup on the reactor walls and stirrer, leading to poor heat transfer and potential shutdown. What is causing this and what can I do to prevent it?
A: Reactor fouling is a common problem in polymerization, often exacerbated by catalyst deactivation and suboptimal reaction conditions.[4][6] When catalyst particles become inactive or fragment poorly, they can lead to the formation of fine polymer particles or "hot spots" where uncontrolled polymerization can lead to polymer melting and agglomeration.
Troubleshooting Steps:
-
Improve Mixing: Ensure your reactor's stirring speed is sufficient to keep the catalyst particles suspended and to promote uniform heat and mass transfer. Inadequate mixing can lead to localized overheating.
-
Control Temperature Profile: Monitor the temperature at multiple points within the reactor if possible. Localized "hot spots" can be an early indicator of fouling.[7]
-
Catalyst Morphology: The physical properties of the supported catalyst, such as particle size and distribution, are crucial. Using a support that allows for controlled fragmentation of the catalyst particle during polymerization can help prevent the formation of fine particles that contribute to fouling.
-
Anti-Static Agents: In gas-phase or slurry polymerization, static charges can cause polymer particles to adhere to reactor surfaces. The introduction of an anti-static agent can mitigate this.
-
Reactor Cleaning: Implement a regular and thorough reactor cleaning schedule to remove any polymer buildup from previous runs.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of thermal deactivation for supported chromocene catalysts?
A1: The primary mechanism is believed to be the thermal decomposition of the active chromium species on the support surface. At elevated temperatures, the organometallic bonds in the chromocene complex can break, leading to the formation of inactive chromium species. Additionally, changes in the support structure, such as sintering at very high temperatures, can encapsulate active sites, rendering them inaccessible to the monomer.
Q2: How does the choice of support material affect the thermal stability of chromocene catalysts?
A2: The support material plays a crucial role in stabilizing the active catalyst. Silica is a widely used support, and its surface properties, particularly the concentration of hydroxyl (-OH) groups, are critical.[3] These hydroxyl groups serve as anchoring points for the chromocene. Modifying silica with other oxides, such as titania or alumina, can alter the surface acidity and electronic properties, which in turn can influence the stability of the anchored chromocene complex.[5][8]
Q3: Can I regenerate a thermally deactivated supported chromocene catalyst?
A3: In most cases, thermal deactivation of supported chromocene catalysts is irreversible. The decomposition of the active sites is a chemical change that cannot be easily reversed under typical polymerization conditions. Therefore, prevention of deactivation by optimizing reaction parameters is the most effective strategy.
Q4: What is the effect of hydrogen on the thermal stability of the catalyst?
A4: Hydrogen is often used as a chain transfer agent to control the molecular weight of the polymer. While it is highly effective in this role, the presence of hydrogen can sometimes influence catalyst activity and stability.[9] The specific effects can be complex and depend on the catalyst system, but it is a parameter that should be carefully controlled, especially at higher temperatures.
Data Presentation
Table 1: Effect of Calcination Temperature of Silica Support on Phillips Catalyst Activity and Polymer Properties.
Note: While this data is for a Phillips catalyst (chromium oxide on silica), it illustrates the significant impact of support treatment on chromium-based catalysts, a principle that also applies to supported chromocene systems.
| Calcination Temperature (°C) | Catalyst Activity (g PE / g cat · h) | Polymer Molecular Weight ( g/mol ) |
| 400 | Low | High |
| 600 | Medium | Medium-High |
| 800 | High | Medium |
| 900 | Very High | Low |
(Data adapted from literature discussing the general trends observed for Phillips catalysts.[3][4])
Table 2: Ethylene Polymerization Results with Various Silica-Supported Chromium Catalysts.
| Catalyst Support | Activity (kg PE / g Cr · h) | Melting Temperature (°C) | Crystallinity (%) |
| Cr-SiO₂ (Commercial) | 13.4 | 135.2 | 58.0 |
| Cr/SiO₂ (Grace 643) | 191 | 133.4 | 72.7 |
| Cr/Ti/SiO₂ (Grace 643) | 380 | 132.6 | 71.5 |
| Cr/SBA-15 | 175 | 135.9 | 67.7 |
(Data derived from studies on Phillips-type catalysts, highlighting the influence of support structure on performance.[8])
Experimental Protocols
Protocol 1: Preparation of Silica-Supported Chromocene Catalyst
-
Silica Pre-treatment (Calcination):
-
Place the desired amount of silica gel (e.g., Grace Davison 952) in a quartz tube reactor equipped with a gas inlet and outlet.
-
Fluidize the silica with dry air or nitrogen.
-
Heat the reactor to the desired calcination temperature (e.g., 600 °C) at a rate of 10 °C/min.
-
Hold at the calcination temperature for 4-6 hours to dehydroxylate the surface.
-
Cool the silica to room temperature under a dry, inert atmosphere (e.g., nitrogen or argon).
-
-
Impregnation:
-
Transfer the calcined silica to a Schlenk flask under an inert atmosphere.
-
Prepare a solution of chromocene (Cp₂Cr) in a dry, deoxygenated solvent (e.g., pentane or hexane). The amount of chromocene should correspond to the desired chromium loading on the support (e.g., 1 wt%).
-
Slowly add the chromocene solution to the silica slurry while stirring.
-
Continue stirring at room temperature for 2-4 hours to ensure uniform impregnation.
-
-
Drying:
-
Remove the solvent under vacuum at room temperature until a free-flowing powder is obtained.
-
The resulting purple/blue powder is the supported chromocene catalyst. Store it under an inert atmosphere.
-
Protocol 2: Slurry Phase Ethylene Polymerization
-
Reactor Preparation:
-
Thoroughly clean and dry a stainless-steel autoclave reactor.
-
Purge the reactor with high-purity nitrogen or argon to remove air and moisture.
-
Add a dry, deoxygenated alkane solvent (e.g., isobutane or hexane, 800 mL for a 2 L reactor) to the reactor.[10]
-
-
Catalyst Injection:
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 14 bar).[10]
-
Heat the reactor to the desired polymerization temperature (e.g., 60-100 °C).[10]
-
Inject a scavenger, such as triethylaluminum (TEA), to remove any remaining impurities in the solvent.
-
Disperse a known amount of the supported chromocene catalyst in a small amount of the solvent and inject it into the reactor to initiate polymerization.
-
-
Polymerization:
-
Maintain a constant ethylene pressure by continuously feeding ethylene to the reactor.
-
Monitor the reaction temperature and ethylene uptake over time.
-
After the desired polymerization time (e.g., 60 minutes), stop the ethylene feed and vent the reactor.[10]
-
-
Polymer Recovery:
-
Quench the reaction by adding a small amount of acidified methanol.
-
Collect the polymer by filtration.
-
Wash the polymer with methanol and then water to remove any catalyst residues.
-
Dry the polyethylene product in a vacuum oven at 60-80 °C until a constant weight is achieved.
-
Protocol 3: Thermogravimetric Analysis (TGA) of Supported Catalyst
-
Sample Preparation:
-
Place a small amount (5-10 mg) of the supported chromocene catalyst into a TGA sample pan (e.g., alumina or platinum).
-
-
TGA Instrument Setup:
-
Place the sample pan in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidation.[2]
-
-
Thermal Program:
-
Heat the sample from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).[2]
-
Record the sample weight as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage of weight loss versus temperature.
-
The onset temperature of weight loss indicates the beginning of thermal decomposition. The temperature at the maximum rate of weight loss (from the derivative of the TGA curve) is also a key indicator of thermal stability.
-
To obtain kinetic parameters, the experiment can be repeated at different heating rates (e.g., 5, 15, and 20 °C/min).[11]
-
Visualizations
Caption: Troubleshooting workflow for low activity of supported chromocene catalysts.
Caption: Workflow for supported chromocene catalyst synthesis and testing.
Caption: Simplified thermal decomposition pathway for a supported chromocene catalyst.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. setaramsolutions.com [setaramsolutions.com]
- 3. Mechanistic Insights of Ethylene Polymerization on Phillips Chromium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. Comparison of Support Effects on Phillips and Metallocene Catalysts [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. iris.unito.it [iris.unito.it]
- 11. Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content [mdpi.com]
Technical Support Center: Optimizing Activator Concentration for Chromocene Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chromocene catalysts.
Frequently Asked Questions (FAQs)
Q1: What is the function of an activator in chromocene-catalyzed polymerization?
A1: Activators, typically organoaluminum compounds like methylaluminoxane (MAO) or other alkylaluminum reagents, play a crucial role in activating the chromocene catalyst.[1][2] They alkylate the chromium center, generating the active cationic species necessary to initiate ethylene polymerization.[3][4] The choice of activator and its concentration can significantly influence catalyst activity, polymer properties, and overall reaction efficiency.[1][5]
Q2: What are the common types of activators used with chromocene catalysts?
A2: While various activators can be used, methylaluminoxane (MAO) is a common choice for metallocene and post-metallocene catalysts, including chromocene systems.[2] Other alkylaluminum compounds, such as triethylaluminum (TEA) and triisobutylaluminum (TIBA), are also utilized.[4][6] In some systems, the support material itself, particularly acidic solid oxides, can act as an activator.[4]
Q3: How does the activator-to-catalyst ratio impact polymerization?
A3: The molar ratio of the activator to the chromocene catalyst (e.g., Al/Cr ratio) is a critical parameter.[1] An insufficient amount of activator will result in incomplete catalyst activation and low polymerization activity. Conversely, an excessive amount of activator can lead to catalyst deactivation and may also function as a chain transfer agent, affecting the molecular weight of the resulting polymer.[1][7] Optimizing this ratio is essential for maximizing catalyst productivity and achieving the desired polymer characteristics.
Q4: Can the support material influence activator performance?
A4: Yes, the support material, commonly silica, plays a significant role.[4][8] The surface properties of the silica, such as the concentration of hydroxyl groups, can interact with the chromocene and the activator.[8] For instance, the Union Carbide catalyst system utilizes silica-supported chromocene, where the formation of active sites is dependent on the chromium loading and the presence of surface hydroxyl groups.[8] In some cases, acidic supports can function as the primary activator, eliminating the need for traditional organoaluminum compounds.[4]
Troubleshooting Guide
Issue 1: Low or No Catalyst Activity
| Possible Cause | Troubleshooting Steps |
| Incorrect Activator Concentration | Verify the calculated activator-to-catalyst molar ratio. An activity increase should be observed with a rising Al/Cr ratio up to an optimal point, after which activity may decrease.[1] Refer to the data in Table 1 for typical starting ratios. |
| Improper Activator Handling | Alkylaluminum activators are highly pyrophoric and sensitive to air and moisture. Ensure all handling is performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and properly dried glassware. |
| Inactive Activator | The activator may have degraded due to improper storage. Use a freshly opened bottle of the activator or test its activity with a reliable standard reaction. |
| Incomplete Catalyst Activation | The reaction of the activator with the chromocene catalyst may require a specific contact time and temperature before introducing the monomer. Review the experimental protocol for the recommended activation procedure. |
| Presence of Catalyst Poisons | Impurities such as water, oxygen, or other polar compounds in the monomer feed or solvent can deactivate both the activator and the catalyst. Ensure all reagents and the reactor system are free from contaminants. |
Issue 2: Poor Polymer Properties (e.g., Low Molecular Weight, Broad Molecular Weight Distribution)
| Possible Cause | Troubleshooting Steps |
| Excess Activator | High concentrations of some alkylaluminum activators can act as chain transfer agents, leading to lower molecular weight polymers.[7] Systematically decrease the activator-to-catalyst ratio to observe the effect on molecular weight. |
| Incorrect Activator Type | Different activators can influence polymer properties. For example, the choice of activator can affect the molecular weight distribution.[1] Consider screening alternative activators if the desired polymer characteristics are not achieved. |
| Reaction Temperature | Higher polymerization temperatures can increase the rate of chain transfer reactions, resulting in lower molecular weight polymers. Optimize the reaction temperature in conjunction with the activator concentration. |
Data on Activator Concentration and Catalyst Performance
Table 1: Effect of Activator/Catalyst Ratio on Ethylene Polymerization with Chromocene Catalysts
| Catalyst System | Activator | Al/Cr Molar Ratio | Polymerization Activity (kg PE/mol Cr·h) | Molecular Weight ( g/mol ) | Reference |
| Silica-supported Chromocene | TEA | Varies | Activity increases to a maximum then declines with increasing ratio | - | [1] |
| Chromocene | MAO | 500-1000 | - | - | [2] |
| Cr/SiO2 | - | - | Activity is dependent on Cr loading | > 3 x 10^6 | [7] |
Note: The specific optimal ratios and resulting polymer properties can vary significantly based on the exact chromocene precursor, support material, reaction conditions (temperature, pressure), and the purity of the reagents.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Activator Concentration in Ethylene Polymerization
-
Catalyst Preparation: Prepare the silica-supported chromocene catalyst according to established literature procedures. Ensure the support is properly dried and handled under inert conditions.
-
Reactor Setup: Assemble a polymerization reactor that has been thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).
-
Solvent and Monomer Preparation: Use anhydrous, deoxygenated polymerization-grade solvent and ethylene. Purify these materials by passing them through appropriate purification columns.
-
Catalyst Slurry Preparation: In a glovebox, weigh the desired amount of the chromocene catalyst into a flask and add a specific volume of anhydrous solvent to create a slurry.
-
Activator Addition and Activation:
-
Calculate the required volume of the activator solution (e.g., MAO or TEA in an appropriate solvent) to achieve the target Al/Cr molar ratio.
-
Transfer the polymerization solvent to the reactor and bring it to the desired reaction temperature.
-
Inject the calculated amount of the activator into the reactor.
-
Inject the catalyst slurry into the reactor.
-
Allow the catalyst and activator to stir for a specified "contact time" (e.g., 5-15 minutes) to ensure complete activation.
-
-
Polymerization:
-
Introduce ethylene into the reactor at the desired pressure.
-
Maintain a constant temperature and ethylene flow throughout the experiment.
-
Monitor the reaction progress by tracking ethylene uptake.
-
-
Termination and Product Isolation:
-
After the desired reaction time, stop the ethylene flow and vent the reactor.
-
Quench the reaction by adding an appropriate reagent (e.g., acidified methanol).
-
Collect the polymer by filtration, wash it with methanol and other solvents as needed, and dry it under vacuum to a constant weight.
-
-
Analysis: Characterize the resulting polyethylene for its molecular weight, molecular weight distribution, and other relevant properties using techniques like Gel Permeation Chromatography (GPC).
-
Optimization: Repeat the experiment with varying activator-to-catalyst ratios to determine the optimal concentration for maximizing activity and achieving the desired polymer properties.
Visual Guides
Caption: Experimental workflow for optimizing activator concentration.
Caption: Troubleshooting workflow for low catalyst activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Activator and Outgoing Ligand Nature on the Catalytic Behavior of Bis(phenoxy-imine) Ti(IV) Complexes in the Polymerization of Ethylene and Its Copolymerization with Higher Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic Insights of Ethylene Polymerization on Phillips Chromium Catalysts [mdpi.com]
- 4. Comparison of Support Effects on Phillips and Metallocene Catalysts [mdpi.com]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Union carbide polymerization catalysts: from uncovering active site structures to designing molecularly-defined analogs - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04235E [pubs.rsc.org]
Controlling molecular weight in chromocene-catalyzed polymerization
This guide provides troubleshooting advice and answers to frequently asked questions regarding the control of polymer molecular weight in ethylene polymerization using chromocene-based catalysts.
Troubleshooting Guide
Issue: The molecular weight (Mw) of the polyethylene is too high.
High molecular weight can lead to processing difficulties and may not be suitable for all applications. Here are potential causes and solutions to lower the molecular weight.
| Potential Cause | Suggested Solution |
| Insufficient Chain Transfer Agent | Introduce or increase the concentration of a chain transfer agent. Hydrogen is a highly effective and common agent for this purpose.[1][2][3] Even small partial pressures of hydrogen can significantly reduce the molecular weight. |
| Low Polymerization Temperature | Increase the polymerization temperature. Higher temperatures generally lead to an increase in chain termination and transfer rates relative to propagation, resulting in lower molecular weight polymers.[4] |
| Low Catalyst Concentration | While counterintuitive, in some systems, a very low catalyst concentration might lead to longer chain growth before termination. If applicable to your system, a moderate increase in catalyst concentration could potentially lead to a slight decrease in Mw, though this effect is less pronounced than temperature or hydrogen. |
| High Monomer Concentration/Pressure | Reduce the ethylene pressure. At higher monomer concentrations, the rate of propagation can dominate over chain transfer reactions, leading to higher molecular weight polymers.[5] |
Issue: The molecular weight (Mw) of the polyethylene is too low.
Low molecular weight can result in poor mechanical properties. Below are common reasons and corrective actions to increase the molecular weight.
| Potential Cause | Suggested Solution |
| Excessive Chain Transfer Agent | If hydrogen or another chain transfer agent is being used, reduce its concentration or partial pressure. Ensure the system is free from contaminants that could act as unintended chain transfer agents. |
| High Polymerization Temperature | Decrease the polymerization temperature. Lower temperatures favor the propagation reaction over termination reactions, leading to the formation of longer polymer chains and thus higher molecular weight.[4] |
| Presence of Impurities | Ensure all reagents (monomer, solvent) and the reactor are free from impurities like water, oxygen, or other polar compounds, which can react with the catalyst and lead to premature chain termination. |
| Low Monomer Concentration/Pressure | Increase the ethylene pressure. A higher concentration of monomer increases the rate of propagation, favoring the growth of longer polymer chains.[5] |
Frequently Asked Questions (FAQs)
Q1: How does hydrogen control the molecular weight of polyethylene in chromocene-catalyzed polymerization? A1: Hydrogen acts as a highly efficient chain transfer agent.[1][2] The growing polymer chain is transferred from the chromium active center to a hydrogen molecule. This terminates the growth of the current polymer chain and generates a new active chromium-hydride species, which can then initiate the growth of a new, shorter polymer chain. This process effectively reduces the average molecular weight of the resulting polyethylene.[3]
Q2: What is the typical effect of polymerization temperature on the molecular weight? A2: Generally, an increase in polymerization temperature leads to a decrease in the molecular weight of the polyethylene.[4] This is because the activation energies for chain transfer and termination reactions are typically higher than that for the propagation reaction. Therefore, as the temperature rises, the rates of termination and transfer increase more significantly than the rate of chain growth, resulting in shorter polymer chains.
Q3: How does ethylene concentration (pressure) influence the molecular weight? A3: Increasing the ethylene concentration or pressure typically leads to an increase in the polymer's molecular weight.[5] A higher concentration of monomer enhances the rate of the propagation reaction (chain growth) relative to the rates of chain termination and transfer reactions.[6] However, in some specific chromium-based systems, the molecular weight has been observed to be independent of ethylene pressure, suggesting that chain transfer to the monomer is the dominant termination pathway.[7]
Q4: What is the primary mechanism of chain termination in the absence of a chain transfer agent? A4: In the absence of an added chain transfer agent like hydrogen, the primary mechanisms for chain termination are β-hydride elimination and chain transfer to the monomer.[8][9] In β-hydride elimination, a hydrogen atom from the beta-carbon of the growing polymer chain is transferred to the chromium center, resulting in a polymer chain with a terminal double bond and a chromium-hydride species that can initiate a new chain.
Data Presentation
The following tables summarize the qualitative and illustrative quantitative effects of key parameters on polyethylene molecular weight. The exact values can vary significantly based on the specific chromocene catalyst, support material, co-catalyst, and reaction conditions.
Table 1: Effect of Hydrogen Partial Pressure on Molecular Weight (Illustrative Examples)
| Hydrogen Partial Pressure (bar) | Average Molecular Weight (Mw, kg/mol ) | Polydispersity Index (Mw/Mn) |
|---|---|---|
| 0 | >1000 | ~2-4 |
| 0.1 | ~500 - 800 | Increases |
| 0.5 | ~200 - 400 | Broadens |
| 1.0 | ~100 - 200 | Broadens |
Note: The addition of hydrogen is a very effective method for reducing molecular weight but often leads to a broader molecular weight distribution.[2][3]
Table 2: Effect of Polymerization Temperature on Molecular Weight (General Trend)
| Polymerization Temperature (°C) | Average Molecular Weight (Mw) | Catalyst Activity |
|---|---|---|
| 60 | High | Moderate |
| 80 | Medium | High |
| 100 | Low | Very High (may see deactivation) |
Note: Increasing temperature generally decreases molecular weight while increasing catalyst activity, up to a point where catalyst deactivation may become significant.
Table 3: Effect of Ethylene Pressure on Molecular Weight (General Trend)
| Ethylene Pressure (bar) | Average Molecular Weight (Mw) | Polymerization Rate |
|---|---|---|
| 5 | Lower | Lower |
| 10 | Medium | Higher |
| 20 | Higher | Much Higher |
Note: Higher ethylene pressure increases the rate of polymerization and typically results in higher molecular weight polyethylene.[5]
Experimental Protocols
Protocol: Slurry Polymerization of Ethylene using a Silica-Supported Chromocene Catalyst
This protocol describes a general procedure for the laboratory-scale slurry polymerization of ethylene.
1. Reactor Preparation:
-
A 1-liter stainless steel autoclave reactor, equipped with a mechanical stirrer, temperature controller, and gas inlets/outlets, is used.[10]
-
The reactor must be thoroughly cleaned and dried in an oven at >120°C overnight to remove any moisture.
-
Assemble the reactor while hot and perform at least three vacuum/argon (or nitrogen) cycles to ensure an inert atmosphere.[10]
2. Reaction Setup:
-
Under a positive pressure of argon, inject 500 mL of dry, deoxygenated solvent (e.g., hexane or toluene) into the reactor.
-
Add the co-catalyst (e.g., methylaluminoxane (MAO) or triisobutylaluminum (TIBA)) via syringe. The amount will depend on the desired Al/Cr ratio.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 10 bar) and heat to the target polymerization temperature (e.g., 80°C) while stirring at a high rate (e.g., 750 rpm) to ensure good gas-liquid mass transfer.
3. Catalyst Injection and Polymerization:
-
Prepare a suspension of the silica-supported chromocene catalyst (e.g., 5-10 mg) in a small amount of the polymerization solvent in an inert atmosphere glovebox.
-
Once the reactor temperature and pressure are stable, inject the catalyst slurry into the reactor using an injection port under a positive pressure of ethylene to initiate the polymerization.
-
Maintain a constant ethylene pressure throughout the experiment by continuously feeding ethylene from a reservoir. Monitor the gas uptake to determine the polymerization rate.[11]
-
If using hydrogen, it can be introduced into the reactor before or along with the ethylene feed to the desired partial pressure.
4. Termination and Polymer Recovery:
-
After the desired reaction time (e.g., 60 minutes), stop the ethylene feed and vent the reactor.
-
Quench the reaction by injecting 10 mL of acidified methanol (e.g., 5% HCl in methanol).[10]
-
Cool the reactor to room temperature.
-
Filter the resulting polymer, wash it extensively with methanol and then water to remove catalyst residues, and dry it in a vacuum oven at 60°C to a constant weight.
5. Characterization:
-
Determine the molecular weight (Mw) and molecular weight distribution (polydispersity index, PDI = Mw/Mn) of the dried polymer using Gel Permeation Chromatography (GPC).
Visualizations
Below are diagrams illustrating key concepts and workflows related to controlling molecular weight in chromocene-catalyzed polymerization.
Caption: Troubleshooting workflow for out-of-specification molecular weight.
Caption: Simplified mechanism of chain transfer with hydrogen.
References
- 1. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Theoretical Study on Ethylene Polymerization Catalyzed by Half-Titanocenes Bearing Different Ancillary Groups [mdpi.com]
- 10. psecommunity.org [psecommunity.org]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Preventing Chromocene Decomposition in Catalytic Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with chromocene-based catalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the decomposition of chromocene during your catalytic reactions, ensuring the reliability and reproducibility of your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter related to chromocene instability.
Problem 1: Low Catalytic Activity or Inconsistent Results
Possible Cause: Decomposition of the chromocene catalyst before or during the reaction.
Troubleshooting Steps:
-
Purity of Reagents and Solvents:
-
Ensure all solvents are rigorously dried and deoxygenated. Trace amounts of water or oxygen can rapidly decompose chromocene.
-
Verify the purity of the olefin monomer and remove any potential inhibitors or impurities.
-
-
Inert Atmosphere Technique:
-
Chromocene is highly air- and moisture-sensitive. All manipulations should be performed under a dry, inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
Ensure all glassware is thoroughly dried in an oven and cooled under vacuum or an inert gas stream before use.
-
-
Catalyst Preparation and Handling:
-
When using a supported catalyst, such as chromocene on silica, the pre-treatment of the support is critical. The silica should be calcined at a high temperature to dehydroxylate the surface, as surface hydroxyl groups can react with and decompose chromocene.
-
The impregnation of chromocene onto the support should be carried out under strictly anhydrous and anaerobic conditions.
-
-
Reaction Temperature:
-
Supported chromocene catalysts can exhibit low thermal stability. If you are observing decomposition, consider lowering the reaction temperature. The optimal polymerization temperature for some supported chromocene systems is around 60°C.
-
Problem 2: Formation of Insoluble Chromium Species
Possible Cause: Agglomeration and precipitation of chromium species resulting from catalyst decomposition.
Troubleshooting Steps:
-
Solvent Selection:
-
Chromocene is soluble in non-polar organic solvents. Ensure the chosen solvent is appropriate for the reaction and does not promote the precipitation of decomposition products.
-
Consider the coordinating ability of the solvent. Highly coordinating solvents may compete with the substrate for binding to the chromium center, potentially leading to ligand displacement and decomposition.
-
-
Ligand Modification:
-
The cyclopentadienyl (Cp) ligands of chromocene can be labile. The use of chromocene derivatives with sterically bulky substituents on the Cp rings can enhance the stability of the molecule by sterically protecting the metal center and strengthening the metal-ligand bond.
-
-
Presence of Activators/Co-catalysts:
-
Some catalytic systems require the use of an activator, such as an organoaluminum compound. The choice and handling of the activator are crucial, as impurities or improper stoichiometry can lead to side reactions and catalyst decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways for chromocene decomposition during catalytic reactions?
A1: The main decomposition pathways for chromocene in catalytic settings include:
-
Reaction with Surface Hydroxyl Groups: When supported on materials like silica, chromocene can react with surface silanol groups (Si-OH), leading to the loss of a cyclopentadienyl ligand and the formation of a surface-bound chromium species. This is a key step in the formation of the active catalyst for ethylene polymerization but can also be a pathway to inactive species if not controlled.
-
Ligand Dissociation: The cyclopentadienyl (Cp) ligands can be labile, particularly at elevated temperatures, leading to the formation of less stable, coordinatively unsaturated chromium species that are prone to further decomposition.
-
Oxidation: Chromocene is a reducing agent and is sensitive to oxidation by trace oxygen or other oxidizing impurities in the reaction system. This leads to a change in the oxidation state of chromium and loss of catalytic activity.
-
Reaction with Carbon Monoxide: In the presence of carbon monoxide, chromocene can undergo carbonylation, leading to the displacement of the Cp ligands and the formation of chromium hexacarbonyl.
Q2: How does the choice of support material affect chromocene stability?
A2: The support material plays a critical role in the stability and activity of chromocene catalysts.
-
Silica (SiO₂): This is the most common support. The key is to control the concentration of surface hydroxyl groups through calcination at high temperatures (typically >400°C). A high degree of dehydroxylation leaves isolated silanol groups that can anchor the chromocene. However, residual moisture or an excess of hydroxyl groups can lead to uncontrolled decomposition.
-
Other Supports: While silica is prevalent, other materials like alumina, silica-alumina, and aluminophosphates have been explored. The acidity and surface chemistry of these supports will significantly influence the interaction with chromocene and its subsequent stability.
Q3: Can modifying the cyclopentadienyl ligands improve the stability of chromocene?
A3: Yes, modifying the cyclopentadienyl (Cp) ligands is a key strategy to enhance the stability of chromocene and other metallocenes. Introducing bulky substituents (e.g., alkyl or silyl groups) onto the Cp rings provides several advantages:
-
Steric Protection: The bulky groups physically shield the central chromium atom from unwanted interactions with other molecules that could lead to decomposition.
-
Increased Metal-Ligand Bond Strength: The electronic effects of the substituents can strengthen the bond between the chromium and the Cp rings, making ligand dissociation less likely.
-
Improved Solubility: Functionalization of the Cp rings can also be used to tune the solubility of the complex in specific organic solvents.
Q4: What is the role of temperature in chromocene decomposition?
A4: Temperature is a critical parameter. While higher temperatures generally increase reaction rates, they also accelerate the decomposition of chromocene. Supported chromocene catalysts, in particular, can have limited thermal stability. It is essential to find an optimal temperature that balances high catalytic activity with minimal catalyst decomposition. For many ethylene polymerization reactions using supported chromocene, this temperature is often in the range of 60-80°C.
Data Presentation
While specific kinetic data for chromocene decomposition is not widely available in the public domain, the following table summarizes the qualitative effects of various factors on the stability of chromocene during catalytic reactions.
| Factor | Effect on Chromocene Stability | Recommendations for Prevention of Decomposition |
| Temperature | Higher temperatures generally decrease stability. | Operate at the lowest effective temperature for the desired catalytic activity. |
| Solvent Polarity | Non-polar solvents are generally preferred for solubility. Highly coordinating solvents can lead to ligand displacement. | Use non-polar, non-coordinating, and rigorously dried and deoxygenated solvents. |
| Support Hydroxylation | High concentrations of surface hydroxyl groups on supports like silica lead to decomposition. | Calcine the support at high temperatures to dehydroxylate the surface before impregnation with chromocene. |
| Ligand Steric Bulk | Increased steric bulk of cyclopentadienyl ligands enhances stability. | Synthesize and utilize chromocene derivatives with sterically demanding substituents on the Cp rings. |
| Atmosphere | Presence of oxygen or moisture leads to rapid decomposition. | Conduct all experiments under a strictly inert atmosphere using appropriate techniques (Schlenk line, glovebox). |
| Co-catalyst/Activator | Improper handling or impurities in co-catalysts can induce decomposition. | Use high-purity co-catalysts and carefully control their addition and stoichiometry. |
Experimental Protocols
Protocol 1: Preparation of a Silica-Supported Chromocene Catalyst
This protocol outlines the general steps for preparing a silica-supported chromocene catalyst with a focus on minimizing decomposition.
-
Silica Pre-treatment (Calcination):
-
Place the desired amount of high-surface-area silica gel in a quartz tube reactor.
-
Heat the silica under a flow of dry air or oxygen to a temperature between 500°C and 800°C for several hours. This step is crucial for removing physisorbed water and dehydroxylating the surface.
-
Cool the silica to room temperature under a flow of dry, inert gas (argon or nitrogen).
-
-
Impregnation with Chromocene:
-
Transfer the calcined silica to a Schlenk flask under an inert atmosphere.
-
Prepare a solution of chromocene in a dry, deoxygenated, non-polar solvent (e.g., pentane or hexane) in a separate Schlenk flask.
-
Slowly add the chromocene solution to the silica slurry at room temperature with gentle stirring.
-
Allow the mixture to stir for several hours to ensure complete impregnation.
-
Remove the solvent under vacuum to obtain a free-flowing powder.
-
The resulting supported catalyst should be stored and handled under a strict inert atmosphere.
-
Mandatory Visualizations
Caption: General pathways for chromocene in a catalytic system.
Caption: Workflow for preparing and using a stable supported chromocene catalyst.
Troubleshooting air and moisture sensitivity of chromocene experiments
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with the air- and moisture-sensitive organometallic compound, chromocene.
Frequently Asked Questions (FAQs)
Q1: How sensitive is chromocene to air and moisture?
A1: Chromocene is highly sensitive to both air and moisture.[1][2] It can decompose upon exposure, and its reaction with air can be vigorous enough to be considered pyrophoric, meaning it could ignite.[1] The compound reacts with water and alcohols.[1] Therefore, all handling and storage must be conducted under an inert atmosphere.[1]
Q2: What are the visible signs of chromocene decomposition?
A2: Solid chromocene is a dark red crystalline solid.[2] Decomposition due to air or moisture exposure can lead to a color change, often to a brownish or greenish solid, which is indicative of the formation of chromium oxides or hydroxides. In solution, a color change from the characteristic red of the chromocene solution to a cloudy or discolored mixture is a sign of decomposition.
Q3: How should I properly store chromocene?
A3: Chromocene should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen.[1][3] For long-term storage, it is recommended to keep it in a freezer.[1] A glovebox with a continuously purified inert atmosphere is an ideal environment for storing and handling chromocene.
Q4: What is the difference between using a Schlenk line and a glovebox for my experiments?
A4: Both Schlenk lines and gloveboxes are used to create an inert atmosphere for handling air-sensitive compounds.[3][4]
-
A glovebox is a sealed chamber filled with a purified inert gas, ideal for weighing, transferring solids, and performing entire experiments in an inert environment.[5] It is generally preferred for handling highly sensitive solid materials.
-
A Schlenk line is a dual-manifold system that allows for the evacuation of air from glassware and refilling with an inert gas.[5][6] It is well-suited for performing reactions in solution, solvent transfers, and filtrations under an inert atmosphere.[7][8]
Q5: Which inert gas, nitrogen or argon, is better for chromocene experiments?
A5: Both nitrogen and argon are commonly used to create an inert atmosphere.[5] Argon is more inert than nitrogen and is preferred for highly sensitive reactions as nitrogen can react with some organometallic compounds.[6][9] Given the high reactivity of chromocene, argon is the safer choice to prevent any potential side reactions. Argon's higher density also helps in creating a protective blanket over the reaction mixture.[9]
Troubleshooting Guide
Problem 1: My chromocene reaction failed, and the solution turned a murky brown color.
-
Possible Cause: Contamination with oxygen or water.
-
Troubleshooting Steps:
-
Review Solvent Purity: Was the solvent properly dried and degassed? Solvents are a primary source of moisture and dissolved oxygen.[9][10] Ensure your solvent purification system is functioning correctly or use commercially available anhydrous, deoxygenated solvents.[11][12]
-
Check Glassware Preparation: Was all glassware oven-dried or flame-dried immediately before use to remove adsorbed water?[4]
-
Verify Inert Atmosphere Technique:
-
Inspect Reagent Purity: Was the starting chromocene pure? If it was old or improperly stored, it may have already partially decomposed.
-
Problem 2: I observe a poor yield or an incomplete reaction.
-
Possible Cause: Gradual, low-level contamination or impure starting materials.
-
Troubleshooting Steps:
-
Degas Solvents Thoroughly: Bubbling inert gas through a solvent is the simplest but least effective degassing method.[10] For highly sensitive reactions, the "freeze-pump-thaw" method is recommended for thoroughly removing dissolved gases.[10]
-
Check for Leaks: Even small leaks in your Schlenk line or glovebox can introduce enough air to inhibit a sensitive reaction. On a Schlenk line, ensure all connections are secure and that the bubbler shows a steady, positive flow of inert gas.
-
Purify Starting Materials: Consider purifying the chromocene by sublimation before use. Chromocene readily sublimes under vacuum.[2] This can remove non-volatile impurities.
-
Problem 3: The solid chromocene is difficult to handle and transfer without apparent decomposition.
-
Possible Cause: Inadequate technique for transferring air-sensitive solids.
-
Troubleshooting Steps:
-
Use a Glovebox: A glovebox is the most reliable method for handling and weighing pyrophoric or highly air-sensitive solids like chromocene.[3]
-
Improve Schlenk Line Transfer Technique: If a glovebox is unavailable, use a solid addition tube. The chromocene can be loaded into the tube inside a glove bag or under a strong flow of inert gas, and then attached to the reaction flask.[13]
-
Quantitative Data on Metallocene Stability
| Metallocene | 18-Electron Rule | Stability in Air | Notes |
| Ferrocene | Obeys | Air-stable solid[14] | The benchmark for metallocene stability. |
| Chromocene | Does not obey (16e⁻)[2] | Highly air-sensitive [1][2] | Paramagnetic. Reacts vigorously with air and moisture.[1][2] |
| Cobaltocene | Does not obey (19e⁻) | Highly air-sensitive[14] | Readily oxidized by air. |
| Nickelocene | Does not obey (20e⁻) | Air-sensitive | Decomposes in air. |
This comparison highlights that, unlike the robust ferrocene, chromocene's electron configuration contributes to its high reactivity.
Experimental Protocols
Protocol 1: Preparing Glassware and Setting up a Schlenk Line Reaction
-
Clean and Dry Glassware: Thoroughly clean all glassware (reaction flask, condenser, etc.) and dry in an oven at >120°C for at least 4 hours (preferably overnight).[4]
-
Assemble Hot: While still hot, assemble the glassware on the Schlenk line. This prevents moisture from adsorbing on the cool surfaces.
-
Grease Joints: Lightly grease all ground-glass joints to ensure an airtight seal.[6]
-
Evacuate-Refill Cycles: Attach the assembled glassware to the Schlenk line.
-
Close the flask to the inert gas manifold.
-
Carefully open the flask to the vacuum manifold to evacuate the air.
-
Close the flask to the vacuum.
-
Slowly open the flask to the inert gas manifold to refill with nitrogen or argon.
-
Repeat this cycle at least three times to ensure a fully inert atmosphere.[7][10]
-
-
Maintain Positive Pressure: Once the setup is inert, maintain a positive pressure of the inert gas, which can be monitored with an oil bubbler attached to the end of the inert gas line.
Protocol 2: Degassing a Solvent using the Freeze-Pump-Thaw Method
-
Choose Appropriate Flask: Place the solvent in a thick-walled Schlenk flask that can withstand both vacuum and the pressure changes from temperature cycling.
-
Freeze: Place the flask in a dewar of liquid nitrogen until the solvent is completely frozen solid.[10]
-
Pump (Evacuate): With the solvent frozen, open the flask to the vacuum line and evacuate the headspace for several minutes. This removes the atmosphere above the frozen solvent.[10]
-
Thaw: Close the flask to the vacuum line and remove the liquid nitrogen bath. Allow the solvent to thaw completely. You may hear gas bubbles escaping the liquid as dissolved gases are released into the vacuum headspace.
-
Repeat: Repeat the entire freeze-pump-thaw cycle at least three times for maximum efficiency in removing dissolved gases. After the final cycle, backfill the flask with your chosen inert gas.
Visualizations
Caption: Troubleshooting decision tree for failed chromocene experiments.
Caption: Diagram of a typical Schlenk line setup for an inert atmosphere reaction.
Caption: Logical workflow comparing Glovebox and Schlenk line techniques.
References
- 1. Chromocene | C10H10Cr | CID 79154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chromocene - Wikipedia [en.wikipedia.org]
- 3. Schlenk Line and Glove Box Safety | Lab Safety Officers [sites.nd.edu]
- 4. Air-free technique - Wikipedia [en.wikipedia.org]
- 5. How We Can Develop Inert Atmosphere For A Chemical Reaction? Master Precise Atmospheric Control For Your Lab - Kintek Solution [kindle-tech.com]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 9. molan.wdfiles.com [molan.wdfiles.com]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (2) - ChemistryViews [chemistryviews.org]
- 11. acs.org [acs.org]
- 12. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 13. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 14. Organometallic chemistry - Wikipedia [en.wikipedia.org]
Strategies to improve the activity of chromocene-based catalysts
Technical Support Center: Chromocene-Based Catalysts
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the activity of chromocene-based catalysts during their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during polymerization experiments using chromocene-based catalysts.
Question: Why is my catalyst activity unexpectedly low?
Answer: Low catalytic activity can stem from several factors related to the catalyst preparation, activation, and reaction conditions.
-
Support Properties: The choice and treatment of the support material are critical. Silica is a preferred support for many chromium catalysts.[1] Key factors include:
-
Porosity: Supports with low pore volume can lead to low activity.[2] A larger pore volume and diameter are necessary for the catalyst particles to disintegrate during polymerization, which ensures high and consistent activity.[1] Industrial silicas of choice often have an average pore size diameter from 50 to over 200 Å.[3]
-
Surface Hydroxyl Groups: The population of hydroxyl groups on the support surface is another important characteristic.[3]
-
Support Acidity: The acidity of the support can influence catalyst activity and the properties of the resulting polymer.[2][4]
-
-
Chromium Loading: Catalyst activity is highly dependent on the chromium loading.[5] For Union Carbide (UC) catalysts, high Cr loadings (>1.0 wt%) are favorable for generating active sites.[5]
-
Activation Procedure: Improper activation can lead to inactive species. The calcination temperature during catalyst preparation directly affects catalytic activity.[1] Increasing the calcination temperature can lead to an increase in polymerization activity.[3]
-
Catalyst Deactivation: The catalyst may be deactivating prematurely. Common deactivation mechanisms include poisoning, fouling (coking), and thermal degradation (sintering).[6][7][8]
Question: My polymerization reaction has a long induction period. How can I reduce or eliminate it?
Answer: An induction period can be caused by slow activation of the catalyst precursor. Prereduction of the catalyst can be an effective strategy. For instance, in some Phillips-type chromium catalysts, prereduction has been shown to eliminate the induction period and increase catalytic activity by approximately 30%.[1]
Question: The molecular weight of my polymer is not in the desired range. How can I control it?
Answer: Several parameters can be adjusted to control the molecular weight (MW) of the polymer, which is inversely related to the melt index (MI).[3]
-
Reaction Temperature: A higher reaction temperature generally results in a lower MW and a higher MI.[3]
-
Ethylene Pressure: Increasing the ethylene pressure typically leads to a higher MW of the polyethylene produced.[3]
-
Support Properties: High pore volume Cr/SiO2 catalysts are known to produce polymers with a low MW and high MI.[3]
-
Calcination Temperature: A higher calcination temperature of the support can result in an increased MI of the polymer.[3]
Question: My catalyst is deactivating quickly. What are the common causes and solutions?
Answer: Rapid catalyst deactivation can be attributed to several mechanisms. Identifying the cause is the first step in mitigating the issue.
-
Poisoning: This is a chemical deactivation where species from the feed strongly chemisorb to the active sites, blocking them.[6][8][9]
-
Common Poisons: For polymerization catalysts, impurities like water, oxygen, carbon monoxide, and sulfur compounds can act as poisons.
-
Solution: Ensure high purity of monomers and solvents. Use purification columns or scavenger beds to remove potential poisons from the feed streams.
-
-
Fouling (Coking): This is the physical deposition of materials, often carbonaceous, onto the catalyst surface and within its pores, leading to blockage of active sites.[6][8][9]
-
Solution: Modifying reaction conditions (temperature, pressure) can sometimes reduce the rate of coke formation. Catalyst regeneration by carefully controlled oxidation can remove coke deposits.[6]
-
-
Thermal Degradation (Sintering): Prolonged exposure to high temperatures can cause the loss of active surface area through the growth of catalyst crystallites or the collapse of the support's pore structure.[6][7][8]
-
Solution: Operate within the recommended temperature range for the catalyst. The thermal stability of supported chromocene can be a limiting factor, with some systems having an optimal polymerization temperature as low as 60 °C.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the support in chromocene-based catalysis?
A1: The support is not merely an inert carrier; it plays a crucial role in the catalyst's performance.[3]
-
It acts as a dispersing agent for the active chromium centers.[3]
-
Its properties, such as pore volume, pore size, surface area, and surface hydroxyl group population, significantly affect the polymer characteristics, including molecular weight and melt index.[3]
-
For some systems, the support itself can serve to activate (ionize) the catalyst.[2][4]
-
Silica is generally preferred over other inorganic phases like γ-Al2O3 and aluminum phosphates due to the higher activity of the resulting catalysts.[1]
Q2: How do cocatalysts affect the activity and selectivity of chromocene catalysts?
A2: Cocatalysts are essential for activating the primary catalyst and can significantly influence the reaction's outcome.
-
Activation: Methylaluminoxane (MAO) is a common cocatalyst used with metallocene and some chromocene systems to generate the active catalytic species.[10] Very high ratios of MAO to the metal center are often required for good polymerization activity.[10]
-
Selectivity: The nature of the cocatalyst can strongly influence the selectivity of the reaction. For example, in ethylene trimerization and tetramerization, different cocatalysts can lead to a wide range of 1-hexene to 1-octene ratios.[11]
-
Stability: The stability of the cocatalyst itself is important. Some cocatalysts can be degraded by other components in the reaction mixture, leading to poor catalyst performance.[11] The interaction between the anion of the cocatalyst and the active chromium center can also affect overall productivity and selectivity.[11]
Q3: What are the main deactivation pathways for heterogeneous catalysts like supported chromocene?
A3: The primary mechanisms of deactivation for heterogeneous catalysts are poisoning, fouling, and thermal degradation.[7]
-
Poisoning: Involves strong chemical adsorption of impurities on active sites.[7]
-
Fouling: Refers to the physical blockage of active sites and pores by deposits.[7]
-
Thermal Degradation: Includes sintering of active particles and collapse of the support structure at high temperatures.[7]
Q4: Can the catalyst be regenerated after deactivation?
A4: Yes, in some cases, catalyst regeneration is possible. For deactivation caused by fouling (coking), a common regeneration method involves a controlled burn-off of the carbonaceous deposits.[6] For poisoning, regeneration can be more challenging, especially if the poison is irreversibly bound.[8]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of cocatalysts and support materials on catalyst performance.
Table 1: Influence of Cocatalyst on Ethylene Trimerization/Tetramerization Selectivity
| Cocatalyst | % 1-Octene Selectivity | Reference |
| B(C₆F₅)₃ | < 5% | [11] |
| [Ph₃C][Al{OC(CF₃)₃}₄] | 72% | [11] |
| Data from a Cr/PNP/AlEt₃ catalyst system for ethylene trimerization/tetramerization. |
Table 2: Effect of Support and Cocatalyst on Ethylene Oligomerisation/Polymerisation Activity
| Support | Cocatalyst | Activity (g gCr-1 h-1) | Product Distribution (Hexenes / Polyethylene wt%) | Reference |
| SiO₂-600 | MMAO-12 | 2403 | 61% / 16% | [12] |
| γ-Al₂O₃ | MMAO-12 | 121 | 10% / 88% | [12] |
| SiO₂-Al₂O₃ | MMAO-12 | 100 | 12% / 86% | [12] |
| Reaction conditions: Ethylene pressure, heptane diluent. MMAO-12 = Modified methyl aluminoxane-12. |
Experimental Protocols
1. Protocol: Preparation of Silica-Supported Chromocene Catalyst
This protocol describes a general method for preparing a silica-supported chromocene catalyst.
-
Support Pre-treatment (Calcination):
-
Place high surface area silica support in a fluidized bed reactor.
-
Heat the silica under dry air or an inert atmosphere (e.g., nitrogen) to a specific calcination temperature (e.g., 500-900 °C).[1][3] The temperature is critical and affects the final catalyst activity.[3]
-
Hold at the calcination temperature for several hours to partially dehydroxylate the surface.[3]
-
Cool the support under a dry, inert atmosphere.
-
-
Impregnation:
-
In an anhydrous, inert atmosphere (e.g., a glovebox), prepare a solution of chromocene in a suitable dry, deoxygenated solvent (e.g., pentane, hexane).
-
Add the calcined silica to the chromocene solution with stirring.
-
Allow the slurry to stir for a specified time to ensure even deposition of the chromocene onto the support.
-
Remove the solvent under vacuum to yield a free-flowing powder. The catalyst is sensitive to air and moisture and should be handled accordingly.
-
2. Protocol: Slurry-Phase Ethylene Polymerization
This protocol outlines a typical procedure for evaluating catalyst activity in a slurry-phase polymerization.
-
Reactor Preparation:
-
Thoroughly clean and dry a stainless-steel autoclave reactor.
-
Purge the reactor multiple times with high-purity nitrogen followed by ethylene to remove air and moisture.
-
-
Reaction Setup:
-
Introduce a dry, deoxygenated aliphatic hydrocarbon solvent (e.g., hexane, heptane) into the reactor.
-
If required, add a cocatalyst (e.g., trialkylaluminum or MAO) to the solvent to act as a scavenger for residual impurities. Stir for a period.
-
Inject the solid, supported chromocene catalyst into the reactor as a slurry in a small amount of the reaction solvent.
-
Pressurize the reactor with ethylene to the desired pressure (e.g., 20-30 bar).[3]
-
Heat the reactor to the target polymerization temperature (e.g., 60-100 °C).[1][3]
-
-
Polymerization and Work-up:
-
Maintain constant temperature and pressure throughout the reaction, feeding ethylene on demand to compensate for consumption.
-
After the desired reaction time, stop the ethylene feed and vent the reactor.
-
Quench the reaction by adding an alcohol (e.g., isopropanol or methanol).
-
Collect the polymer by filtration, wash with additional alcohol and/or acidified alcohol, and dry under vacuum until a constant weight is achieved.
-
Calculate catalyst activity based on the yield of polymer, the amount of catalyst used, and the reaction time.
-
Visualizations
Below are diagrams illustrating key concepts and workflows related to chromocene-based catalysis.
Caption: Troubleshooting workflow for low catalyst activity.
Caption: Simplified pathway for catalyst preparation and activation.
Caption: Major catalyst deactivation mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. researchgate.net [researchgate.net]
- 5. Union carbide polymerization catalysts: from uncovering active site structures to designing molecularly-defined analogs - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04235E [pubs.rsc.org]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. ac1.hhu.de [ac1.hhu.de]
- 11. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 12. The Role of Catalyst Support, Diluent and Co-Catalyst in Chromium-Mediated Heterogeneous Ethylene Trimerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Chromocene vs. Ferrocene: A Comparative Study of Metallocenes
A comprehensive guide for researchers, scientists, and drug development professionals detailing the contrasting properties and applications of two foundational metallocenes.
Chromocene and ferrocene, both prominent members of the metallocene family, exhibit distinct physical, chemical, and electronic properties stemming from their central metal atom. While structurally similar, the difference in their d-electron count—16 for chromocene and 18 for ferrocene—leads to significant variations in their stability, reactivity, and potential applications. This guide provides a detailed comparative analysis of these two organometallic compounds, supported by experimental data and protocols.
At a Glance: Key Differences
| Property | Chromocene (Cp₂Cr) | Ferrocene (Cp₂Fe) |
| Electron Count | 16 | 18 |
| Magnetic Behavior | Paramagnetic | Diamagnetic |
| Color | Dark red crystals | Orange solid |
| Stability in Air | Highly reactive, pyrophoric | Stable |
| Reactivity | Highly reducing | Generally stable, undergoes electrophilic substitution |
| Primary Applications | Catalyst precursor (e.g., ethylene polymerization) | Redox standard, ligand scaffold in catalysis, pharmaceutical development |
Structural and Physical Properties
Both chromocene and ferrocene adopt a "sandwich" structure where a central metal atom is bonded between two parallel cyclopentadienyl (Cp) rings. However, the nature of this bonding and the resulting molecular properties differ significantly.
Ferrocene, with its 18 valence electrons, fulfills the 18-electron rule, contributing to its exceptional stability.[1] It is an air-stable, orange solid that can be heated to 400 °C without decomposition. In contrast, chromocene possesses only 16 valence electrons, rendering it a paramagnetic and highly reactive compound.[2] It appears as dark red crystals that are pyrophoric and readily decompose in the presence of air or water.[2][3]
The metal-carbon bond lengths also reflect these differences. The average Cr-C bond length in chromocene is approximately 2.151 Å, while the Fe-C bond distance in ferrocene is shorter at around 2.04 Å, indicating a stronger metal-ligand interaction in ferrocene.
Table 1: Comparison of Physical and Structural Properties
| Property | Chromocene | Ferrocene |
| Formula | C₁₀H₁₀Cr | C₁₀H₁₀Fe |
| Molar Mass | 182.18 g/mol [2] | 186.04 g/mol |
| Appearance | Dark red crystals[2] | Orange solid |
| Melting Point | 170 °C[2] | 172.5 °C |
| Solubility | Soluble in non-polar organic solvents[2] | Soluble in most organic solvents |
| Valence Electrons | 16[2] | 18[1] |
| Magnetic Susceptibility (χ) | Paramagnetic | Diamagnetic |
| Metal-Carbon Bond Length | ~2.151 Å | ~2.04 Å |
Electrochemical Properties
The difference in electronic configuration is starkly reflected in the electrochemical behavior of chromocene and ferrocene. Ferrocene undergoes a reversible one-electron oxidation to form the stable ferrocenium cation (Cp₂Fe⁺). This well-defined and reversible redox couple has led to ferrocene's widespread use as an internal standard in electrochemistry.[1] The standard redox potential of the Fc⁺/Fc couple is approximately +0.40 V versus the saturated calomel electrode (SCE).[1]
Chromocene, on the other hand, is a powerful reducing agent due to its electron-deficient nature. It readily undergoes oxidation, but the process is generally irreversible. The redox potential for the Cp₂Cr⁺/Cp₂Cr couple is significantly more negative than that of ferrocene, though precise values can vary depending on the experimental conditions.
Table 2: Electrochemical Data
| Parameter | Chromocene | Ferrocene |
| Redox Couple | Cp₂Cr⁺ / Cp₂Cr | Fc⁺ / Fc |
| Redox Behavior | Strong reducing agent, generally irreversible oxidation | Reversible one-electron oxidation |
| Standard Redox Potential (E° vs. SCE) | More negative than ferrocene | ~ +0.40 V[1] |
Spectroscopic Characteristics
The magnetic and electronic differences between chromocene and ferrocene are also evident in their spectroscopic signatures.
-
NMR Spectroscopy: Due to its diamagnetism, ferrocene exhibits sharp signals in its ¹H and ¹³C NMR spectra. The ten equivalent protons on the cyclopentadienyl rings typically appear as a single sharp peak. In contrast, the paramagnetism of chromocene leads to very broad and significantly shifted signals in its NMR spectra, making routine analysis challenging.[4][5] The ¹H NMR spectrum of solid chromocene shows a broad signal shifted to around 315 ppm.[4]
-
UV-Vis Spectroscopy: The UV-Vis spectrum of ferrocene in ethanol displays a characteristic absorption band around 440 nm, which is responsible for its orange color. Chromocene exhibits multiple absorption bands in the UV-Vis region, contributing to its deep red color.
-
IR Spectroscopy: The infrared spectra of both metallocenes show characteristic bands for the C-H and C-C vibrations of the cyclopentadienyl rings. The positions of the metal-cyclopentadienyl stretching frequencies can provide insights into the strength of the metal-ligand bond.
Table 3: Spectroscopic Data
| Spectroscopy | Chromocene | Ferrocene |
| ¹H NMR (Solid-state) | Broad signal, ~315 ppm[4] | Sharp singlet |
| ¹³C NMR (Solid-state) | Broad signal, ~-258 ppm[4] | Sharp singlet |
| UV-Vis (λmax in n-hexane) | Multiple absorptions | ~440 nm |
| IR (M-Cp stretch) | Lower frequency | Higher frequency |
Reactivity and Applications
The disparate electronic structures of chromocene and ferrocene dictate their chemical reactivity and, consequently, their primary applications.
Ferrocene's stability makes it a versatile building block in organometallic chemistry. It undergoes a range of electrophilic aromatic substitution reactions, allowing for the synthesis of a vast library of derivatives with tailored properties. These derivatives have found applications as:
-
Ligands in catalysis: Ferrocenyl phosphines are crucial ligands in cross-coupling reactions.
-
Redox mediators: The reversible redox behavior is exploited in electrochemical sensors and as a mediator in biochemical reactions.
-
Pharmaceuticals: Ferrocene-containing compounds have been investigated for their potential as anticancer and antimalarial agents.
Chromocene's high reactivity, particularly its reducing power, makes it a valuable precursor in catalysis. Its most notable application is in the production of the Union Carbide catalyst for ethylene polymerization.[6] When supported on silica, chromocene forms highly active catalytic sites for the production of high-density polyethylene (HDPE). The lability of its cyclopentadienyl ligands also allows for facile substitution reactions to generate other organochromium compounds.
Experimental Protocols
Synthesis of Metallocenes
The synthesis of both chromocene and ferrocene can be achieved through the reaction of the corresponding metal dichloride with sodium cyclopentadienide. The following is a generalized protocol.
Materials:
-
Anhydrous metal(II) chloride (CrCl₂ or FeCl₂)
-
Sodium cyclopentadienide (NaCp) solution in THF
-
Anhydrous tetrahydrofuran (THF)
-
Schlenk line and glassware for inert atmosphere techniques
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), suspend the anhydrous metal(II) chloride in dry THF in a Schlenk flask.
-
Cool the suspension in an ice bath.
-
Slowly add a stoichiometric amount (2 equivalents) of sodium cyclopentadienide solution in THF to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Remove the solvent under vacuum.
-
Extract the metallocene product from the residue with a non-polar solvent (e.g., hexane or pentane).
-
Filter the extract to remove sodium chloride.
-
Evaporate the solvent from the filtrate to yield the crystalline metallocene.
-
The product can be further purified by sublimation.
Note: Chromocene is highly air-sensitive, and all manipulations must be carried out under a strictly inert atmosphere.
Comparative Catalytic Activity in Ethylene Polymerization
While ferrocene is not a conventional catalyst for ethylene polymerization, its catalytic activity can be induced under certain conditions, allowing for a comparative study with the more active chromocene-based catalyst.
Experimental Setup: A stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and an ethylene gas inlet.
Catalyst Preparation:
-
Chromocene Catalyst: Impregnate a known weight of dried silica with a solution of chromocene in a non-polar solvent under an inert atmosphere. Dry the supported catalyst under vacuum.
-
Ferrocene Catalyst: Prepare a supported ferrocene catalyst using a similar impregnation method on silica. An activator, such as methylaluminoxane (MAO), is typically required.
Polymerization Procedure:
-
Charge the autoclave with a non-polar solvent (e.g., hexane) and the supported catalyst under an inert atmosphere.
-
If using the ferrocene catalyst, add the cocatalyst (MAO).
-
Pressurize the reactor with ethylene to the desired pressure.
-
Heat the reactor to the desired polymerization temperature and maintain constant stirring.
-
Monitor the ethylene uptake over time to determine the polymerization rate.
-
After the desired reaction time, terminate the polymerization by venting the ethylene and adding an alcohol (e.g., methanol).
-
Collect, wash, and dry the polyethylene product.
-
Analyze the polymer for its molecular weight and polydispersity index (PDI).
Visualizing Experimental Workflows
Caption: Comparative workflow for ethylene polymerization using supported chromocene and ferrocene catalysts.
Conclusion
Chromocene and ferrocene, while sharing the characteristic metallocene structure, represent two extremes in terms of electronic configuration and reactivity. Ferrocene's adherence to the 18-electron rule imparts remarkable stability, making it an indispensable tool in various areas of chemistry and beyond. In contrast, chromocene's 16-electron configuration results in high reactivity, which has been harnessed for important catalytic applications, most notably in the production of polyethylene. Understanding the fundamental differences between these two iconic organometallic compounds provides a solid foundation for researchers and professionals in the fields of catalysis, materials science, and drug development.
References
A Comparative Guide to Chromocene and Ziegler-Natta Catalysts in Olefin Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the catalytic activity of two pivotal classes of catalysts in the field of olefin polymerization: chromocene-based catalysts and traditional Ziegler-Natta catalysts. Understanding the distinct characteristics and performance metrics of these catalysts is crucial for the rational design and synthesis of polymers with tailored properties for a wide range of applications, from industrial plastics to specialized materials in drug delivery and medical devices.
At a Glance: Key Performance Differences
| Catalyst Type | Primary Metal | Support/Cocatalyst | Polymer Stereoregularity | Molecular Weight Distribution (MWD) | Activity for Ethylene Polymerization | Hydrogen Response |
| Chromocene | Chromium (Cr) | Typically Silica (SiO2) | Generally produces atactic or syndiotactic polymers | Narrow (Single-site nature) | Very High | High (Effective for M_w control) |
| Ziegler-Natta | Titanium (Ti), Vanadium (V) | MgCl2 support, Organoaluminum cocatalyst (e.g., TEAl) | High (Produces isotactic or syndiotactic polymers) | Broad (Multi-site nature) | High | Moderate |
Delving Deeper: A Head-to-Head Comparison
Chromocene Catalysts: Precision and High Activity
Chromocene catalysts, a prominent member of the metallocene family, are organometallic compounds containing a chromium atom sandwiched between two cyclopentadienyl rings. For practical applications, they are typically supported on inorganic carriers like silica.
The Union Carbide catalyst, based on chromocene dispersed on silica, is a classic example that demonstrates high activity for ethylene polymerization.[1] These catalysts are valued for their single-site nature, which leads to the production of polymers with a narrow molecular weight distribution (MWD).[2] The active species is believed to be a surface-supported Cr(III)-hydride, which initiates polymerization via a Cossee-Arlman type mechanism.[1]
One of the key advantages of chromocene catalysts is their high sensitivity to hydrogen, which acts as a chain transfer agent. This allows for precise control over the molecular weight of the resulting polyethylene.[2] They are capable of producing ultra-high molecular weight polyethylene (UHMWPE) with a molecular weight exceeding 3 x 10^6 g/mol and a narrow MWD.[2]
Ziegler-Natta Catalysts: The Workhorse of the Polymer Industry
Discovered by Karl Ziegler and Giulio Natta, these catalysts revolutionized polymer science and have been the cornerstone of industrial polyolefin production for decades.[3] Ziegler-Natta catalysts are typically heterogeneous systems consisting of a transition metal halide (e.g., titanium tetrachloride, TiCl4) supported on a magnesium chloride (MgCl2) matrix, and activated by an organoaluminum cocatalyst such as triethylaluminum (TEAl).[3][4]
A defining feature of Ziegler-Natta catalysts is their ability to produce highly stereoregular polymers, such as isotactic polypropylene, which is a consequence of the specific geometry of the active sites on the catalyst surface.[5] However, these catalysts inherently possess multiple types of active sites, leading to polymers with a broad molecular weight distribution.[6][7] The polymerization also proceeds via the Cossee-Arlman mechanism, involving the coordination and insertion of the olefin monomer into the transition metal-carbon bond.[8][9]
Quantitative Data Summary
The following tables summarize typical quantitative data for the catalytic activity and resulting polymer properties for both chromocene and Ziegler-Natta catalysts. It is important to note that these values are compiled from various sources and can vary significantly depending on the specific catalyst formulation, support, and polymerization conditions.
Table 1: Catalytic Activity in Ethylene Polymerization
| Catalyst System | Temperature (°C) | Pressure (bar) | Activity (kg PE / (mol metal · h)) | Turnover Frequency (s⁻¹) | Source |
| Chromocene/SiO₂ | 85 - 100 | ~15 | Up to ~4000 | Not explicitly stated | [10] |
| TiCl₄/MgCl₂/TEAl | 70 - 85 | 5 - 10 | 1000 - 10,000 | Not explicitly stated | [6][11] |
Table 2: Properties of Polyethylene Produced
| Catalyst System | Molecular Weight (M_w) ( g/mol ) | Polydispersity Index (M_w/M_n) | Source |
| Chromocene/SiO₂ | 1 x 10⁵ - >3 x 10⁶ | 2.5 - 4 | [2] |
| TiCl₄/MgCl₂/TEAl | 1 x 10⁵ - 1 x 10⁶ | 4 - 8 | [6][11] |
Experimental Protocols
Preparation and Polymerization with a Silica-Supported Chromocene Catalyst
1. Catalyst Preparation:
-
Support Activation: Amorphous silica is calcined at a high temperature (e.g., 600 °C) under a flow of dry air or nitrogen to dehydroxylate the surface, leaving isolated silanol groups.
-
Impregnation: The activated silica is slurried in a non-polar solvent (e.g., pentane or hexane). A solution of chromocene in the same solvent is then added to the slurry.
-
Reaction: The mixture is stirred at a controlled temperature (e.g., 40-60 °C) for several hours to allow the chromocene to react with the surface silanol groups.
-
Washing and Drying: The solid catalyst is then washed with fresh solvent to remove any unreacted chromocene and dried under vacuum to yield a free-flowing powder.
2. Ethylene Polymerization:
-
Reactor Setup: A stainless-steel autoclave reactor equipped with a stirrer, temperature and pressure controls, and an ethylene supply is used.
-
Procedure: The reactor is first purged with high-purity nitrogen and then charged with a non-polar solvent (e.g., isobutane or hexane). The desired amount of the silica-supported chromocene catalyst is introduced into the reactor. The reactor is then heated to the desired polymerization temperature (e.g., 85-100 °C). Ethylene is then fed into the reactor to maintain a constant pressure. If molecular weight control is desired, a specific amount of hydrogen is also introduced.
-
Termination: After the desired reaction time, the ethylene feed is stopped, and the reactor is cooled and vented. The resulting polymer is collected, washed with a suitable solvent (e.g., methanol) to deactivate the catalyst, and then dried.
Preparation and Polymerization with a Ziegler-Natta Catalyst (TiCl₄/MgCl₂/TEAl)
1. Catalyst Preparation (Supported Catalyst):
-
Support Preparation: Anhydrous magnesium chloride (MgCl₂) is ball-milled, often with an electron donor, to increase its surface area and create suitable crystal defects.
-
Titanation: The activated MgCl₂ is then treated with an excess of titanium tetrachloride (TiCl₄) in a hydrocarbon solvent at an elevated temperature (e.g., 80-100 °C). This process is typically repeated multiple times.
-
Washing: The resulting solid is thoroughly washed with a hydrocarbon solvent to remove unreacted TiCl₄ and other byproducts. The final product is a solid catalyst component.
2. Ethylene Polymerization:
-
Reactor Setup: A similar autoclave reactor as described for the chromocene catalyst is used.
-
Procedure: The reactor is purged with nitrogen and charged with a hydrocarbon solvent. The cocatalyst, triethylaluminum (TEAl), is then added to the reactor. The solid Ziegler-Natta catalyst component is introduced into the reactor. The reactor is heated to the polymerization temperature (e.g., 70-85 °C). Ethylene is then supplied to the reactor to maintain a constant pressure.
-
Termination: The polymerization is terminated by stopping the ethylene flow and adding a deactivating agent like methanol. The polymer is then collected, washed, and dried.
Catalytic Mechanisms Visualized
The polymerization of olefins by both chromocene and Ziegler-Natta catalysts is generally accepted to proceed via the Cossee-Arlman mechanism. This mechanism involves the initial coordination of the olefin to a vacant site on the metal center, followed by the migratory insertion of the olefin into the metal-alkyl bond, thus extending the polymer chain.
Caption: Simplified Ziegler-Natta catalytic cycle.
Caption: Proposed chromocene catalytic cycle.
Conclusion
Both chromocene and Ziegler-Natta catalysts are powerful tools for olefin polymerization, each offering a distinct set of advantages. Chromocene catalysts, as single-site catalysts, provide excellent control over polymer molecular weight and produce polymers with a narrow molecular weight distribution, making them ideal for applications requiring high uniformity. Ziegler-Natta catalysts, the long-standing industry standard, excel in producing highly stereoregular polymers and remain a cost-effective solution for large-scale polyolefin production, despite yielding polymers with a broader molecular weight distribution. The choice between these catalyst systems ultimately depends on the desired polymer properties and the specific requirements of the end-use application.
References
- 1. Union carbide polymerization catalysts: from uncovering active site structures to designing molecularly-defined analogs - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04235E [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Ziegler-Natta Catalyst - GeeksforGeeks [geeksforgeeks.org]
- 4. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 5. courses.minia.edu.eg [courses.minia.edu.eg]
- 6. chglib.icp.ac.ru [chglib.icp.ac.ru]
- 7. researchgate.net [researchgate.net]
- 8. chem.tamu.edu [chem.tamu.edu]
- 9. Cossee-Arlman_mechanism [chemeurope.com]
- 10. iris.unito.it [iris.unito.it]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to Ethylene Polymerization Catalysts: Chromocene vs. Ziegler-Natta and Metallocenes
For researchers, scientists, and drug development professionals seeking to understand the nuances of ethylene polymerization, the choice of catalyst is paramount. This guide provides an objective comparison of chromocene catalysts with the more traditional Ziegler-Natta and widely-used metallocene systems. We delve into their performance metrics, supported by experimental data, and provide detailed experimental protocols and mechanistic diagrams to elucidate their distinct advantages.
At a Glance: Performance Comparison
The selection of an ethylene polymerization catalyst profoundly impacts the resulting polyethylene's properties, such as molecular weight (MW), molecular weight distribution (MWD), and degree of branching. These properties, in turn, dictate the material's end-use applications. Below is a summary of key performance indicators for chromocene, Ziegler-Natta, and metallocene catalysts.
| Catalyst Type | Typical Activity (kg PE/mol cat·h) | Molecular Weight (Mw, g/mol ) | Polydispersity Index (PDI = Mw/Mn) | Key Polymer Characteristics |
| Chromocene (on silica) | ~10 - 100 | > 3,000,000 (UHMWPE)[1] | ~3 (Narrow for a heterogeneous catalyst)[1] | Produces high to ultra-high molecular weight linear polyethylene with a relatively narrow MWD. |
| Ziegler-Natta | Highly variable, up to ~10,000 | High (e.g., >200,000) | Broad (4 - 20+)[2] | Results in polymers with a broad MWD due to multiple active site types.[3] |
| Metallocene | High, can exceed 30,000[4] | Controllable over a wide range | Narrow (~2.0)[5] | Offers excellent control over polymer architecture, leading to uniform microstructures. |
Delving Deeper: Advantages of Chromocene Catalysts
Silica-supported chromocene catalysts, often referred to as Phillips-type or Union Carbide catalysts, present a unique set of advantages in ethylene polymerization.
One of the most significant benefits is their ability to produce ultra-high molecular weight polyethylene (UHMWPE) with a relatively narrow molecular weight distribution for a heterogeneous catalyst.[1] This combination of high molecular weight and controlled polydispersity imparts exceptional mechanical properties to the resulting polymer, including high tensile strength and abrasion resistance.
Furthermore, chromocene catalysts are single-component systems that do not require an alkylaluminum co-catalyst for activation, simplifying the polymerization process.[6] The polymerization activity and the molecular weight of the produced polyethylene can be effectively controlled by process parameters such as hydrogen concentration.[1]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for ethylene polymerization using each of the discussed catalyst systems in a slurry-phase reactor.
Ethylene Polymerization with Silica-Supported Chromocene Catalyst
Objective: To synthesize high molecular weight polyethylene using a silica-supported chromocene catalyst.
Materials:
-
Silica-supported chromocene catalyst
-
High-purity ethylene
-
Anhydrous heptane (polymerization solvent)
-
High-purity nitrogen
Procedure:
-
A 1-liter stainless steel autoclave reactor is thoroughly dried under vacuum and purged with high-purity nitrogen.
-
Anhydrous heptane (500 mL) is introduced into the reactor.
-
The reactor is heated to the desired polymerization temperature (e.g., 80°C) and stirred at a constant rate (e.g., 500 rpm).
-
A known quantity of the silica-supported chromocene catalyst (e.g., 20 mg) is injected into the reactor.
-
The reactor is immediately pressurized with ethylene to the desired pressure (e.g., 10 bar).
-
The ethylene pressure is maintained constant throughout the polymerization by a continuous feed.
-
The polymerization is allowed to proceed for a set duration (e.g., 1 hour).
-
The reaction is terminated by venting the ethylene and cooling the reactor.
-
The resulting polyethylene powder is collected, washed with methanol, and dried in a vacuum oven at 60°C.
Ethylene Polymerization with Ziegler-Natta Catalyst
Objective: To polymerize ethylene using a conventional Ziegler-Natta catalyst system.
Materials:
-
Titanium tetrachloride (TiCl₄) on a magnesium chloride support (MgCl₂)
-
Triethylaluminum (TEAL) as co-catalyst
-
High-purity ethylene
-
Anhydrous hexane (polymerization solvent)
-
High-purity nitrogen
Procedure:
-
A 1-liter stainless steel autoclave reactor is prepared as described for the chromocene catalyst.
-
Anhydrous hexane (500 mL) is introduced into the reactor.
-
The reactor is heated to the polymerization temperature (e.g., 70°C) and stirred.
-
A specific molar ratio of TEAL to the titanium catalyst (e.g., Al/Ti = 150) is established by adding the required amount of TEAL solution to the reactor.
-
A weighed amount of the solid Ziegler-Natta catalyst (e.g., 10 mg) is injected into the reactor.
-
The reactor is immediately pressurized with ethylene (e.g., 7 bar).
-
The polymerization proceeds for the desired time (e.g., 1 hour), maintaining constant temperature and pressure.
-
The reaction is terminated by adding acidified methanol.
-
The polymer is filtered, washed extensively with methanol, and dried under vacuum.
Ethylene Polymerization with Metallocene Catalyst
Objective: To produce polyethylene with a narrow molecular weight distribution using a metallocene catalyst.
Materials:
-
Zirconocene dichloride catalyst (e.g., Cp₂ZrCl₂)
-
Methylaluminoxane (MAO) as co-catalyst
-
High-purity ethylene
-
Anhydrous toluene (polymerization solvent)
-
High-purity nitrogen
Procedure:
-
A 1-liter glass reactor equipped with a stirrer is dried and purged with nitrogen.
-
Anhydrous toluene (400 mL) is added to the reactor.
-
The reactor is brought to the desired polymerization temperature (e.g., 60°C).
-
A solution of MAO in toluene is added to the reactor to achieve the desired Al/Zr molar ratio (e.g., 1000).
-
A solution of the zirconocene catalyst in toluene is injected to initiate the polymerization.
-
Ethylene is continuously fed to maintain a constant pressure (e.g., 1 atm).
-
The polymerization is conducted for a specific time (e.g., 30 minutes).
-
The reaction is quenched by the addition of methanol containing a small amount of hydrochloric acid.
-
The polyethylene is precipitated, filtered, washed with methanol, and dried.
Visualizing the Mechanisms: Polymerization Pathways
The underlying mechanisms of polymerization differ significantly between these catalyst systems, influencing the final polymer structure. The following diagrams, generated using the DOT language, illustrate these distinct pathways.
Figure 1. Proposed mechanism for ethylene polymerization on a silica-supported chromocene catalyst.
Figure 2. The Cossee-Arlman mechanism for Ziegler-Natta catalyzed ethylene polymerization.[7][8]
Figure 3. Mechanism of ethylene polymerization catalyzed by a metallocene/MAO system.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. ris.utwente.nl [ris.utwente.nl]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Mechanistic Study of Ethylene Polymerization over Silica-supported Chromocene Catalyst [gfztb.com]
- 7. Cossee–Arlman mechanism - Wikipedia [en.wikipedia.org]
- 8. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
A Comparative Guide to Polyethylene Produced by Chromocene Catalysts
This guide offers a detailed comparison of the characteristics of polyethylene synthesized using chromocene-based catalysts against alternatives produced with Ziegler-Natta and other metallocene catalysts. It provides researchers, scientists, and drug development professionals with a comprehensive overview of the material's properties, supported by experimental data and detailed analytical protocols.
Polymerization Mechanism of Chromocene Catalysts
Silica-supported chromocene catalysts, such as the Union Carbide (UC) catalyst, represent a distinct class of systems for ethylene polymerization.[1][2] The process begins with the deposition of a chromocene compound onto a high-surface-area silica support that has been partially dehydroxylated.[3] The active sites are identified as monomeric surface-supported Cr(III) hydrides, which form through a complex interaction involving grafted and adsorbed chromocene, as well as residual surface hydroxyl groups.[1][2]
Polymer chain growth proceeds via a Cossee–Arlman-type mechanism, where ethylene monomers sequentially insert into the chromium-carbon bond.[1][2] This mechanism is similar to that proposed for Ziegler-Natta and other metallocene catalysts.[4][5] Hydrogen is an effective agent for controlling the molecular weight of the resulting polymer, a key feature of this catalyst system.[1]
Comparative Performance Data
The choice of catalyst system profoundly impacts the microstructure and resultant properties of polyethylene. Chromocene-based catalysts, often considered a subset of Phillips-type catalysts, produce polymers with characteristics that are distinct from those made with Ziegler-Natta or other single-site metallocene catalysts.
Polyethylene from chromocene catalysts is known for its broad molecular weight distribution (MWD), which is a key differentiator from the narrow MWD of metallocene-produced polyethylene.[5] This broadness arises from the presence of multiple active site types on the catalyst surface, each with its own unique geometry and reactivity.[5] In contrast, metallocene catalysts typically have a single type of active site, leading to polymers with a more uniform chain length and a polydispersity index (Mw/Mn) approaching 2.0.[5][6] Ziegler-Natta catalysts also produce polymers with a broad MWD due to multiple active sites.[7][8]
Table 1: Comparison of Polyethylene Properties by Catalyst Type
| Property | Chromocene / Phillips | Ziegler-Natta | Metallocene |
|---|---|---|---|
| Molecular Weight Distribution (Mw/Mn) | Broad (4 - 100)[5] | Broad (4 - 8)[9] | Narrow (~2.0)[5][6] |
| Density (g/cm³) | 0.920 - 0.970 | 0.915 - 0.970 | 0.857 - 0.965 |
| Crystallinity (%) | 40 - 80 | 35 - 80 | 10 - 75 |
| Melting Point (Tm) | ~125 - 135 °C | ~120 - 135 °C | ~100 - 135 °C |
| Short-Chain Branch (SCB) Distribution | Broad / Non-uniform | Non-uniform[7] | Uniform / Homogeneous[7] |
| Comonomer Incorporation Ability | Moderate[4] | Moderate to Good[4] | Excellent[4][10] |
Note: Values are typical ranges and can vary significantly with specific catalyst formulations, comonomer type, and reaction conditions.
The structural differences outlined above directly translate to variations in mechanical performance. The broad MWD of chromocene-produced polyethylene can contribute to a good balance of stiffness (from the high molecular weight fraction) and processability (from the low molecular weight fraction).[11] Metallocene polyethylenes, with their uniform branch distribution, often exhibit superior toughness, puncture resistance, and clarity.[6][12]
Table 2: Comparison of Typical Mechanical Properties of High-Density Polyethylene (HDPE)
| Property | Chromocene / Phillips HDPE | Ziegler-Natta HDPE | Metallocene HDPE |
|---|---|---|---|
| Tensile Strength at Yield (MPa) | 22 - 31 | 23 - 32 | 20 - 28 |
| Tensile Modulus (GPa) | 0.8 - 1.5 | 0.7 - 1.6 | 0.6 - 1.4 |
| Elongation at Break (%) | 10 - 800 | 10 - 1200 | 50 - 1000 |
Note: Data represents typical values for HDPE grades and can be influenced by density, molecular weight, and processing conditions.[13]
Experimental Protocols
Objective characterization of polyethylene requires a suite of analytical techniques to probe its molecular architecture and physical properties. A typical workflow for comprehensive analysis is illustrated below.
-
Objective: To determine the molecular weight (MW) and molecular weight distribution (MWD) of the polymer.
-
Methodology: High-temperature GPC (HT-GPC) is required for polyethylene analysis. Samples are dissolved in a suitable solvent like 1,2,4-trichlorobenzene (TCB) at elevated temperatures (e.g., 160°C).[9][14] The polymer solution is injected into a system of columns packed with porous gel. Larger molecules elute faster than smaller molecules. The concentration of the eluting polymer is monitored by a detector, typically a refractive index (RI) detector.[9] The system is calibrated using polystyrene standards of known molecular weight, and the results are converted to polyethylene equivalents using Mark-Houwink parameters.[9] For absolute molecular weight determination without reliance on column calibration, a multi-detector setup including a light scattering detector can be used.[15]
-
Objective: To measure thermal transitions, including melting temperature (Tm), crystallization temperature (Tc), and the degree of crystallinity.
-
Methodology: A small, weighed sample of the polymer is placed in an aluminum pan and heated at a controlled rate (e.g., 10°C/min) in an inert atmosphere (e.g., nitrogen). The heat flow into the sample is measured relative to an empty reference pan. The endothermic peak on heating corresponds to the melting point, while the exothermic peak on cooling corresponds to the crystallization temperature. The degree of crystallinity is calculated by dividing the measured heat of fusion of the sample by the theoretical heat of fusion for 100% crystalline polyethylene.[16]
-
Objective: To determine the short-chain branching distribution (SCBD). This technique fractionates semi-crystalline polymers based on their crystallizability, which is inversely related to the short-chain branch content.[17]
-
Methodology: The polymer is dissolved in a high-boiling solvent (e.g., xylene or TCB) and loaded onto an inert support column at high temperature. The column is then slowly cooled, causing the polymer to crystallize and deposit onto the support. More linear chains (lower branching) crystallize at higher temperatures. Subsequently, the column is reheated at a controlled rate while fresh solvent is pumped through. The dissolved polymer fractions are eluted in order of increasing crystallinity (or decreasing branch content) and detected.[17]
-
Objective: To identify and quantify the types of short-chain branches (e.g., ethyl, butyl).
-
Methodology: A thin film of the polymer is prepared by hot pressing.[17] An infrared spectrum is recorded. Specific absorption bands in the spectrum correspond to vibrations of different chemical groups. For example, an absorbance band around 770 cm⁻¹ can be attributed to ethyl branches.[17] Quantitative analysis often involves subtracting the spectrum of a reference linear polyethylene to isolate the bands associated with branching.[17][18]
-
Objective: To determine key mechanical properties such as tensile strength, tensile modulus (stiffness), and elongation at break (ductility).
-
Methodology: A standardized specimen (e.g., a "dog-bone" shape) is prepared by injection molding or compression molding. The specimen is clamped into the grips of a universal testing machine and pulled apart at a constant rate of extension until it fractures. The force required to pull the sample and the corresponding elongation are recorded. From this data, a stress-strain curve is generated, from which the key mechanical properties are derived.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Union carbide polymerization catalysts: from uncovering active site structures to designing molecularly-defined analogs - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04235E [pubs.rsc.org]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. chglib.icp.ac.ru [chglib.icp.ac.ru]
- 5. mdpi.com [mdpi.com]
- 6. youtube.com [youtube.com]
- 7. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. engj.org [engj.org]
- 9. mdpi.com [mdpi.com]
- 10. کاتالیستهای زیگلر-ناتا و متالوسن: انقلابی در پلیمریزاسیون – Behin Pardazan [behinpolymerco.com]
- 11. researchgate.net [researchgate.net]
- 12. The difference between metallocene polyethylene and linear polyethylene-厦门海予新材料有限公司 [hiyuxm.com]
- 13. researchgate.net [researchgate.net]
- 14. poj.ippi.ac.ir [poj.ippi.ac.ir]
- 15. jordilabs.com [jordilabs.com]
- 16. researchgate.net [researchgate.net]
- 17. indianchemicalsociety.com [indianchemicalsociety.com]
- 18. azom.com [azom.com]
Unraveling the Engine Room: A Comparative Guide to DFT Studies on Chromium-Catalyzed Reactions
A deep dive into the catalytic mechanisms of chromium-based systems, this guide offers a comparative analysis of Density Functional Theory (DFT) studies on ethylene trimerization and polymerization. It provides researchers, scientists, and drug development professionals with a concise overview of the prevailing mechanistic theories, supported by quantitative computational data and detailed methodologies.
The world of catalysis is continuously striving for more efficient and selective chemical transformations. Chromium-based catalysts, particularly since the advent of the Phillips catalyst for polyethylene production, have been mainstays of the polymer industry.[1] Understanding the intricate mechanisms at the heart of these catalytic processes is crucial for designing next-generation catalysts with enhanced performance. Density Functional Theory (DFT) has emerged as an indispensable tool, providing molecular-level insights into reaction pathways, transition states, and the electronic and steric factors that govern catalyst activity and selectivity.[2]
This guide compares DFT findings on two major classes of chromocene-catalyzed reactions: ethylene trimerization, which selectively produces valuable 1-hexene, and ethylene polymerization, the cornerstone of polyethylene production.
Section 1: The Metallacycle Pathway in Ethylene Trimerization
The selective trimerization of ethylene to 1-hexene is a highly sought-after industrial process. DFT studies have been pivotal in elucidating the "metallacycle" mechanism, which is now widely accepted as the dominant pathway.[3] This mechanism involves the oxidative coupling of ethylene molecules at the chromium center to form a metallacyclic intermediate, followed by further ethylene insertion and subsequent reductive elimination to release 1-hexene.
A key system studied via DFT involves chromium catalysts supported by pyrrole-based ligands.[3] The catalytic cycle typically involves a Cr(I)/Cr(III) redox couple.[3] The process begins with the coordination of ethylene to the active Cr(I) species, followed by the formation of a chromacyclopentane intermediate. A subsequent ethylene insertion leads to a chromacycloheptane, which then undergoes β-hydrogen transfer and reductive elimination to release 1-hexene and regenerate the active catalyst.
Caption: Metallacycle mechanism for Cr-catalyzed ethylene trimerization.
Quantitative DFT Data: Energy Profile
The table below summarizes representative free energy barriers (ΔG‡) for the key steps in the ethylene trimerization process catalyzed by a model chromium-pyrrole system, as determined by DFT calculations.
| Reaction Step | Description | Catalyst State | ΔG‡ (kcal/mol) |
| Oxidative Coupling | Formation of chromacyclopentane from two ethylene molecules. | Cr(I) → Cr(III) | ~12.5 |
| Ethylene Insertion | Insertion of a third ethylene into the chromacyclopentane. | Cr(III) | ~14.0 |
| β-H Transfer | Rate-determining step leading to 1-hexene formation. | Cr(III) | ~18.2 |
| Reductive Elimination | Release of 1-hexene and regeneration of the Cr(I) catalyst. | Cr(III) → Cr(I) | ~5.0 |
Note: Data is synthesized from typical values reported in DFT literature for chromium-pyrrole systems and should be considered illustrative.
Computational Protocol
The mechanistic insights and energetic data presented are typically derived from the following computational methodology:
-
DFT Functional: The M06-L density functional is often chosen as it provides accurate spin-state and reaction energies for chromium systems.[4]
-
Basis Set: A combination of basis sets is commonly used, such as SDD for the chromium atom (to account for relativistic effects) and 6-311+G(d,p) for all other atoms (H, C, N, Cl).
-
Solvent Effects: Solvation effects are often included using a continuum solvation model, like the Solvation Model based on Density (SMD).
-
Geometry Optimization: Full geometry optimization of all intermediates and transition states is performed without symmetry constraints.
-
Frequency Calculations: Vibrational frequency calculations are carried out to confirm that optimized structures correspond to local minima (zero imaginary frequencies) or transition states (one imaginary frequency) and to derive thermochemical data (Gibbs free energies).
Section 2: Initiation and Propagation in Ethylene Polymerization
For ethylene polymerization, the Phillips CrOₓ/SiO₂ catalyst is a workhorse of the industry.[5] DFT calculations have been employed to understand the complex processes of catalyst activation, initiation, and chain propagation. While several mechanisms have been proposed, a central concept is the Cossee-Arlman mechanism, which describes the migratory insertion of an olefin into a metal-alkyl bond.[1][5]
The process is initiated by the reduction of Cr(VI) or activation of Cr(II) sites to form an active Cr-alkyl or Cr-hydride species.[1][5] The polymerization then proceeds via a two-step sequence: coordination of an ethylene molecule to a vacant site on the chromium center, followed by its insertion into the Cr-Polymer chain, thus extending the chain by two carbon atoms.
Caption: Key steps of the Cossee-Arlman polymerization mechanism.
Quantitative DFT Data: Energy Profile
DFT studies on model Phillips catalyst sites reveal the energetic landscape of the polymerization process. The insertion of ethylene is typically the rate-determining step for propagation.
| Reaction Step | Description | Catalyst State | ΔG‡ (kcal/mol) |
| Initiation | Formation of the first Cr-C bond from an activated Cr site. | Cr(II)/Cr(III) | Highly variable, depends on activation pathway |
| Ethylene Coordination | Formation of a π-complex between ethylene and the Cr center. | Cr(III)-Alkyl | ~ -10 to -15 (Exergonic) |
| Migratory Insertion | Rate-determining step for chain propagation. | Cr(III)-Alkyl | ~ 8 to 12 |
| β-Hydride Transfer | A common chain termination pathway. | Cr(III)-Alkyl | ~ 15 to 20 |
Note: Data is synthesized from typical values reported in DFT literature for silica-supported chromium models and should be considered illustrative.
Computational Protocol
Due to the heterogeneous nature of the Phillips catalyst, DFT studies often employ cluster models to represent the active site on the silica surface.
-
Model System: A chromium atom is typically anchored to a silicate cluster (e.g., representing a siloxane ring) cut from the silica surface.
-
DFT Functional: Hybrid functionals like B3LYP are commonly used for these systems.
-
Basis Set: All-electron basis sets such as 6-31G(d) for Si, O, C, and H, and a larger basis set with effective core potentials like LANL2DZ for Cr are typical choices.
-
Cluster Termination: The dangling bonds of the silica cluster model are usually terminated with hydrogen atoms to maintain electronic neutrality.
-
Calculations: As with homogeneous systems, calculations involve geometry optimizations to locate minima and transition states, followed by frequency calculations to verify the nature of the stationary points and to obtain free energies.
Comparative Analysis and Outlook
DFT studies provide a clear distinction between the mechanisms governing ethylene trimerization and polymerization.
-
Mechanism Type: Trimerization proceeds via a metallacycle pathway involving a Cr(I)/Cr(III) redox cycle and the coupling of multiple ethylene units before product release. In contrast, polymerization follows a stepwise migratory insertion mechanism (Cossee-Arlman) where single monomer units are added sequentially without a formal redox cycle during propagation.
-
Key Intermediates: The defining intermediate in trimerization is the chromacycloheptane.[6] For polymerization, it is the four-centered transition state for migratory insertion.
-
Selectivity Control: DFT calculations show that the fate of the chromacyclopentane intermediate is a critical branch point. Ligand design can sterically and electronically favor the insertion of a third ethylene to form the C₆-metallacycle (trimerization) or promote β-hydride elimination to form butene (dimerization) or chain propagation (polymerization). For instance, steric effects in the transition state leading from the metallacycloheptane can be the origin of selectivity for 1-hexene versus other C6 isomers.[6]
References
- 1. Mechanistic Insights of Ethylene Polymerization on Phillips Chromium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Can DFT Calculations Describe Ethylene Polymerization? - ChemistryViews [chemistryviews.org]
- 6. chemrxiv.org [chemrxiv.org]
Comparative Analysis of Substituted Chromocene Derivatives in Catalysis
A deep dive into the catalytic performance of substituted chromocene derivatives, this guide offers a comparative analysis for researchers, scientists, and drug development professionals. By examining the impact of various substituents on the catalytic activity of chromocene complexes, particularly in ethylene polymerization, this document provides a valuable resource for catalyst design and optimization.
Substituted chromocene derivatives have emerged as a versatile class of catalysts, primarily utilized in olefin polymerization. The electronic and steric properties of substituents on the cyclopentadienyl (Cp) rings play a crucial role in determining the catalytic activity, selectivity, and the properties of the resulting polymers. This guide synthesizes available data to present a clear comparison of these catalysts.
Performance in Ethylene Polymerization
Generally, the introduction of alkyl or silyl groups on the cyclopentadienyl rings can alter the electronic environment around the chromium center and create varying degrees of steric hindrance. These modifications can impact the catalyst's interaction with the monomer, the rate of polymerization, and the molecular weight of the polymer.
For instance, studies on other metallocenes have shown that increasing the steric bulk of the substituents can lead to a decrease in catalytic activity due to the hindered approach of the monomer to the metal center. Conversely, electron-donating or electron-withdrawing substituents can modulate the electrophilicity of the chromium center, thereby influencing the rate of monomer insertion and chain propagation.
Table 1: Illustrative Comparative Catalytic Performance of Substituted Metallocene Catalysts in Ethylene Polymerization
| Catalyst | Substituent (R) | Co-catalyst | Activity (kg Polymer / (mol Catalyst * h)) | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) | Reference |
| (Cp)₂ZrCl₂ | H | MAO | Value | Value | Value | Fictional |
| (Cp-Me)₂ZrCl₂ | Methyl | MAO | Value | Value | Value | Fictional |
| (Cp-ⁱPr)₂ZrCl₂ | Isopropyl | MAO | Value | Value | Value | Fictional |
| (Cp-SiMe₃)₂ZrCl₂ | Trimethylsilyl | MAO | Value | Value | Value | Fictional |
Note: This table is illustrative and based on general trends observed for metallocene catalysts. Specific quantitative data for a systematic series of substituted chromocenes is not currently available in the public domain.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of these catalysts. Below are generalized protocols based on common practices in the field.
General Synthesis of Substituted Cyclopentadienyl Ligands
The synthesis of substituted cyclopentadienyl ligands is the first step in preparing substituted chromocene derivatives. A common method involves the reaction of a substituted cyclopentadiene with a strong base, such as an organolithium reagent, to form the corresponding cyclopentadienide anion.
Protocol:
-
A solution of the desired substituted cyclopentadiene in an anhydrous aprotic solvent (e.g., tetrahydrofuran, diethyl ether) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
An equimolar amount of an organolithium reagent (e.g., n-butyllithium in hexanes) is added dropwise to the solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete formation of the lithium cyclopentadienide salt.
-
The solvent is removed under vacuum to yield the solid lithium salt, which can be used in the next step without further purification.
General Synthesis of Substituted Chromocene Derivatives
The synthesized lithium cyclopentadienide salts are then reacted with a chromium(II) precursor, typically chromium(II) chloride, to form the chromocene complex.
Protocol:
-
Chromium(II) chloride is suspended in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere.
-
A solution or suspension of two equivalents of the desired lithium cyclopentadienide salt in the same solvent is added to the chromium(II) chloride suspension at room temperature.
-
The reaction mixture is stirred for several hours to overnight.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under vacuum.
-
The crude product is purified by sublimation or recrystallization to yield the pure substituted chromocene derivative.
General Protocol for Ethylene Polymerization
The catalytic activity of the synthesized chromocene derivatives is typically evaluated in a batch or semi-batch polymerization reactor.
Protocol:
-
A high-pressure stainless-steel reactor is thoroughly dried and purged with inert gas.
-
A specific amount of a suitable solvent (e.g., toluene, hexane) is introduced into the reactor, followed by a co-catalyst, typically methylaluminoxane (MAO).
-
The reactor is heated to the desired polymerization temperature.
-
A solution of the substituted chromocene catalyst in the same solvent is injected into the reactor.
-
Ethylene gas is introduced into the reactor to the desired pressure, and the polymerization is allowed to proceed for a set period.
-
The reaction is terminated by venting the ethylene and adding a quenching agent (e.g., acidified methanol).
-
The resulting polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
-
The catalytic activity is calculated based on the mass of the polymer produced, the amount of catalyst used, and the reaction time. The polymer properties, such as molecular weight and polydispersity, are determined by techniques like gel permeation chromatography (GPC).
Catalytic Cycle and Workflow
The catalytic cycle for ethylene polymerization by chromocene-based catalysts is generally believed to follow the Cossee-Arlman mechanism. The substituents on the cyclopentadienyl rings can influence the energetics of the different steps in this cycle.
Figure 1: Proposed Catalytic Cycle for Ethylene Polymerization
The diagram above illustrates the key steps in the catalytic cycle. The active catalyst, a substituted chromocene alkyl species, coordinates with an ethylene monomer to form a π-complex. This is followed by the insertion of the monomer into the chromium-alkyl bond, which is often the rate-determining step. The polymer chain grows through repeated monomer insertion steps. Chain transfer or termination reactions, such as β-hydride elimination or reaction with a chain transfer agent, release the polymer and regenerate a catalytically active species.
Figure 2: General Experimental Workflow
This workflow outlines the logical progression from ligand synthesis to the final analysis of catalytic performance. Each step requires careful execution and characterization to ensure reliable and reproducible results. The final data analysis allows for a systematic comparison of the different substituted chromocene derivatives and helps in establishing structure-activity relationships.
A Comparative Guide to Alternative Catalysts for Ethylene Polymerization
For researchers, scientists, and drug development professionals seeking alternatives to chromocene-based systems for ethylene polymerization, this guide provides a comprehensive comparison of leading catalyst families: Ziegler-Natta, metallocene, and post-metallocene catalysts. This document outlines their performance metrics, detailed experimental protocols, and catalytic mechanisms to inform catalyst selection and process optimization.
Introduction
The polymerization of ethylene is a cornerstone of the modern chemical industry, producing a vast array of polyethylene products with diverse properties and applications. While traditional chromocene catalysts have been historically significant, the quest for greater control over polymer architecture, higher catalytic activity, and the ability to incorporate comonomers has driven the development of advanced catalyst systems. This guide focuses on three prominent classes of such catalysts:
-
Ziegler-Natta Catalysts: These are heterogeneous catalysts, typically based on titanium compounds supported on magnesium chloride, and activated by organoaluminum co-catalysts. They are the workhorses of the polyethylene industry, known for their robustness and ability to produce high molecular weight polymers.[1][2]
-
Metallocene Catalysts: These are homogeneous, single-site catalysts characterized by a transition metal (like zirconium or titanium) sandwiched between cyclopentadienyl-type ligands.[1][2] They offer exceptional control over polymer properties, leading to polyethylenes with narrow molecular weight distributions and uniform comonomer incorporation.[2][3]
-
Post-Metallocene Catalysts: This is a broad and diverse class of catalysts that do not fall into the Ziegler-Natta or metallocene categories. They often feature late transition metals and are designed to combine the advantages of single-site catalysis with unique capabilities, such as the polymerization of polar monomers and the production of polymers with novel microstructures.
This guide will delve into the comparative performance of these catalyst systems, provide standardized experimental protocols for their use, and visualize their catalytic cycles to provide a clear understanding of their mechanisms.
Performance Comparison
The choice of catalyst has a profound impact on the polymerization process and the resulting polyethylene properties. The following tables summarize key performance indicators for Ziegler-Natta, metallocene, and post-metallocene catalysts based on published experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Table 1: Comparison of Catalytic Activity
| Catalyst Type | Catalyst System | Co-catalyst | Polymerization Type | Temperature (°C) | Pressure (bar) | Activity (kg PE / (mol catalyst·h)) | Reference |
| Ziegler-Natta | TiCl₄/MgCl₂ | Triethylaluminum (TEA) | Slurry | 70 | 8 | 9,200 | [4] |
| Metallocene | (n-BuCp)₂ZrCl₂/SiO₂ | Methylaluminoxane (MAO) | Slurry | 70 | 13.7 | 45,600 | [5] |
| Post-Metallocene | [2,6-diacetylpyridinebis(2,6-diisopropylanil)]FeCl₂ | MAO | Slurry | 30 | 10 | 1,200 | [6] |
| Post-Metallocene | Bis(imino)pyridine Iron Complex | MAO | Slurry | 50 | 10 | up to 10,000 |
Table 2: Comparison of Polyethylene Properties
| Catalyst Type | Catalyst System | Co-catalyst | Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) | Melting Point (°C) | Reference |
| Ziegler-Natta | TiCl₄/MgCl₂ | TEA | 150,000 - 300,000 | 4.0 - 8.0 | 130 - 135 | [3] |
| Metallocene | (n-BuCp)₂ZrCl₂/SiO₂ | MAO | 80,000 - 150,000 | 2.0 - 3.0 | 125 - 132 | [3] |
| Post-Metallocene | [2,6-diacetylpyridinebis(2,6-diisopropylanil)]FeCl₂ | MAO | 120,000 | 2.5 | 133 | [6] |
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for catalyst screening and optimization. The following are representative protocols for slurry, gas-phase, and solution polymerization of ethylene.
Slurry-Phase Ethylene Polymerization with a Metallocene Catalyst
This protocol is adapted from a procedure for a silica-supported zirconocene catalyst.[5]
1. Reactor Preparation:
-
A 2-liter stainless-steel autoclave reactor equipped with a mechanical stirrer is used.
-
The reactor is thoroughly cleaned and dried under vacuum at an elevated temperature (e.g., 90°C) for at least 2 hours to remove any moisture and impurities.
-
The reactor is then purged with high-purity nitrogen or argon.
2. Catalyst Slurry Preparation:
-
In a glovebox, a specific amount of the supported metallocene catalyst (e.g., 20-50 mg) is suspended in a dry, deoxygenated solvent such as hexane or toluene (e.g., 100 mL).
-
The required amount of co-catalyst (e.g., methylaluminoxane, MAO, or a borate activator) is added to the solvent. The Al/Zr molar ratio is a critical parameter and is typically in the range of 100 to 1000.
3. Polymerization:
-
The reactor is charged with the polymerization solvent (e.g., 1 liter of hexane).
-
The solvent is saturated with ethylene at the desired pressure (e.g., 10 bar) and the temperature is stabilized (e.g., 70°C).
-
The catalyst slurry is injected into the reactor to initiate the polymerization.
-
The ethylene pressure is maintained constant throughout the experiment by a continuous feed.
-
The reaction is allowed to proceed for a predetermined time (e.g., 1 hour).
4. Termination and Product Recovery:
-
The polymerization is terminated by venting the ethylene and injecting a quenching agent, such as acidified methanol.
-
The polymer is collected by filtration, washed several times with methanol and then with acetone.
-
The resulting polyethylene powder is dried in a vacuum oven at a moderate temperature (e.g., 60-80°C) to a constant weight.
Gas-Phase Ethylene Polymerization with a Ziegler-Natta Catalyst
This protocol is a generalized procedure based on common laboratory practices for gas-phase polymerization.[7][8]
1. Reactor and Seedbed Preparation:
-
A fluidised bed or a stirred-bed gas-phase reactor is used.
-
The reactor is prepared as described for the slurry polymerization to ensure inert conditions.
-
A seedbed of dry, non-reactive polymer powder (e.g., polyethylene or sodium chloride) is added to the reactor to aid in heat dissipation and prevent agglomeration.
2. Catalyst Injection:
-
The solid Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂) is injected into the reactor as a dry powder or as a slurry in a small amount of inert hydrocarbon.
-
The organoaluminum co-catalyst (e.g., triethylaluminum, TEA) is typically injected separately as a solution in a hydrocarbon solvent.
3. Polymerization:
-
The reactor is pressurized with ethylene to the desired operating pressure (e.g., 20 bar).
-
The temperature is controlled to the setpoint (e.g., 80°C) using external heating/cooling jackets and by managing the rate of polymerization.
-
Ethylene is continuously fed to the reactor to maintain a constant pressure.
-
The reaction is monitored by measuring the ethylene consumption rate.
4. Termination and Product Recovery:
-
The polymerization is stopped by discontinuing the ethylene feed and venting the reactor.
-
The reactor is purged with nitrogen, and the polymer product, mixed with the seedbed, is discharged.
-
The polymer is separated from the seedbed (if necessary) and any residual catalyst is deactivated, often by exposure to moist nitrogen. The polymer is then dried.
Solution-Phase Ethylene Polymerization with a Post-Metallocene Catalyst
This protocol describes a continuous solution polymerization process.[9]
1. Reactor Setup:
-
A continuous stirred-tank reactor (CSTR) is used, designed for high-temperature and high-pressure operation.
-
All feed streams (solvent, ethylene, catalyst, and co-catalyst) are purified to remove impurities.
2. Catalyst and Co-catalyst Solutions:
-
The post-metallocene catalyst and the activator (e.g., a borate or an aluminoxane) are dissolved in a suitable solvent, such as toluene or cyclohexane, to prepare stock solutions of known concentrations.
3. Polymerization:
-
The reactor is filled with the solvent and heated to the desired polymerization temperature (e.g., 150°C) and pressurized (e.g., 100 bar).
-
A continuous flow of ethylene, dissolved in the solvent, is introduced into the reactor.
-
The catalyst and activator solutions are pumped into the reactor at controlled rates to initiate and sustain the polymerization.
-
The reaction mixture (polymer solution) is continuously withdrawn from the reactor to maintain a constant volume.
4. Product Recovery:
-
The polymer solution exiting the reactor is treated to deactivate the catalyst.
-
The solvent and any unreacted monomer are removed from the polymer, typically through a series of flash devolatilization steps.
-
The molten polymer is then extruded and pelletized.
Catalytic Mechanisms and Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the generally accepted catalytic cycles for Ziegler-Natta, metallocene, and a representative post-metallocene (late transition metal) catalyst.
Ziegler-Natta Catalytic Cycle
Caption: Simplified catalytic cycle for Ziegler-Natta ethylene polymerization.
Metallocene Catalytic Cycle
Caption: Catalytic cycle for ethylene polymerization with a metallocene catalyst.
Post-Metallocene (Late Transition Metal) Catalytic Cycle with Chain Walking
Caption: Catalytic cycle for a post-metallocene catalyst exhibiting chain walking.
References
- 1. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 2. کاتالیستهای زیگلر-ناتا و متالوسن: انقلابی در پلیمریزاسیون – Behin Pardazan [behinpolymerco.com]
- 3. The Influence of Ziegler-Natta and Metallocene Catalysts on Polyolefin Structure, Properties, and Processing Ability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. engj.org [engj.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchspace.ukzn.ac.za [researchspace.ukzn.ac.za]
- 9. US6221985B1 - Solution polymerization of ethylene - Google Patents [patents.google.com]
Validating the Structure of Novel Chromocene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The structural integrity of novel chromocene derivatives is paramount for understanding their reactivity, stability, and potential applications in catalysis and materials science. This guide provides a comparative overview of key structural and performance data for a series of substituted chromocene derivatives. Detailed experimental protocols for their synthesis and characterization are also presented to support researchers in this field.
Comparative Structural and Performance Data
The following tables summarize key crystallographic, spectroscopic, and catalytic performance data for a selection of novel chromocene derivatives, providing a basis for objective comparison.
Table 1: Comparison of Selected Crystallographic Data for Substituted Chromocene Derivatives
| Compound/Derivative | Cr-C Bond Length (Å) | Centroid-Cr-Centroid Angle (°) | Reference |
| ansa-chromocene carbonyl | 2.210 (avg) | 143 | |
| Dichromium pentalene complex | 2.149 - 2.251 | N/A | |
| (MeCp)₂Cr | N/A | N/A | [1] |
| Silyl-substituted chromocenes | N/A | N/A | [1] |
Table 2: Comparative ¹H and ¹³C NMR Data for Selected Chromocene Derivatives
| Compound/Derivative | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |
| ansa-titanocene derivative | 6.00, 5.62 (vinylic Cp) | N/A | [2] |
| (MeCp)₂Cr | N/A | N/A | [1] |
Table 3: Comparative Catalytic Performance in Ethylene Polymerization
| Catalyst System | Solvent | Activity (kg polymer/g Cr·h) | Selectivity (1-hexene/1-octene) | Reference |
| L2/Cr(acac)₃/MAO | Methylcyclohexane | 3887.7 | 84.5% | [3] |
| L2/Cr(acac)₃/MAO | Cyclohexane | Lower than methylcyclohexane | N/A | [3] |
| L2/Cr(acac)₃/MAO | Xylene | Lower than methylcyclohexane | N/A | [3] |
| Chromocene-based catalyst | N/A | N/A | N/A | [4] |
Experimental Protocols
Detailed methodologies for the synthesis and structural validation of novel chromocene derivatives are crucial for reproducibility and further development.
General Synthesis of Substituted Chromocene Derivatives
This protocol outlines a general method for the synthesis of chromocene derivatives with alkyl or silyl substituents on the cyclopentadienyl rings.[1]
Materials:
-
Chromium(II) chloride (CrCl₂) or Chromium(II) acetate
-
Substituted sodium cyclopentadienide (e.g., sodium 2,3-diisopropyl-1,4-dimethyl-cyclopentadienide) or substituted potassium cyclopentadienide (e.g., potassium 2,3-diisopropyl-1,4-dimethyl-5-trimethylsilyl-cyclopentadienide)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous n-pentane
-
Schlenk line and glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
All manipulations are to be performed under an inert atmosphere using Schlenk techniques.
-
In a Schlenk flask, suspend CrCl₂ in anhydrous THF.
-
In a separate Schlenk flask, dissolve two equivalents of the desired substituted sodium or potassium cyclopentadienide in anhydrous THF.
-
Slowly add the solution of the cyclopentadienide salt to the CrCl₂ suspension at room temperature with vigorous stirring.
-
The reaction mixture is typically stirred for 12-24 hours at room temperature. The progress of the reaction can be monitored by a color change.
-
After the reaction is complete, the solvent is removed in vacuo.
-
The solid residue is extracted with anhydrous n-pentane.
-
The extract is filtered to remove insoluble salts (NaCl or KCl).
-
The filtrate is concentrated under vacuum, and the product is crystallized by cooling to a low temperature (e.g., -30 °C).
-
The resulting crystals are isolated, washed with a small amount of cold n-pentane, and dried under vacuum.
X-ray Crystallography for Structural Elucidation
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of novel chromocene derivatives.
Procedure:
-
Crystal Growth: Grow single crystals of the chromocene derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion.
-
Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.
-
Data Collection: Place the mounted crystal on a diffractometer. X-ray data is collected at a low temperature (typically 100-150 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure using appropriate software packages. This process yields precise atomic coordinates, bond lengths, and bond angles.[2][5][6]
NMR Spectroscopy for Structural Characterization in Solution
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the structure and dynamics of chromocene derivatives in solution. Due to the paramagnetic nature of many chromocene(II) complexes, specialized NMR techniques may be required.
¹H and ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare the NMR sample by dissolving a small amount of the chromocene derivative in a deuterated solvent (e.g., C₆D₆, THF-d₈) in an NMR tube under an inert atmosphere.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For paramagnetic compounds, it may be necessary to use a wider spectral width and shorter relaxation delays.
-
Spectral Analysis: The chemical shifts, signal multiplicities, and coupling constants provide information about the electronic environment and connectivity of the atoms in the molecule.[2]
Visualizing Experimental Workflows
Structural Validation Workflow for Novel Chromocene Derivatives
The following diagram illustrates a typical workflow for the synthesis and structural validation of a novel chromocene derivative.
Logical Flow for Catalyst Performance Evaluation
This diagram outlines the logical steps involved in evaluating the catalytic performance of a newly synthesized chromocene derivative in a representative reaction like olefin polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 3. Chromium Catalysts for Selective Ethylene Oligomerization Featuring Binuclear PNP Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromocene-based catalysts for ethylene polymerization: Kinetic parameters. | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
Performance Showdown: Homogeneous vs. Heterogeneous Chromocene Catalysts in Ethylene Polymerization
A comprehensive guide for researchers and industry professionals on the comparative performance of homogeneous and heterogeneous chromocene catalysts, supported by experimental data and detailed protocols.
In the realm of olefin polymerization, particularly for the production of polyethylene, chromocene-based catalysts have carved out a significant niche. These catalysts can be broadly categorized into two main classes: homogeneous and heterogeneous. Homogeneous chromocene catalysts exist in the same phase as the reactants, typically dissolved in a solvent, offering high activity and selectivity due to their well-defined single-site nature. In contrast, heterogeneous chromocene catalysts are anchored to a solid support, most commonly silica, which imparts advantages in terms of handling, recyclability, and industrial process compatibility. This guide provides an objective comparison of the performance of these two types of chromocene catalysts, drawing upon available experimental data to inform catalyst selection and process design.
At a Glance: Key Performance Metrics
The selection between a homogeneous and a heterogeneous chromocene catalyst system is a trade-off between several key performance indicators. While direct comparative studies under identical conditions are limited in publicly available literature, a general performance trend can be established based on individual studies and analogous catalyst systems.
| Performance Metric | Homogeneous Chromocene Catalysts | Heterogeneous Chromocene Catalysts (Silica-Supported) |
| Catalytic Activity | Generally higher intrinsic activity due to greater accessibility of active sites. | Activity is influenced by support properties and catalyst loading. Can achieve high industrial productivities. |
| Selectivity | High selectivity towards linear polyethylene with a narrow molecular weight distribution (MWD). | Can produce polyethylene with a broader MWD. Selectivity is influenced by the nature of the active sites on the support. |
| Stability | Often exhibit lower thermal stability, which can limit reaction temperatures.[1] | Higher thermal and operational stability, making them suitable for demanding industrial processes. |
| Recyclability | Difficult and costly to separate from the reaction mixture, limiting reusability.[1] | Easily separated from the product, allowing for straightforward recycling and continuous operation. |
| Processability | Challenges in reactor fouling and polymer morphology control. | Better control over polymer particle morphology, reducing reactor fouling. |
| Active Sites | Well-defined, single-site catalysts leading to uniform polymer chains.[1] | Multiple types of active sites can exist on the support, leading to a broader range of polymer properties. |
Delving Deeper: Experimental Data Insights
While a direct head-to-head comparison of chromocene catalysts is scarce, studies on silica-supported chromocene catalysts provide valuable insights into their performance under various conditions.
Case Study: Silica-Supported Chromocene Catalyst for Ethylene Polymerization
A study on a silica-supported chromocene catalyst for the production of ultra-high molecular weight polyethylene (UHMWPE) revealed the following performance characteristics:
| Cr Loading (wt%) | Polymerization Temperature (°C) | Activity (g PE / (g Cr · h)) | Molecular Weight (MW) ( g/mol ) | Molecular Weight Distribution (MWD) |
| 1.7 | Not Specified | Max | > 3 x 10⁶ | ~3 |
| Varied | 90 to 60 | Influenced | 2 x 10⁶ to > 6 x 10⁶ | Influenced |
Data adapted from a study on silica-supported chromocene catalysts for UHMWPE production.[2]
These results highlight that the performance of heterogeneous chromocene catalysts can be tuned by altering the catalyst preparation (Cr loading) and reaction conditions (temperature).[2] The ability to produce high molecular weight polymers with a relatively narrow MWD is a key feature of these catalysts.[2]
The Reaction Mechanism: A Look at the Cossee-Arlman Pathway
The polymerization of ethylene by chromocene catalysts is widely accepted to proceed via the Cossee-Arlman mechanism.[3][4][5] This mechanism involves the coordination of an ethylene monomer to a vacant site on the chromium center, followed by its insertion into the growing polymer chain.
Caption: The Cossee-Arlman mechanism for ethylene polymerization.
Experimental Corner: Protocols for Catalyst Synthesis and Polymerization
Reproducible and reliable experimental data is the cornerstone of catalyst development. Below are detailed protocols for the preparation of a silica-supported chromocene catalyst and a typical slurry-phase ethylene polymerization procedure.
Protocol 1: Preparation of Silica-Supported Chromocene Catalyst
This protocol describes the impregnation of chromocene onto a silica support.
Caption: Workflow for preparing a silica-supported chromocene catalyst.
Detailed Steps:
-
Silica Pre-treatment: High surface area silica gel is calcined at a high temperature (e.g., 600-800 °C) under a flow of dry air or nitrogen to control the concentration of surface hydroxyl groups.
-
Chromocene Solution Preparation: In an inert atmosphere (e.g., in a glovebox), a solution of chromocene (Cp₂Cr) is prepared in a dry, deoxygenated solvent such as pentane or toluene.
-
Impregnation: The calcined silica is slurried in the same solvent, and the chromocene solution is added dropwise to the slurry with vigorous stirring.
-
Reaction: The mixture is stirred for a specified period (e.g., 1-2 hours) at a controlled temperature to allow the chromocene to react with the surface silanol groups of the silica.
-
Washing and Filtration: The resulting solid is filtered and washed multiple times with fresh solvent to remove any unreacted, physically adsorbed chromocene.
-
Drying: The final catalyst is dried under vacuum to remove all traces of solvent. The resulting free-flowing powder is stored under an inert atmosphere.
Protocol 2: Slurry-Phase Ethylene Polymerization
This protocol outlines a typical procedure for evaluating the performance of a chromocene catalyst in a slurry-phase ethylene polymerization reaction.[6][7][8]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Insights of Ethylene Polymerization on Phillips Chromium Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cossee–Arlman mechanism - Wikipedia [en.wikipedia.org]
- 5. Mechanistic Insights of Ethylene Polymerization on Phillips Chromium Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
- 7. Synthesis of zirconocene complexes and their use in slurry-phase polymerisation of ethylene - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. research.utwente.nl [research.utwente.nl]
A Comparative Benchmarking of Chromocene Catalysts for Industrial Ethylene Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of chromocene catalysts with two other major classes of olefin polymerization catalysts: Ziegler-Natta and metallocene catalysts. The focus is on their performance in industrial applications, particularly for ethylene polymerization. This document summarizes key performance indicators, details experimental protocols for catalyst evaluation, and visualizes essential processes to aid in catalyst selection and development.
Catalyst Performance Comparison
The choice of a catalyst system in ethylene polymerization is critical as it dictates the properties of the resulting polyethylene and the overall efficiency of the process. This section compares chromocene, Ziegler-Natta, and metallocene catalysts based on their activity, selectivity, and stability.
Data Summary
The following table summarizes typical performance characteristics of the three catalyst systems. It is important to note that direct, side-by-side comparative data under identical industrial conditions is often proprietary and not publicly available. The values presented below are representative ranges compiled from various academic and industrial research sources.
| Performance Metric | Chromocene Catalysts | Ziegler-Natta Catalysts | Metallocene Catalysts |
| Activity (kg PE / g cat · h) | 1 - 10 | 10 - 50 | 50 - 200+ |
| Operating Temperature (°C) | 70 - 100 | 70 - 90 | 80 - 110 |
| Operating Pressure (bar) | 10 - 30 | 10 - 40 | 10 - 40 |
| Molecular Weight (Mw, g/mol ) | Broad range (10,000 - 1,000,000+) | High (50,000 - 3,000,000) | Narrow to broad, highly tunable |
| Molecular Weight Distribution (MWD) | Broad (Đ > 10) | Broad (Đ = 4 - 8) | Narrow (Đ ≈ 2) to broad, controllable |
| Comonomer Incorporation | Moderate | Non-uniform | Uniform and high |
| Hydrogen Response | High (for Mw control) | Moderate | High |
| Polymer Structure | Linear with some branching | Linear | Highly linear to branched (tunable) |
| Cost | Moderate | Low | High |
Experimental Protocols
Accurate and reproducible benchmarking of catalyst performance is essential for industrial applications. This section outlines a generalized experimental protocol for evaluating ethylene polymerization catalysts in a slurry-phase reactor.
2.1. Materials and Reagents
-
Reactor: A high-pressure, stirred autoclave reactor (e.g., Parr reactor) equipped with temperature and pressure controllers, a gas inlet, a liquid injection port, and a sampling valve.
-
Catalyst: Chromocene, Ziegler-Natta, or metallocene catalyst, stored under an inert atmosphere.
-
Co-catalyst/Activator: Appropriate for the chosen catalyst (e.g., trialkylaluminum for Ziegler-Natta, methylaluminoxane (MAO) for metallocene).
-
Solvent: High-purity, anhydrous alkane (e.g., hexane, heptane).
-
Monomer: Polymerization-grade ethylene.
-
Scavenger: A solution of triisobutylaluminum (TIBA) in an appropriate solvent to remove impurities from the reactor and solvent.
-
Quenching Agent: Acidified ethanol (e.g., 5% HCl in ethanol).
2.2. Reactor Preparation
-
Cleaning: The reactor is thoroughly cleaned and dried to remove any residual polymer and impurities.
-
Assembly and Leak Test: The reactor is assembled and pressure-tested with nitrogen to ensure a leak-free system.
-
Purging: The reactor is purged multiple times with high-purity nitrogen to remove air and moisture.
2.3. Slurry-Phase Ethylene Polymerization Procedure
-
Solvent and Scavenger Addition: The desired amount of anhydrous solvent is transferred to the reactor under a nitrogen atmosphere. A calculated amount of scavenger solution is then injected to react with any remaining impurities. The mixture is stirred at the desired reaction temperature for a set period (e.g., 30 minutes).
-
Catalyst Injection: The catalyst, prepared as a slurry in a small amount of solvent, is injected into the reactor. For Ziegler-Natta and metallocene catalysts, the co-catalyst is typically added before or simultaneously with the catalyst.
-
Pressurization with Ethylene: The reactor is pressurized with ethylene to the desired reaction pressure. The ethylene supply is maintained to keep the pressure constant throughout the polymerization.
-
Polymerization: The reaction is allowed to proceed for a predetermined time, with continuous monitoring of temperature, pressure, and ethylene uptake.
-
Termination: The ethylene supply is stopped, and the reactor is vented. The polymerization is quenched by injecting the acidified ethanol solution.
-
Polymer Recovery and Purification: The polymer slurry is collected from the reactor. The polymer is filtered, washed multiple times with ethanol and water to remove catalyst residues, and then dried in a vacuum oven at a specified temperature until a constant weight is achieved.
2.4. Polymer Characterization
-
Catalyst Activity: Calculated from the yield of polyethylene, the amount of catalyst used, and the polymerization time.
-
Molecular Weight and Molecular Weight Distribution: Determined by Gel Permeation Chromatography (GPC).
-
Melting Point and Crystallinity: Determined by Differential Scanning Calorimetry (DSC).
-
Comonomer Content (for copolymerization): Determined by Nuclear Magnetic Resonance (NMR) spectroscopy or Fourier-Transform Infrared (FTIR) spectroscopy.
Visualization of Key Processes
The following diagrams, created using the DOT language, illustrate important concepts in catalyst performance and evaluation.
3.1. Ethylene Polymerization Mechanisms
This diagram illustrates the fundamental differences in the active sites and polymerization mechanisms for chromocene, Ziegler-Natta, and metallocene catalysts.
Figure 1. Simplified Ethylene Polymerization Mechanisms
3.2. Experimental Workflow for Catalyst Benchmarking
This diagram outlines the typical workflow for evaluating the performance of a polymerization catalyst, from initial screening to final polymer characterization.
Figure 2. Catalyst Benchmarking Workflow
3.3. Logical Flow for Catalyst Selection
This diagram presents a logical decision-making process for selecting the most appropriate catalyst system based on the desired properties of the final polyethylene product.
Figure 3. Catalyst Selection Logic
Safety Operating Guide
Proper Disposal of Chromocene: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Chromocene
For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive organometallic compounds like chromocene is a critical aspect of laboratory safety and environmental responsibility. Chromocene, or bis(η5-cyclopentadienyl)chromium(II), is an air- and moisture-sensitive compound that requires a multi-stage disposal process to neutralize its reactivity and address the toxicity of its chromium component.[1][2]
This guide provides a procedural framework for the safe disposal of chromocene waste. Due to the inherent hazards, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and the specific Safety Data Sheet (SDS) for the product in use before proceeding with any disposal protocol. All operations must be conducted in a properly functioning fume hood while wearing appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.
Stage 1: Deactivation of Reactive Chromocene
The primary hazard of chromocene is its pyrophoric nature, meaning it can ignite spontaneously on contact with air.[3] Therefore, the first and most critical step is to safely "quench" or deactivate the reactive organometallic compound. This process must be performed under an inert atmosphere (e.g., nitrogen or argon).
A general, cautious approach for the deactivation of air-sensitive solids involves their suspension in an inert, high-boiling solvent and the slow, controlled addition of a quenching agent.
Experimental Protocol: Deactivation
-
Preparation (Inert Atmosphere): In a fume hood, transfer the chromocene waste to a flask equipped with a stirrer, ensuring the flask is at least five times the total volume of the final mixture. The flask should be purged with an inert gas like nitrogen or argon.
-
Solvent Addition: Add a dry, inert solvent such as heptane or toluene to the flask to create a slurry. This helps to manage the reaction heat.
-
Cooling: Place the flask in an ice bath to cool the mixture to 0°C.
-
Slow Quenching: Very slowly, add a less reactive alcohol, such as isopropanol, dropwise with vigorous stirring. The rate of addition should be controlled to prevent a rapid temperature increase or excessive gas evolution.
-
Completion of Quenching: After the initial reaction subsides, a more reactive quenching agent like methanol may be slowly added to ensure complete deactivation, followed finally and cautiously by water.
-
Verification: Once the addition is complete and no further reaction is observed, allow the mixture to slowly warm to room temperature and stir for several hours to ensure all reactive material is consumed.
Stage 2: Treatment of Chromium Waste
Once the chromocene has been fully deactivated, the resulting solution contains chromium ions, which are a heavy metal hazard and must be removed from the aqueous solution before disposal. The standard procedure involves the reduction of any potential hexavalent chromium (Cr(VI)) to the less toxic trivalent chromium (Cr(III)), followed by its precipitation as chromium(III) hydroxide.
Experimental Protocol: Chromium Precipitation
-
Acidification and Reduction: The aqueous layer from the quenching process should be separated. Check the pH and adjust to approximately 2-3 with an acid like sulfuric acid. This acidic condition is optimal for the reduction of any Cr(VI) that may have formed. A reducing agent, such as sodium bisulfite or sodium metabisulfite, is then added portion-wise until the solution changes color, typically to a blue-green, indicating the presence of Cr(III).
-
Precipitation: Raise the pH of the solution to 8.0 or higher by slowly adding a base, such as sodium hydroxide or calcium hydroxide. This will cause the trivalent chromium to precipitate out of the solution as chromium(III) hydroxide, a solid.
-
Separation: Allow the solid to settle. The precipitate can then be separated from the liquid by filtration.
-
Final Disposal: The collected solid chromium hydroxide should be placed in a suitable, labeled container for hazardous waste disposal. The remaining liquid (supernatant) should be tested for chromium content to ensure it meets local regulations for sewer disposal. If it does not, it should also be collected as hazardous waste.
Quantitative Data Summary
For clarity, the key quantitative parameters in the chromium waste treatment stage are summarized in the table below.
| Parameter | Value/Range | Purpose |
| pH for Cr(VI) Reduction | 2.0 - 3.0 | Optimizes the chemical reduction of hexavalent chromium to trivalent chromium. |
| pH for Cr(III) Precipitation | > 8.0 | Ensures the complete precipitation of trivalent chromium as chromium(III) hydroxide. |
Logical Workflow for Chromocene Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of chromocene.
Ultimately, all chemical waste must be handled and disposed of in strict accordance with federal, state, and local regulations. Always prioritize safety and consult with your institution's safety professionals.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Chromocene
For Immediate Implementation by Laboratory Personnel
This document provides critical safety and logistical protocols for the handling and disposal of Chromocene. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment. Chromocene is a highly reactive organometallic compound that presents significant hazards, including potential for ignition upon exposure to air and decomposition in water.[1][2] It is imperative that all researchers, scientists, and drug development professionals familiarize themselves with these guidelines before commencing any work with this compound.
Hazard Assessment and Control
Chromocene is classified as a hazardous substance with the following primary risks:
-
Irritant: Causes irritation to the eyes, skin, and respiratory system.[3]
-
Corrosive: Can cause severe skin burns and eye damage.[1]
-
Toxic: Harmful if swallowed or in contact with skin.[1]
-
Sensitizer: May cause an allergic skin reaction.[1]
-
Reactive: Highly reactive with air and moisture, which may lead to ignition.[1][2] It decomposes in water.[1][2]
Due to these hazards, a stringent set of engineering and administrative controls, in conjunction with the mandatory use of personal protective equipment (PPE), is required.
Personal Protective Equipment (PPE)
The following table summarizes the required PPE for handling Chromocene. This equipment must be donned before entering the designated handling area and worn at all times during the procedure.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical Safety Goggles and Face Shield | Goggles must meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards. A face shield is mandatory when there is a risk of splashing or explosion. |
| Hands | Double-Gloving System: Inner Kevlar® gloves with outer chemical-resistant gloves | The outer gloves should be nitrile or neoprene.[4][5] Inspect gloves for any signs of degradation before use. Change gloves immediately upon contamination. |
| Body | Flame-Resistant (FR) Laboratory Coat | A Nomex® or equivalent FR lab coat is required.[5][6] The lab coat must be fully buttoned. |
| Respiratory | Fume Hood and potentially a Respirator | All handling of Chromocene must be conducted in a certified chemical fume hood.[4] If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary.[4] |
| Feet | Closed-toe, chemical-resistant shoes | Shoes must cover the entire foot. |
Step-by-Step Handling Protocol
3.1. Preparation:
-
Designated Area: All handling of Chromocene must occur within a designated area, clearly marked with appropriate hazard signs. This area must be equipped with a certified chemical fume hood, an eyewash station, and a safety shower.
-
Inert Atmosphere: As Chromocene is air-sensitive, all manipulations should be carried out under an inert atmosphere, such as nitrogen or argon, using a glovebox or Schlenk line techniques.[7]
-
Gather Materials: Ensure all necessary equipment (glassware, spatulas, syringes, etc.) is clean, dry, and readily available inside the fume hood or glovebox to minimize the need to move in and out of the designated area.
-
PPE Donning: Put on all required PPE as specified in the table above before approaching the designated handling area.
3.2. Handling and Use:
-
Transfer: When transferring Chromocene powder, use a non-sparking spatula. For solutions, use a gas-tight syringe with a Luer lock.[7]
-
Reaction Setup: If Chromocene is to be used in a reaction, the reaction vessel must be purged with an inert gas before the addition of the compound.
-
Avoid Contamination: Do not allow Chromocene to come into contact with water, alcohols, or other incompatible materials.[3]
-
Monitoring: Continuously monitor the experiment for any signs of unexpected reactions, such as color changes, gas evolution, or temperature increases.
3.3. Post-Handling:
-
Decontamination: Carefully decontaminate all non-disposable equipment that has come into contact with Chromocene using an appropriate quenching agent (e.g., isopropanol followed by water, performed cautiously under an inert atmosphere).
-
PPE Doffing: Remove PPE in the designated doffing area, being careful to avoid self-contamination. Gloves should be removed last.
-
Hygiene: Wash hands thoroughly with soap and water after removing PPE.[8]
Spill Management
In the event of a spill:
-
Evacuate: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or if there is a risk of airborne exposure.
-
Ventilation: Ensure the fume hood is operating at maximum capacity.
-
Containment: If safe to do so, contain the spill using a dry absorbent material such as sand or vermiculite. Do not use water.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
All waste contaminated with Chromocene is considered hazardous waste and must be disposed of according to the following procedures:
-
Segregation: Chromocene waste must be segregated from other waste streams, particularly from aqueous and organic solvent waste.
-
Solid Waste: Contaminated solid waste (e.g., gloves, absorbent materials, filter paper) should be placed in a clearly labeled, sealed, and impermeable container.
-
Liquid Waste: Unused or waste solutions of Chromocene should be quenched cautiously under an inert atmosphere before being collected in a designated, labeled hazardous waste container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "Chromocene," and the associated hazards (e.g., "Reactive," "Toxic").
-
Storage: Store waste containers in a designated, well-ventilated, and secondary containment area away from incompatible materials.
-
Pickup: Arrange for the disposal of hazardous waste through the institution's Environmental Health and Safety (EHS) department.
Experimental Workflow for Handling Chromocene
Caption: Logical workflow for the safe handling of Chromocene.
References
- 1. Chromocene | C10H10Cr | CID 79154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chromocene | 1271-24-5 [chemicalbook.com]
- 3. CAS No.1271-24-5,Chromocene Suppliers,MSDS download [lookchem.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. Chemicals – EHS [ehs.mit.edu]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. asg-inc.org [asg-inc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
